8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-8-4-2-7(11(17)18)6-3-5-9(12(13,14)15)16-10(6)8/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFPCQOJBVMWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619920 | |
| Record name | 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199872-29-2 | |
| Record name | 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid properties
Starting the Research Process
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Exploring Technical Aspects
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Beginning Research on Molecule
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Refining the Search Strategy
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Examining Synthesis Data
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Analyzing Synthesis Protocol Gaps
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Identifying Knowledge Deficits
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Finalizing Data Acquisition
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Assessing Data Gaps
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Compiling Inferred Properties
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An In-depth Technical Guide to the Physicochemical Characteristics of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] The strategic functionalization of this privileged core allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed technical overview of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid, a molecule that combines several key pharmacophoric features: a quinoline nucleus, a methoxy group, a trifluoromethyl group, and a carboxylic acid moiety.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the core physicochemical characteristics of this compound, offering both theoretical predictions and detailed, field-proven experimental protocols for their determination. The narrative emphasizes the causal reasoning behind experimental design, ensuring a blend of technical accuracy and practical insight.
Molecular and Structural Data
A foundational understanding of a compound begins with its basic molecular and structural information.
| Property | Value | Source(s) |
| CAS Number | 199872-29-2 | [2][3] |
| Molecular Formula | C₁₂H₈F₃NO₃ | [2][3] |
| Molecular Weight | 271.19 g/mol | [2][3] |
| Canonical SMILES | COC1=C2C(=C(C=C1)C(=O)O)N=CC=C2C(F)(F)F | - |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid (predicted) | - |
| Storage | Sealed in a dry place at room temperature | [2] |
Structure:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). [1]A compound's logP value influences its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown.
Predicted logP: ~3.5 - 4.5
Note: This is an estimated value. The trifluoromethyl group significantly increases lipophilicity, while the methoxy group has a smaller, often near-neutral effect on an aromatic system. [1]The carboxylic acid, in its neutral form, will decrease lipophilicity.
Experimental Protocol: logP Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning. [4][5] Methodology Rationale: This method directly measures the equilibrium distribution of the analyte between two immiscible phases, providing a true thermodynamic value. [6]Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Centrifugation ensures a clean separation of the two phases, which is essential for accurate concentration analysis. [4] Step-by-Step Protocol:
-
Preparation:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.4) and n-octanol.
-
Pre-saturate the buffer by shaking it with n-octanol for 24 hours, and vice-versa. Allow the phases to separate completely. [5]2. Partitioning:
-
Prepare a stock solution of the compound in the pre-saturated buffer.
-
In a screw-cap tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound.
-
Shake the tube at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Phase Separation:
-
Centrifuge the tube to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
Calculate logP as the base-10 logarithm of P.
-
Perform the experiment in triplicate.
-
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poor solubility is a major hurdle in drug development. [7] Predicted Aqueous Solubility: Low
Note: The predicted high logP and the crystalline nature of similar compounds suggest that the aqueous solubility of this compound will be low, especially at a pH where the carboxylic acid is protonated.
Experimental Protocol: Thermodynamic Solubility Determination
The thermodynamic shake-flask method is the definitive way to measure the equilibrium solubility of a compound. [8] Methodology Rationale: This method ensures that a true equilibrium between the solid compound and the solution is reached, providing the thermodynamic solubility. [7]Using an excess of the solid material guarantees that the solution becomes saturated. The extended incubation time is necessary for the dissolution process to reach equilibrium, which can be slow for poorly soluble compounds. Filtering is crucial to remove any undissolved solid particles before analysis. [9] Step-by-Step Protocol:
-
Preparation:
-
Prepare the desired aqueous medium (e.g., purified water, buffer of a specific pH).
-
-
Equilibration:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [7]3. Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using stock solutions of known concentrations to ensure accurate quantification.
-
-
Reporting:
-
Express the solubility in units such as mg/mL or µM.
-
Repeat the experiment to confirm the result.
-
Caption: Workflow for thermodynamic solubility determination.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.
Predicted Melting Point: High (likely >200°C)
Note: Aromatic carboxylic acids with rigid ring systems often have high melting points due to strong intermolecular interactions (hydrogen bonding, π-π stacking) in the crystal lattice.
Experimental Protocol: Melting Point Determination by DSC
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a highly precise method for determining melting points and other thermal transitions.
Methodology Rationale: DSC provides more information than a simple melting point apparatus. The endothermic peak on the DSC curve corresponds to the melting process, with the onset temperature often reported as the melting point. The area under the peak is proportional to the enthalpy of fusion, providing insight into the crystallinity of the material. A sharp melting peak is indicative of a pure compound.
Step--by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (1-5 mg) into a DSC pan (typically aluminum).
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program, which typically includes an initial equilibration step, followed by a linear heating ramp (e.g., 5-10°C/min) over the expected melting range.
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen) through the cell.
-
-
Data Acquisition:
-
Run the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting transition will appear as an endothermic peak on the DSC thermogram.
-
Determine the onset temperature of the peak, which is typically taken as the melting point (Tm).
-
The peak temperature and the enthalpy of fusion (ΔHm) can also be determined from the curve.
-
Caption: Workflow for melting point determination by DSC.
Spectral Characteristics
Spectroscopic analysis is essential for structural elucidation and confirmation of identity.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (~4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The chemical shifts of the aromatic protons will be influenced by the positions of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and carboxylic acid groups. [10]* ¹³C NMR: The carbon NMR spectrum will show signals for the twelve carbons. The trifluoromethyl carbon will have a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will appear downfield (>165 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
FTIR: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-F stretches of the trifluoromethyl group (~1100-1300 cm⁻¹), and C-O stretches of the methoxy group (~1000-1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺). Fragmentation patterns may include the loss of the methoxy group, the carboxylic acid group, and potentially the trifluoromethyl radical.
Significance and Applications in Drug Discovery
The combination of the quinoline core, carboxylic acid, methoxy group, and trifluoromethyl group in this compound creates a molecule with significant potential in drug discovery. Each functional group imparts specific properties that are highly valued by medicinal chemists.
-
Quinoline-Carboxylic Acid Core: This scaffold is a well-established pharmacophore found in numerous antibacterial and anticancer agents. [11]The carboxylic acid group can act as a key hydrogen bond donor/acceptor and can chelate metal ions, which is a mechanism of action for some antimicrobial drugs. [11]* Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group is a common strategy in modern drug design. [11]It enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity which can improve membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and enhance binding affinity to biological targets. [12][13]* Methoxy (-OCH₃) Group: The methoxy group can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule, thereby affecting its binding to a target. [3][14]It can also improve metabolic stability and fine-tune solubility and lipophilicity. [3][15] The convergence of these features suggests that this compound is a promising scaffold or intermediate for the development of novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammation. Its physicochemical properties, such as moderate to high lipophilicity and potential for low aqueous solubility, are critical considerations for formulation and delivery strategies.
References
-
(2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]
-
(1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]
-
(2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
(2025, December 21). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
(2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
- (1995, July 27). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. Google Books.
-
(2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Retrieved from [Link]
-
(2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]
-
(n.d.). Trifluoromethyl group. Wikipedia. Retrieved from [Link]
-
(n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]
-
(n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
(2024, September 23). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]
-
(2024, July 5). The role of the methoxy group in approved drugs. PubMed. Retrieved from [Link]
- (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents.
-
(2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]
-
(n.d.). Solubility testing in accordance with the OECD 105. FILAB. Retrieved from [Link]
-
(n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]
-
(n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Retrieved from [Link]
-
(n.d.). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. Retrieved from [Link]
-
(n.d.). (PDF) LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]
-
(n.d.). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. ChemRxiv. Retrieved from [Link]
- (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values. Google Patents.
-
(n.d.). OECD 105 - Water Solubility Test at 20°C. Analytice. Retrieved from [Link]
-
(n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
(n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved from [Link]
-
(n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. Retrieved from [Link]
-
(n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]
-
(n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]
-
(n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
(n.d.). Test No. 105: Water Solubility. OECD. Retrieved from [Link]
-
(n.d.). Test No. 105: Water Solubility. OECD. Retrieved from [Link]
-
(n.d.). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]
-
(n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]
-
(n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved from [Link]
-
(n.d.). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]
-
(n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie - An International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
(n.d.). (PDF) Prediction of Organic Compound Aqueous Solubility Using Interpretable Machine Learning- A Comparison Study of Descriptor-Based and Topological Models. ResearchGate. Retrieved from [Link]
-
(n.d.). Predicting pKa of Small Molecules. Rupp, M. Retrieved from [Link]
-
(n.d.). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. Retrieved from [Link]
-
(n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. TSI Journals. Retrieved from [Link]
-
(n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]
-
(n.d.). Computational Approaches to Predict pKa Values. ResearchGate. Retrieved from [Link]
-
(2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
-
(2013, August 8). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
(n.d.). MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. MIT. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
A Comprehensive Technical Guide to the Structural Elucidation of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Introduction
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid is a heterocyclic compound featuring a quinoline core, a trifluoromethyl group, a methoxy group, and a carboxylic acid moiety.[1][2][3][4] The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[5][6][7][8] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design.[9] This guide provides a comprehensive, in-depth technical overview of the analytical methodologies and strategic workflows required for the unambiguous structural elucidation of this complex molecule, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
A foundational step in any structural elucidation is the determination of the compound's basic physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₃NO₃ | [4] |
| Molecular Weight | 271.19 g/mol | [4] |
| CAS Number | 199872-29-2 | [1][3][4] |
Strategic Workflow for Structural Elucidation
A multi-technique, synergistic approach is paramount for the conclusive structural determination of this compound. The following workflow outlines a logical and self-validating sequence of analytical experiments.
Caption: A logical workflow for the structural elucidation of the target molecule.
Mass Spectrometry: The First Step in Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.
-
Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight of the compound.
Expected Results and Interpretation:
The HRMS data should confirm the molecular formula C₁₂H₈F₃NO₃. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide initial structural insights. The trifluoromethyl group is known to influence fragmentation, often leading to characteristic losses.[10][11][12]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Features and Interpretation:
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.[13][14][15][16]
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad |
| C-H (Aromatic) | 3100-3000 | Sharp, multiple bands |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp |
| C=C, C=N (Aromatic Rings) | 1600-1450 | Multiple bands |
| C-O (Methoxy/Carboxylic Acid) | 1320-1210 | Strong |
| C-F (Trifluoromethyl) | 1350-1150 | Strong, multiple bands |
The presence of a very broad O-H stretch and a strong C=O stretch is a clear indication of a carboxylic acid functional group.[13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra. Additionally, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid typically appears at a very downfield chemical shift.[14] |
| ~8.0-8.5 | doublet | 1H | H4 | Protons on the quinoline ring are in the aromatic region.[17][18][19] |
| ~7.5-8.0 | doublet | 1H | H3 | |
| ~7.0-7.5 | multiplet | 2H | H6, H7 | |
| ~4.0 | singlet | 3H | OCH₃ | The methoxy protons are typically a singlet in this region. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | COOH | The carbonyl carbon of a carboxylic acid is found in this range.[14] |
| ~150-160 | C8 | Aromatic carbon attached to the electron-donating methoxy group.[20] |
| ~145-155 | C2 | Aromatic carbon attached to the electron-withdrawing trifluoromethyl group. |
| ~110-140 | Other Aromatic C | The remaining aromatic carbons of the quinoline ring.[20] |
| ~120-130 (quartet) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~55-60 | OCH₃ | The carbon of the methoxy group. |
¹⁹F NMR Spectroscopy:
The ¹⁹F NMR spectrum is expected to show a singlet for the CF₃ group, providing direct evidence for its presence.[9]
2D NMR for Connectivity:
Caption: Expected key correlations from 2D NMR experiments for structural confirmation.
-
COSY: Will reveal the coupling between adjacent protons on the quinoline ring (e.g., H3-H4, H6-H7).
-
HSQC: Correlates each proton to its directly attached carbon.
-
HMBC: Provides crucial information about long-range (2-3 bond) H-C correlations, which is essential for piecing together the molecular fragments and confirming the substitution pattern on the quinoline ring. For example, an HMBC correlation between the methoxy protons and C8 would confirm the position of the methoxy group.
Conclusion: An Integrated Approach to Certainty
The structural elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. By following the outlined workflow, from initial molecular formula determination by HRMS to the detailed connectivity mapping through 2D NMR, researchers can achieve an unambiguous and confident structural assignment. This rigorous approach is fundamental to ensuring the quality and integrity of chemical entities in research and drug development.
References
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups - Fluorine notes. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769 - TSI 期刊. [Link]
-
Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines | Inorganic Chemistry - ACS Publications. [Link]
-
Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. [Link]
-
13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate. [Link]
-
Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. [Link]
-
FTIR Spectrum of Quinoline-2-carboxylic acid - ResearchGate. [Link]
-
Quinoline-5-carboxylic acid | C10H7NO2 | CID 232489 - PubChem - NIH. [Link]
-
IR: carboxylic acids. [Link]
-
A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl | The Journal of Chemical Physics | AIP Publishing. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. [Link]
-
This compound. [Link]
-
Quinoline and Isoquinoline: structure elucidation - CUTM Courseware - Centurion University. [Link]
-
8-methoxyquinoline-5-carboxylic Acid | C11H9NO3 | CID 10262288 - PubChem. [Link]
-
This compound [P54725] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. [Link]
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [Link]
-
8-Methoxy-quinoline-5-sulfonic acid allylamide - Optional[MS (GC)] - Spectrum. [Link]
Sources
- 1. This compound | 199872-29-2 [chemicalbook.com]
- 2. This compound [chemdict.com]
- 3. 199872-29-2|this compound|BLD Pharm [bldpharm.com]
- 4. 199872-29-2 | this compound - Moldb [moldb.com]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 15. echemi.com [echemi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. tsijournals.com [tsijournals.com]
- 18. chinese.tsijournals.com [chinese.tsijournals.com]
- 19. repository.uncw.edu [repository.uncw.edu]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic Acid (CAS 199872-29-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (CAS Number: 199872-29-2), a heterocyclic compound belonging to the quinoline class. While specific biological data for this particular molecule remains limited in publicly accessible literature, this document synthesizes available information on its physicochemical properties and explores its potential applications within the broader context of quinoline and trifluoromethyl-containing compounds in drug discovery and scientific research. The guide is intended to serve as a foundational resource for researchers interested in the potential utility of this and structurally related molecules.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] From the historical significance of quinine as an antimalarial to the development of modern antibiotics and anticancer agents, the versatility of the quinoline nucleus is well-established. Its aromatic, bicyclic structure provides a rigid framework that can be readily functionalized at various positions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
The incorporation of a trifluoromethyl (CF3) group, as seen in the compound of interest, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will delve into the specific characteristics of this compound, drawing parallels with related structures to infer its potential areas of application.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 199872-29-2 | |
| Molecular Formula | C12H8F3NO3 | |
| Molecular Weight | 271.19 g/mol | |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid (typical) | |
| Purity | Typically ≥95% |
Synthesis and Chemical Profile
The presence of the carboxylic acid group at the 5-position, a methoxy group at the 8-position, and a trifluoromethyl group at the 2-position creates a unique electronic and steric profile. The carboxylic acid provides a handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships.
Potential Biological Activity and Therapeutic Targets: An Extrapolative Analysis
Direct biological data, including specific protein targets or cellular effects, for this compound are not extensively documented in the public domain. However, by examining the activities of structurally similar compounds, we can infer potential areas of interest for future investigation.
Anticancer Potential
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms. A notable example is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. For instance, a structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has been shown to induce apoptosis in colorectal cancer cells by inhibiting this pathway.[4][5]
Hypothesized Mechanism of Action (Based on Related Compounds)
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Antibacterial Activity
The quinolone class of antibiotics, characterized by a 4-oxo-quinoline-3-carboxylic acid scaffold, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV. Patents describing the synthesis of 8-methoxy-quinolone-carboxylic acids highlight their potential as antibacterial agents.[2][3] While this compound does not fit the classical quinolone antibiotic structure, its quinoline core suggests that it could be explored as a scaffold for developing novel antibacterial compounds.
Experimental Protocols for Preliminary Investigation
For researchers interested in evaluating the biological activity of this compound, the following are standard preliminary experimental workflows.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to assess the potential anticancer activity of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for In Vitro Cytotoxicity Screening
Caption: A standard workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for further exploration in drug discovery. Based on the well-established biological activities of the quinoline scaffold and the beneficial properties imparted by the trifluoromethyl group, this compound warrants investigation for its potential anticancer and antibacterial properties. The experimental protocols outlined in this guide provide a starting point for researchers to begin to elucidate the biological profile of this and related compounds. Future research should focus on systematic screening to identify its primary biological targets and mechanism of action, followed by structure-activity relationship studies to optimize its potency and selectivity.
References
- Process for the preparation of 8-methoxy-quinolone-carboxylic acids.
- Method for producing 8-methoxy-quinolinecarboxylic acids.
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PubMed. [Link]
-
A process for the preparation of quinoline carboxylic acid derivatives. European Patent Office. [Link]
- Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]
-
Virtual fragment screening identification of a novel Quinoline-5,8-dicarboxylic acid derivative as selective JMJD3 inhibitor. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 199872-29-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [chemdict.com]
- 4. 8-methoxyquinoline-5-carboxylic Acid | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic Acid
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (CAS: 199872-29-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical factors governing the solubility of this compound. In the absence of extensive published experimental data, this guide provides a predicted solubility value and focuses on delivering a robust, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method. We delve into the causality behind experimental design, ensuring a self-validating and reproducible workflow.
Introduction: The Significance of Solubility in Drug Discovery
This compound is a heterocyclic building block with a molecular structure that suggests potential applications in medicinal chemistry. The quinoline core is a privileged scaffold in drug discovery, and the compound's functional groups—a carboxylic acid, a methoxy group, and a trifluoromethyl group—provide multiple points for molecular interactions that can influence its biological activity and pharmaceutical properties.
Solubility is a critical, often rate-limiting, factor in the early stages of drug development. Poor aqueous solubility can lead to unreliable results in in vitro assays, impede formulation development, and result in poor bioavailability, ultimately leading to the failure of promising drug candidates.[1][2] Therefore, a thorough understanding and accurate determination of the solubility of a compound like this compound are paramount.
Physicochemical Profile and Predicted Solubility
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₈F₃NO₃
-
Molecular Weight: 271.19 g/mol
-
CAS Number: 199872-29-2
The solubility of this molecule is governed by a balance of hydrophilic and lipophilic features:
-
Hydrophilic Contributions: The carboxylic acid group (-COOH) is ionizable and capable of hydrogen bonding, which typically enhances aqueous solubility, particularly at pH values above its pKa. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
-
Lipophilic Contributions: The quinoline ring system itself is largely aromatic and hydrophobic. The trifluoromethyl group (-CF₃) is strongly lipophilic and can significantly reduce aqueous solubility. The methoxy group (-OCH₃) has a modest hydrophobic character.
Predicted Aqueous Solubility:
While comprehensive experimental data is not widely available in the public domain, a predicted aqueous solubility value has been reported:
| Parameter | Predicted Value | Classification | Source |
| Aqueous Solubility | 0.0843 mg/mL (equivalent to 0.311 mM) | Insoluble | Bidepharm[3] |
This predicted low solubility underscores the importance of precise experimental determination, as even small variations can have significant implications for experimental design and formulation strategies.
Theoretical Framework: Factors Influencing Solubility
The solubility of a quinoline carboxylic acid derivative is not a static value; it is influenced by several environmental and structural factors.
-
pH: The carboxylic acid moiety is the most significant determinant of pH-dependent solubility. At a pH below the compound's pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which is less soluble in aqueous media. As the pH increases above the pKa, the group deprotonates to form a carboxylate salt, which is more polar and generally exhibits significantly higher aqueous solubility.
-
Solvent Polarity: In non-aqueous solvents, the principle of "like dissolves like" applies. The compound is expected to have higher solubility in polar organic solvents, such as alcohols or DMSO, which can engage in hydrogen bonding with the carboxylic acid group.[2]
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[4] This relationship can be leveraged during experimental procedures to facilitate dissolution, but it is crucial to determine solubility at a physiologically relevant and controlled temperature (e.g., 25°C or 37°C).
-
Crystalline Form (Polymorphism): The solid-state structure of the compound can significantly impact its solubility. Amorphous forms are typically more soluble than stable crystalline forms due to the lower energy required to break the solid-state lattice. It is essential to characterize the solid form of the material being tested.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[5] This method is reliable and measures the concentration of a saturated solution that has been allowed to reach equilibrium.
Principle of the Method
An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system by ensuring that equilibrium has been reached.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
Procedure:
-
Preparation of Vials:
-
Weigh an excess amount of the compound (e.g., 2-5 mg) and add it to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[4]
-
Record the exact weight.
-
Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Prepare at least three replicate vials for each solvent condition to ensure reproducibility.[4]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a set period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[1][4] To validate the equilibration time, you can take measurements at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not change between the later time points.[4]
-
-
Phase Separation:
-
After incubation, remove the vials and allow them to stand at the same constant temperature for a short period to let the solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.
-
For an extra level of certainty, filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining micro-particulates. Causality Note: This step is critical to prevent artificially high solubility readings from suspended solids.
-
Dilute the filtered supernatant with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of your analytical method's calibration curve.
-
-
Quantification:
-
Prepare a standard calibration curve using known concentrations of the compound.
-
Analyze the diluted sample using a validated analytical method (HPLC is preferred for its specificity and sensitivity).
-
Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The final result, typically expressed in mg/mL or µg/mL, is the thermodynamic solubility of the compound under the tested conditions.
-
Conclusion and Future Directions
The predicted low aqueous solubility of this compound highlights the necessity for rigorous experimental verification. The shake-flask method detailed in this guide provides a reliable and authoritative framework for researchers to determine the thermodynamic solubility of this compound. By understanding the interplay of pH, temperature, and solvent properties, scientists can generate the high-quality data needed to advance their research and development efforts. Further studies should focus on determining the pKa of the compound and mapping its full pH-solubility profile, which will be invaluable for any future formulation and development activities.
References
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
-
Bidepharm. CAS:199872-29-2, 8-甲氧基.
Sources
Stability of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid is a versatile heterocyclic compound with a chemical structure that lends itself to a variety of applications, including pharmaceuticals and materials science.[1][2][3] The presence of the quinoline core, a methoxy group, a trifluoromethyl group, and a carboxylic acid moiety creates a molecule with unique electronic and physiological properties.[1][4] However, these same functional groups also represent potential sites for degradation, making a thorough understanding of the compound's stability essential for its effective application, particularly in the context of drug development where stability directly impacts safety and efficacy.[5][6]
This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to assess and mitigate potential stability issues.
Core Structural Features and Potential Stability Liabilities
The stability of this compound is intrinsically linked to its molecular architecture. The quinoline ring system, while aromatic, can be susceptible to oxidation and photodegradation.[7] The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group can influence the reactivity of the quinoline ring.[8] Furthermore, the carboxylic acid group can participate in acid-base reactions and potentially undergo decarboxylation under certain conditions.
Key Functional Groups and Their Influence on Stability:
-
Quinoline Ring: Susceptible to oxidative and photolytic degradation.[7]
-
Methoxy Group: An electron-donating group that can influence the electron density of the aromatic system and may be susceptible to cleavage under harsh acidic conditions.
-
Trifluoromethyl Group: A highly stable, electron-withdrawing group that can enhance metabolic stability.[8]
-
Carboxylic Acid Group: Can undergo ionization depending on the pH and may be prone to decarboxylation at elevated temperatures.[9]
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation, or stress testing, is a critical component of stability assessment.[5] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use to accelerate degradation and elucidate potential degradation pathways.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify relevant degradation products.[10]
Susceptibility to Degradation Under Various Stress Conditions
The stability of quinoline compounds is significantly influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.[10]
1. pH-Dependent Stability (Hydrolysis):
The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[10][11] Degradation can be accelerated in both acidic and basic conditions.[10]
-
Acidic Conditions: Under strong acidic conditions and heat, the ether linkage of the methoxy group could be susceptible to hydrolysis, leading to the formation of a hydroxyl group. The carboxylic acid and trifluoromethyl groups are generally stable to acid hydrolysis.
-
Basic Conditions: In alkaline solutions, the carboxylic acid will exist as a carboxylate salt, which is generally more stable. However, under harsh basic conditions, other parts of the molecule could be affected.
2. Photostability:
Quinoline and its derivatives are known to be susceptible to photodegradation.[7] Exposure to UV and visible light can lead to the formation of various degradation products through photo-oxidation or photorearrangement reactions.[7][10] Studies on trifluoromethylated quinoline-phenol Schiff bases have shown good stability under white-LED irradiation.[8][12]
3. Thermal Stability:
Elevated temperatures can induce thermal degradation. The carboxylic acid moiety is a potential site for decarboxylation, especially at high temperatures. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are valuable techniques for assessing thermal stability.[13] Some trifluoromethylated quinolines have shown good thermal stability up to 90°C.[13]
4. Oxidative Stability:
The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[6][7] The electron-rich methoxy-substituted ring is a likely site for oxidative attack.[14] Common laboratory oxidizing agents like hydrogen peroxide are used to assess oxidative stability.[10]
Experimental Protocols
To ensure the scientific integrity of stability studies, well-defined and validated protocols are essential.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[10]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).[10] Neutralize samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and sample as described for acid hydrolysis.[10] Neutralize samples before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[10]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[10] Sample at various time points. For solid-state studies, place the powdered compound in the oven.[10]
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light, as per ICH Q1B guidelines.[10][15] A control sample should be wrapped in aluminum foil to protect it from light.[10]
3. Sample Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[10]
1. Instrumentation and Columns:
-
Use a standard HPLC system with a UV detector. A C18 column is often a good starting point for quinoline derivatives.
2. Mobile Phase Optimization:
-
Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products. A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
3. Method Validation:
-
The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[10] Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, often confirmed by peak purity analysis using a photodiode array (PDA) detector.[10]
Data Presentation
Table 1: Summary of Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Susceptibility | Potential Degradation Products |
| Acidic Hydrolysis | Moderate to High (with heat) | 8-Hydroxy-2-(trifluoromethyl)quinoline-5-carboxylic acid |
| Basic Hydrolysis | Low to Moderate | Potential for ring-opening under harsh conditions |
| Oxidation | High | N-oxides, hydroxylated quinoline derivatives |
| Thermal Degradation | Moderate | Decarboxylation product, other decomposition products |
| Photodegradation | High | Photo-oxidation products, rearranged isomers |
Visualization of Key Concepts
Diagram 1: Potential Degradation Pathways
Caption: Predicted degradation pathways under various stress conditions.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a comprehensive stability study.
Conclusion
A thorough understanding of the stability of this compound is paramount for its successful application, particularly in the pharmaceutical industry. This guide has outlined the key structural features that influence its stability and provided a framework for conducting forced degradation studies. By systematically evaluating the impact of pH, light, heat, and oxidative stress, researchers can identify potential degradation pathways, develop stable formulations, and establish appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of products containing this compound.
References
- Benchchem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions.
- α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. (2024). PMC - NIH.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
- The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Benchchem. (n.d.). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.
- Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. (2019). The Journal of Organic Chemistry - ACS Publications.
- Forced Degradation Studies. (2016). MedCrave online.
- Benchchem. (n.d.). Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline.
- Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- 8-Quinoline carboxylic acid. PhotochemCAD.
- Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- Microbial degradation of quinoline and methylquinolines. (2025). ResearchGate.
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
- Degradation of quinoline by Rhodococcus sp. QL2 isolated from activated sludge. (2008). PubMed.
- Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). BJOC.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
- Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. (2024).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- 8-Methoxyquinoline-5-carboxylic acid. Chem-Impex.
- The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. (2022). ResearchGate.
- 199872-29-2|this compound. BLDpharm.
- This compound.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry - ACS Publications.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
- Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed.
- 8-methoxyquinoline-5-carboxylic Acid. PubChem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- 199872-29-2 | this compound. Moldb.
- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.
- Degradation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) by plants and their co-existing microorganisms. (2023). PubMed.
- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 199872-29-2|this compound|BLD Pharm [bldpharm.com]
- 3. 199872-29-2 | this compound - Moldb [moldb.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide on the Mechanism of Action of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Foreword
The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, necessitates a continuous search for novel therapeutic agents that act on new biological targets. Quinoline derivatives have historically formed the backbone of antimalarial chemotherapy. This guide delves into the specific mechanistic workings of a contemporary quinoline derivative, 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid, as a targeted inhibitor of a crucial parasitic metabolic pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation antimalarial agents.
The Strategic Imperative for Novel Antimalarial Targets
Malaria remains a significant global health threat, with hundreds of thousands of deaths annually, primarily in sub-Saharan Africa. The efficacy of frontline artemisinin-based combination therapies (ACTs) is threatened by the emergence of parasite resistance. This landscape underscores the critical need for new antimalarials with novel mechanisms of action. A particularly promising strategy is the targeting of essential metabolic pathways in Plasmodium falciparum that are distinct from those in the human host, thereby minimizing off-target effects and toxicity.
One such pathway is the de novo pyrimidine biosynthesis pathway, which is indispensable for the parasite's rapid proliferation and survival. Unlike humans, who can salvage pyrimidines from their environment, P. falciparum is entirely dependent on its own synthesis of these essential building blocks for DNA and RNA.[1] This dependency makes the enzymes within this pathway highly attractive targets for therapeutic intervention.
Core Mechanism of Action: Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
The primary mechanism of action for this compound and its related analogues is the potent and selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[2][3]
The Critical Role of PfDHODH in Parasite Survival
PfDHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][4] Specifically, it facilitates the oxidation of dihydroorotate to orotate.[4] Inhibition of this single enzyme effectively shuts down the entire pyrimidine supply chain, leading to a cessation of DNA and RNA synthesis. This results in a potent cytostatic effect, halting the parasite's replication and ultimately leading to its death.[4]
The strategic value of targeting PfDHODH is further enhanced by its significant structural divergence from the human orthologue, human DHODH (hDHODH). This structural difference allows for the design of inhibitors that are highly selective for the parasite enzyme, promising a wider therapeutic window and a lower likelihood of host toxicity.[1][5]
The Pyrimidine Biosynthesis Pathway and the Point of Inhibition
The diagram below illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and highlights the specific point of enzymatic inhibition by this compound.
Caption: Workflow for assessing in vitro antiplasmodial activity.
Selectivity and Potential for Broad-Spectrum Application
A critical aspect of a viable drug candidate is its selectivity for the target in the pathogen over the host. As previously mentioned, the structural differences between PfDHODH and hDHODH allow for the development of highly selective inhibitors. [1]This is a key advantage, as inhibitors of hDHODH are known to have immunosuppressive and antiproliferative effects, which are undesirable in an antimalarial context. [5] Furthermore, the pyrimidine biosynthesis pathway is conserved among various parasitic organisms. [4]This raises the exciting possibility that inhibitors of PfDHODH, such as this compound, could serve as a starting point for the development of broad-spectrum antiparasitic drugs. [4]
Conclusion and Future Directions
This compound represents a promising scaffold within the broader class of quinoline-based PfDHODH inhibitors. Its mechanism of action, centered on the targeted disruption of the essential pyrimidine biosynthesis pathway in P. falciparum, aligns with the strategic goals of modern antimalarial drug discovery.
Future research should focus on:
-
Obtaining and publishing specific in vitro and in vivo efficacy data for this compound.
-
Elucidating the precise binding mode through co-crystallization studies with PfDHODH.
-
Conducting comprehensive pharmacokinetic and toxicology studies to assess its drug-like properties.
-
Exploring its activity against other parasitic organisms that rely on de novo pyrimidine synthesis.
By continuing to investigate this and related compounds, the scientific community can move closer to developing novel, potent, and resistance-breaking therapies to combat the global scourge of malaria.
References
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (Source: PMC - NIH, URL: [Link])
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (Source: Semantic Scholar, URL: [Link])
-
What are PfDHODH inhibitors and how do they work?. (Source: Patsnap Synapse, URL: [Link])
-
Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model. (Source: NIH, URL: [Link])
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (Source: NIH, URL: [Link])
-
Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. (Source: East China Normal University, URL: [Link])
Sources
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - East China Normal University [pure.ecnu.edu.cn]
Unveiling the Therapeutic Potential of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid: A Technical Guide to Target Identification and Validation
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential biological targets of the novel compound, 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid. While direct experimental data on this specific molecule is emerging, this document synthesizes information from structurally related quinoline derivatives to propose high-probability targets and outlines robust experimental workflows for their validation. Our approach is grounded in established principles of medicinal chemistry and target identification to provide a scientifically rigorous framework for investigation.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its versatile structure allows for modification at various positions, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl (-CF3) group, as seen in the compound of interest, is a well-established strategy to enhance metabolic stability, lipophilicity, and target binding affinity, often leading to improved efficacy.[2][4] Furthermore, the carboxylic acid moiety can participate in key binding interactions or act as a metal chelator, a mechanism implicated in the activity of some quinoline derivatives.[5][6]
This guide will explore the most probable biological targets for this compound based on the known activities of analogous compounds. We will then delve into detailed, state-of-the-art experimental protocols for confirming these hypotheses.
Hypothesized Biological Targets
Based on extensive literature analysis of structurally similar quinoline and trifluoromethylquinoline derivatives, we have identified three high-priority potential targets and pathways for this compound.
Microtubule Dynamics: A Target for Antiproliferative Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity by interfering with microtubule polymerization.[7][8] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, making tubulin a compelling target.
Key Mechanistic Hypothesis: this compound may bind to tubulin, potentially at the colchicine binding site, thereby inhibiting its polymerization into microtubules. This would disrupt mitotic spindle formation and lead to cell death in rapidly dividing cancer cells.
PI3K/Akt/mTOR Signaling Pathway: A Central Node in Cancer Progression
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers.[7] A structurally related compound, 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline, has been shown to exert its antitumor effects by inhibiting this very pathway.[9][10][11]
Key Mechanistic Hypothesis: The subject compound may act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway, leading to a reduction in pro-survival signaling and the induction of apoptosis in cancer cells.
Insulin-Like Growth Factor (IGF) Signaling: Modulating Growth and Metabolism
Quinoline-carboxylic acids have been identified as inhibitors of the interaction between insulin-like growth factor (IGF) and IGF-binding proteins (IGFBPs).[12] This interaction is crucial for regulating the bioavailability of IGFs, which are potent mitogens involved in both normal physiology and disease states, including cancer.
Key Mechanistic Hypothesis: this compound could disrupt the binding of IGF to IGFBPs, thereby modulating IGF signaling and impacting cell growth and proliferation.
Experimental Workflows for Target Identification and Validation
A multi-faceted approach is essential for robust target identification and validation.[13][14] We recommend a combination of direct biochemical methods and cell-based assays to elucidate the mechanism of action of this compound.
General Target Identification Strategies
For a novel compound with hypothesized targets, a tiered approach is recommended. This begins with broad, unbiased screening and progresses to more focused, hypothesis-driven validation.
Caption: A tiered workflow for target identification and validation.
Detailed Experimental Protocols
This in vitro assay directly measures the effect of the compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
This compound
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
On ice, add tubulin to the General Tubulin Buffer containing glycerol.
-
Add GTP to a final concentration of 1 mM.
-
Dispense the tubulin solution into a pre-chilled 96-well plate.
-
Add the test compound, positive controls, and a vehicle control (DMSO) to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
This cell-based assay assesses the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., HCT116, MCF7)
-
Cell culture medium and supplements
-
This compound
-
PI3K inhibitor (e.g., Wortmannin) as a positive control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound or controls for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Analyze the densitometry of the bands to quantify changes in protein phosphorylation. A decrease in the ratio of phosphorylated to total protein for Akt, mTOR, and S6K indicates pathway inhibition.
DARTS is a label-free method to identify direct protein targets of small molecules.[13][15]
Materials:
-
Cell lysate from a relevant cell line
-
This compound
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE and Western blotting reagents or mass spectrometry for protein identification
Procedure:
-
Incubate the cell lysate with the test compound or a vehicle control.
-
Treat the lysates with a protease for a defined period. The binding of the compound to its target protein should confer a degree of protection from proteolysis.
-
Stop the proteolysis by adding a protease inhibitor or by heat denaturation.
-
Analyze the protein profiles of the treated and control samples by SDS-PAGE.
-
Excise protein bands that are more abundant in the compound-treated sample and identify them by mass spectrometry.
-
Alternatively, for a candidate target approach, perform a Western blot for the hypothesized target protein to observe its protection from degradation.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| This compound | TBD |
| Colchicine | (Reference Value) |
| Paclitaxel | (Reference Value) |
Table 2: Inhibition of PI3K/Akt/mTOR Pathway Signaling
| Target | IC50 (µM) for Phosphorylation Inhibition |
| p-Akt (Ser473) | TBD |
| p-mTOR (Ser2448) | TBD |
| p-S6K (Thr389) | TBD |
Signaling Pathway Visualization
The following diagram illustrates the hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. Based on the established biological activities of related compounds, this guide has outlined a rational, evidence-based approach to identifying and validating its biological targets. The proposed experimental workflows provide a clear path forward for elucidating the mechanism of action of this compound and unlocking its full therapeutic potential.
References
-
Al-Mokhna, D. A., & Tabana, Y. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology, 21(1), 127. [Link]
-
UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153. [Link]
-
Khan, I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry. [Link]
-
Al-Hussain, S. A., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 5432. [Link]
-
Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Pharmaceuticals, 17(10), 1294. [Link]
-
Mao, M., et al. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]
-
Park, H., et al. (2003). Quinoline-carboxylic acids are potent inhibitors that inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins. Bioorganic & Medicinal Chemistry Letters, 13(11), 1931-1934. [Link]
-
Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. [Link]
-
Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7088. [Link]
-
Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]
-
Li, Y., et al. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]
-
Owolabi, J. B., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). [Link]
-
Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(7), 1644. [Link]
-
ChemUniverse. (n.d.). This compound [P54725]. ChemUniverse. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-carboxylic acids are potent inhibitors that inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preclinical Evaluation of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic Acid as a PI3K/AKT/mTOR Pathway Inhibitor
Abstract
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation is a hallmark of many human cancers, making it a highly validated target for therapeutic intervention.[1][4][5] Quinoline derivatives have emerged as a promising class of kinase inhibitors, with several approved drugs and clinical candidates targeting the PI3K/mTOR pathway.[6][7][8] This guide provides a comprehensive technical framework for the preclinical evaluation of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid , a novel quinoline derivative, as a potential inhibitor of this critical oncogenic pathway. We present a logical, stepwise strategy encompassing biochemical confirmation of target engagement, cellular pathway modulation, phenotypic response, and a conceptual in vivo efficacy model. Each section includes detailed, field-proven protocols and explains the scientific rationale behind experimental choices, providing researchers and drug developers with a self-validating roadmap for assessing this compound's therapeutic potential.
Introduction: Targeting a Core Cancer Pathway
The PI3K/AKT/mTOR Signaling Axis
The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling network that translates extracellular cues from growth factors and hormones into a coordinated cellular response.[9] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This lipid second messenger recruits and activates downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, to drive processes essential for tumor progression such as protein synthesis, cell cycle entry, and the suppression of apoptosis.[1][10] Given that genetic mutations and amplifications within this pathway are among the most common alterations in cancer, its inhibition remains a paramount goal in oncology research.[2][11][12]
The Quinoline Scaffold in Kinase Inhibition
The quinoline core is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting ATP-binding sites of kinases.[8][13] Several FDA-approved drugs, such as idelalisib, utilize this scaffold to achieve potent and selective inhibition.[6] The structural features of this compound suggest it may effectively engage the kinase domains of PI3K and/or mTOR, making it a compelling candidate for investigation.
Biochemical Characterization: Confirming Direct Target Engagement
The foundational step in evaluating any targeted inhibitor is to confirm its direct, specific binding to the intended enzyme(s) and to quantify its potency.
Rationale for Assay Selection
To measure the direct binding affinity of the compound for PI3K isoforms and mTOR, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is the industry standard.[14][15][16] This assay format is highly sensitive, amenable to high-throughput screening, and directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound.[14][17] This provides a direct measure of binding affinity (IC50) and avoids potential confounding factors present in cell-based or enzyme activity assays.
Protocol: TR-FRET Kinase Binding Assay
This protocol outlines the measurement of IC50 values for the compound against PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR.
Principle of the Assay: The assay is based on the binding of an Alexa Fluor™ 647-labeled kinase tracer to a europium (Eu)-labeled anti-tag antibody that recognizes the kinase. When both are bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor competes with the tracer for the ATP-binding site, disrupting FRET in a dose-dependent manner.[14][17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 1 mM.
-
Intermediate Dilution: Create a 3X intermediate dilution of the compound series in the appropriate Kinase Buffer.[18]
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X intermediate compound dilution to triplicate wells for each concentration.[16][18] Include wells with DMSO only for "no inhibition" controls and a known potent inhibitor (e.g., GDC-0941) for "max inhibition" controls.[19]
-
Kinase/Antibody Addition: Prepare a 3X solution of the desired kinase (e.g., PI3Kα) and the Eu-labeled anti-tag antibody in kinase buffer. Add 5 µL of this mixture to all wells.[18]
-
Tracer Addition: Prepare a 3X solution of the appropriate kinase tracer in kinase buffer. Add 5 µL of this solution to all wells to initiate the binding reaction.[18]
-
Incubation: Cover the plate to protect it from light and incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.[16][17]
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Expected Data Output & Interpretation
The results should be summarized in a clear, comparative table. Lower IC50 values indicate higher binding potency. This data will not only confirm direct target binding but also reveal the compound's selectivity profile across the different Class I PI3K isoforms and mTOR.
| Target Kinase | This compound IC50 (nM) |
| PI3Kα | [Experimental Value] |
| PI3Kβ | [Experimental Value] |
| PI3Kδ | [Experimental Value] |
| PI3Kγ | [Experimental Value] |
| mTOR | [Experimental Value] |
Cellular Target Engagement and Pathway Modulation
After confirming direct biochemical binding, the next critical step is to verify that the compound can enter cells and inhibit the pathway in a cellular context. Western blotting is the gold-standard technique for this purpose.[4][20]
Rationale for Experimental Design
This experiment is designed to measure the phosphorylation status of key downstream effectors of PI3K (p-AKT) and mTOR (p-S6K). A reduction in the phosphorylated form of these proteins, relative to their total protein levels, serves as a direct pharmacodynamic biomarker of target engagement in cells.[10] The workflow involves treating a cancer cell line known to have an active PI3K pathway (e.g., MCF7, T47D) with the compound and measuring the downstream signaling effects.[21]
Protocol: Western Blot for Pathway Inhibition
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF7) in 6-well plates. Once cells reach 70-80% confluency, treat with a serial dilution of the test compound (e.g., 0-10 µM) for 2-4 hours. Include a vehicle (DMSO) control.
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[10] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST for 1 hour at room temperature.[10] b. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
- Phospho-AKT (Ser473)
- Total AKT
- Phospho-S6K (Thr389)
- Total S6K
- A loading control (e.g., β-actin or GAPDH) c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[3]
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[22] Normalize the signal of each phospho-protein to its corresponding total protein.
Phenotypic Cellular Assays: Assessing Biological Impact
Demonstrating target inhibition is crucial, but the ultimate goal is to determine if this inhibition translates into a desired biological outcome, such as reduced cell viability or induced apoptosis.
Rationale for Assay Selection
-
Cell Viability/Proliferation Assay: Assays like the MTT or CellTiter-Glo® are used to measure the overall effect of a compound on cell health and proliferation.[23] They measure metabolic activity, which is a proxy for the number of viable cells.[3] This allows for the determination of a GI50 (concentration for 50% growth inhibition).
-
Apoptosis Assay: To determine if the loss of viability is due to programmed cell death (a desired outcome for cancer therapeutics), an Annexin V/Propidium Iodide (PI) assay is employed. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[24][25] PI is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[24][26]
Protocol: Cell Viability Assay (MTT)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for 72 hours.[3]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot against the log of compound concentration to calculate the GI50 value.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its GI50 value (e.g., 1x and 5x GI50) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization. Centrifuge and wash the cells once with cold PBS.[24][26]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[26] Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[24][26]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[26]
-
Analysis: Add additional binding buffer and analyze the samples immediately by flow cytometry.[26] Quadrants are set to distinguish between:
Expected Data Output & Interpretation
The viability data should be presented in a table comparing the compound's effect across multiple cancer cell lines, ideally those with different PI3K pathway mutation statuses (e.g., PIK3CA mutant, PTEN null).
| Cell Line (Relevant Mutation) | This compound GI50 (µM) |
| MCF7 (PIK3CA mutant) | [Experimental Value] |
| T47D (PIK3CA mutant) | [Experimental Value] |
| MDA-MB-468 (PTEN null) | [Experimental Value] |
| PC-3 (PTEN null) | [Experimental Value] |
In Vivo Efficacy: Conceptual Framework for a Xenograft Model
The final preclinical step is to assess the compound's anti-tumor activity in a living organism. The subcutaneous xenograft mouse model is a standard and essential tool for this evaluation.[1][27]
Rationale for Model Selection
A xenograft model, where human cancer cells are implanted subcutaneously into immunodeficient mice, allows for the direct measurement of a compound's ability to inhibit tumor growth in a complex biological system.[28] The choice of cell line should be informed by the in vitro data, ideally using a line that showed high sensitivity to the compound.
Conceptual Study Design
-
Animal Model: Female athymic nude or SCID mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cells (e.g., MCF7) into the flank of each mouse.[28]
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts (typically 8-10 mice per group).[28]
-
Treatment Groups:
-
Group 1: Vehicle control (formulation buffer)
-
Group 2: Test Compound, Low Dose (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: Test Compound, High Dose (e.g., 50 mg/kg, daily oral gavage)
-
Group 4: Positive Control Inhibitor (e.g., BKM120 at 35 mg/kg)[27]
-
-
Dosing and Monitoring: Administer treatments for a defined period (e.g., 21 days). Measure tumor volume (using calipers) and animal body weight (as a measure of toxicity) two to three times per week.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT) to confirm target engagement in vivo.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for the preclinical characterization of this compound. By systematically progressing from direct biochemical assays to cellular and finally in vivo models, researchers can build a comprehensive data package. The logical flow—confirming target binding, verifying pathway inhibition in cells, observing a functional cellular consequence, and testing for anti-tumor efficacy—provides a robust framework for decision-making. Positive results from this cascade of experiments would strongly support the advancement of this compound into further IND-enabling studies, establishing it as a promising new therapeutic candidate for cancers driven by the PI3K/AKT/mTOR pathway.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Raghavan, S., & G, A. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? Retrieved from [Link]
-
ResearchGate. (n.d.). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Retrieved from [Link]
-
Bio-protocol. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
-
PubMed Central. (n.d.). Genetically engineered mouse models of PI3K signaling in breast cancer. Retrieved from [Link]
-
PubMed. (n.d.). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Retrieved from [Link]
-
MDPI. (n.d.). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. Retrieved from [Link]
-
Bio-protocol. (n.d.). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Retrieved from [Link]
-
ResearchGate. (n.d.). PI3K inhibition reduces tumour growth in a xenograft model. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Retrieved from [Link]
-
MDPI. (2025). Discovery of Cinnoline Derivatives as Potent PI3K Inhibitors with Antiproliferative Activity. Retrieved from [Link]
-
MDPI. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]
-
PubMed Central. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues.... Retrieved from [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA-approved inhibitors of PI3K/Akt/mTOR pathway. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. adooq.com [adooq.com]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bosterbio.com [bosterbio.com]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Whitepaper: A Strategic Investigation of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid as a Novel EGFR Inhibitor
Abstract
The Epidermal Growth Factor Receptor (EGFR) remains a pivotal and validated target in oncology, with its dysregulation driving the progression of numerous solid tumors. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been successfully developed, the emergence of acquired resistance necessitates a continuous search for novel chemical scaffolds with improved potency, selectivity, and resistance-breaking capabilities. Quinoline derivatives have emerged as a privileged scaffold in kinase inhibitor design, with several approved drugs demonstrating their clinical utility.[1][2] This technical guide outlines a comprehensive, multi-phase strategy for the systematic investigation of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid, a novel quinoline-based compound, as a potential EGFR inhibitor. We present a hypothesis-driven workflow, from initial biochemical validation to cell-based mechanism-of-action studies, providing detailed, field-proven protocols and data interpretation frameworks. This document is intended to serve as a strategic blueprint for researchers, chemists, and drug development professionals aiming to characterize new molecular entities in the EGFR inhibitor landscape.
Introduction: The Rationale for Targeting EGFR with Novel Quinoline Scaffolds
The EGFR is a transmembrane receptor tyrosine kinase that plays a central role in regulating critical cellular processes, including proliferation, survival, and differentiation.[3][4] Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and autophosphorylation of specific tyrosine residues.[5][6] This initiates a cascade of downstream signaling through key pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are fundamental drivers of cell growth and survival.[4][5] Aberrant EGFR activation, through overexpression or activating mutations, is a hallmark of many cancers, making it a prime therapeutic target.[7][8]
Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain have revolutionized the treatment of EGFR-driven cancers.[7][9] However, the clinical efficacy of these agents is often limited by the development of drug resistance, frequently through secondary mutations in the EGFR kinase domain.[10] This underscores the urgent need for new chemical entities that can overcome these resistance mechanisms.
The quinoline core is a versatile heterocyclic scaffold that has been successfully incorporated into numerous kinase inhibitors, demonstrating its potential to form key interactions within the ATP-binding pocket.[1][2][11][12] Based on this precedent, we hypothesize that This compound (hereafter designated Compound QN-852 ) possesses the requisite structural features to act as a potent and selective inhibitor of the EGFR kinase domain. The trifluoromethyl group may enhance binding affinity, while the methoxy and carboxylic acid moieties offer opportunities for specific hydrogen bonding interactions within the target site.
This guide details a proposed investigational workflow to rigorously test this hypothesis.
Profile: this compound (Compound QN-852)
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₃NO₃ | [13] |
| Molecular Weight | 271.19 g/mol | [13] |
| CAS Number | 199872-29-2 | [14] |
| Structure | ||
![]() | Image Credit: BLDpharm[14] |
Proposed Investigational Workflow
A logical, phased approach is essential to efficiently evaluate Compound QN-852, moving from direct target engagement to complex cellular effects. This workflow ensures that each experimental stage provides a clear go/no-go decision point, optimizing resource allocation.
Caption: Proposed multi-phase workflow for evaluating Compound QN-852.
Phase 1: In Vitro Biochemical Validation
Causality: The primary objective of this phase is to establish whether Compound QN-852 directly inhibits the enzymatic activity of EGFR in a purified, cell-free system. This is a critical first step to eliminate the possibility that any observed cellular effects are due to off-target or non-specific mechanisms. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for this purpose.[15] It measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[15]
Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)
This protocol is adapted from established methodologies for measuring kinase activity.[15][16][17]
Materials:
-
Recombinant Human EGFR (active)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, Ultra-Pure
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[15]
-
Compound QN-852, dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound QN-852 in DMSO. A typical starting concentration is 1 mM, diluted 1:3 down the series.
-
Reaction Setup: In each well of a 384-well plate, add the following components to a final volume of 5 µL:
-
2.5 µL of 2x Kinase/Substrate Mix (containing EGFR enzyme and peptide substrate in Kinase Assay Buffer).
-
2.5 µL of 2x ATP/Compound Mix (containing ATP and the appropriate concentration of Compound QN-852).
-
Controls: Include "no enzyme" wells for background and "DMSO only" wells for 100% activity.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This stops the kinase reaction and removes any remaining ATP.[15]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[15] Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
Expected Data & Interpretation
The luminescent signal is directly proportional to the amount of ADP produced and thus to EGFR activity. Data will be normalized to controls and plotted as % Inhibition vs. Log [Compound QN-852]. A sigmoidal dose-response curve will be fitted to determine the IC₅₀ value.
Hypothetical Data Table:
| Target | Compound QN-852 IC₅₀ (nM) | Erlotinib (Control) IC₅₀ (nM) |
| EGFR (Wild-Type) | 50 | 5 |
| EGFR (T790M Mutant) | 850 | 950 |
Interpretation: A potent IC₅₀ value (typically in the low nanomolar to low micromolar range) confirms direct enzymatic inhibition. Comparing the activity against wild-type and common mutant forms of EGFR (like T790M) provides early insights into the compound's potential resistance profile.[18]
Phase 2: Cellular Target Engagement & Efficacy
Causality: After confirming direct biochemical inhibition, it is crucial to determine if Compound QN-852 can penetrate the cell membrane, engage with EGFR in its native environment, and exert a biological effect. We will first measure the inhibition of ligand-induced EGFR autophosphorylation, the direct hallmark of receptor activation in cells.[19] Subsequently, a cell proliferation assay will determine if this target engagement translates into a desired anti-cancer effect. A431 cells, which overexpress wild-type EGFR, are an excellent model for these initial studies.[20]
Protocol: Cell-Based EGFR Autophosphorylation ELISA
This protocol provides a quantitative, high-throughput method to assess target engagement in a cellular context.[21][22]
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Human EGF (Epidermal Growth Factor)
-
Fixing Solution (e.g., 4% paraformaldehyde)
-
Quenching and Blocking Buffers
-
Primary Antibodies: Anti-Phospho-EGFR (Tyr1068) and Anti-Total-EGFR
-
HRP-conjugated secondary antibody
-
TMB Substrate and Stop Solution
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of ~20,000 cells/well and incubate overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of Compound QN-852 (or DMSO vehicle) for 2 hours.
-
EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes at 37°C. Leave some wells unstimulated as a negative control.
-
Fixing and Permeabilization: Aspirate the medium, wash with PBS, and add 100 µL of Fixing Solution for 20 minutes. Wash and then add Quenching Buffer for 20 minutes.[21]
-
Blocking: Wash the wells and add 200 µL of Blocking Solution for 1 hour at 37°C.[21]
-
Antibody Incubation: Incubate wells with either anti-phospho-EGFR or anti-total-EGFR primary antibody for 2 hours.
-
Secondary Antibody & Detection: Wash the wells and incubate with HRP-conjugated secondary antibody for 1 hour. Wash again, then add TMB substrate. Stop the reaction with Stop Solution and read the absorbance at 450 nm.
Protocol: Cell Proliferation (CellTiter-Glo®) Assay
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Procedure:
-
Cell Seeding: Seed A431 cells in a 96-well plate (~5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Compound QN-852 to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.
Expected Data & Interpretation
The phosphorylation data should be normalized to total EGFR levels to account for any variations in cell number. The proliferation data is normalized to DMSO controls.
Hypothetical Data Table:
| Cell Line | Assay | Compound QN-852 EC₅₀ / GI₅₀ (µM) |
| A431 | p-EGFR Inhibition (EC₅₀) | 0.25 |
| A431 | Proliferation (GI₅₀) | 0.80 |
Interpretation: A potent EC₅₀ for p-EGFR inhibition that is reasonably close to the GI₅₀ for proliferation suggests that the compound's anti-proliferative effect is likely driven by on-target EGFR inhibition.
Phase 3: Mechanism of Action Confirmation
Causality: To definitively link the anti-proliferative effects of Compound QN-852 to the disruption of the EGFR signaling cascade, we must analyze the phosphorylation status of key downstream effector proteins. Western blotting is the gold-standard technique for this analysis. We will examine the phosphorylation of AKT and ERK, the principal nodes of the two major downstream pathways controlled by EGFR.[5][9] A reduction in their phosphorylation following treatment with Compound QN-852 would provide strong evidence for an on-target mechanism of action.
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling cascade showing the proposed point of inhibition by Compound QN-852.
Protocol: Western Blot for Downstream Signaling
This protocol is a standard method for protein analysis.[19]
Procedure:
-
Cell Treatment: Seed, starve, and treat A431 cells with Compound QN-852 and EGF as described in the cellular phosphorylation assay (Protocol 4.1).
-
Cell Lysis: Place plates on ice, wash with ice-cold PBS, and add ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and boil. Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and image the resulting signal.
Interpretation: A dose-dependent decrease in the levels of p-AKT and p-ERK in cells treated with Compound QN-852 (following EGF stimulation) would confirm that the compound effectively blocks signal transduction downstream of EGFR. Total protein levels should remain unchanged, demonstrating that the effect is on phosphorylation, not protein expression.
Conclusion and Future Directions
This technical guide outlines a rigorous, phased strategy for the initial investigation of this compound as a novel EGFR inhibitor. The proposed workflow is designed to provide clear, interpretable data at each decision point, from direct biochemical inhibition to cellular mechanism of action.
If Compound QN-852 demonstrates potent activity in these foundational assays, future work should focus on:
-
Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to determine its selectivity profile.
-
Testing in Resistant Cell Lines: Evaluating its efficacy in cancer cell lines harboring common EGFR resistance mutations (e.g., T790M, C797S).
-
ADME/Tox Profiling: Conducting preliminary studies to assess its drug-like properties (Absorption, Distribution, Metabolism, Excretion) and toxicity.
-
In Vivo Efficacy Studies: Testing the compound in xenograft models of human cancer.
By following this structured and scientifically-grounded approach, researchers can efficiently and effectively determine the therapeutic potential of this promising new chemical entity.
References
- Vertex AI Search. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling.
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Pajk, B., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Signal Transduction and Targeted Therapy.
- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
- Lynch, T. J. (2005). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist.
- Ciardiello, F., & Tortora, G. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research.
- Raymond, E., et al. (2004). Pharmacological background of EGFR targeting. Annals of Oncology.
- BenchChem. (2025). Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay.
- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- ResearchGate. (n.d.). Mechanism of action of EGFR inhibitors.
- U.S. National Library of Medicine. (n.d.). Methods EGFR Biochemical Assays.
- U.S. National Library of Medicine. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- ResearchGate. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Sigma-Aldrich. (n.d.). Cell-Based ELISA Kit for detecting phospho-EGFR (RAB0151) - Technical Bulletin.
- BPS Bioscience. (n.d.). EGFR Enzyme Kinase System Datasheet.
- BenchChem. (2025). Measuring EGFR Autophosphorylation with AG-494: Application Notes and Protocols.
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology.
- EMD Millipore. (n.d.). Muse™ EGFR-RTK Activation Dual Detection Kit User's Guide.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
- Revvity. (n.d.). HTRF Human Phospho-EGFR (Tyr1068) Detection Kit.
- Cell Signaling Technology. (n.d.). HTScan® EGFR Kinase Assay Kit #7410.
- Pajk, B., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Signal Transduction and Targeted Therapy.
- ACS Omega. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer.
- BLDpharm. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 199872-29-2 [chemicalbook.com]
- 14. 199872-29-2|this compound|BLD Pharm [bldpharm.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. revvity.com [revvity.com]
antifungal properties of trifluoromethylquinoline derivatives
An In-Depth Technical Guide to the Antifungal Properties of Trifluoromethylquinoline Derivatives
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylquinoline derivatives a compelling class of compounds for antifungal drug discovery.[3] This guide provides a technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and essential evaluation protocols for these promising antifungal agents. It is intended for researchers and drug development professionals seeking to explore and advance this chemical space in the fight against pathogenic fungi.
The Strategic Advantage of the Trifluoromethylquinoline Scaffold
Nitrogen-containing heterocycles are fundamental skeletons in synthetic chemistry and drug development.[3] Among them, the quinoline ring system is particularly noteworthy, found in natural products like quinine and in a wide array of synthetic drugs with activities spanning antimalarial, anticancer, and antimicrobial applications.[3][4][5]
The strategic incorporation of fluorine atoms into organic compounds often leads to dramatic changes in their physicochemical properties.[3] The trifluoromethyl group, in particular, is a powerful modulator due to its high electronegativity, small atomic radius, and metabolic stability.[3] Its inclusion in the quinoline scaffold can enhance membrane permeability and alter electronic properties, which are critical for antifungal efficacy. This combination has led to the development of novel derivatives with potent activity against a range of phytopathogenic and clinically relevant fungi.[3][6]
Synthesis Strategies: Building the Core Scaffold
The development of effective trifluoromethylquinoline antifungals begins with robust synthetic methodologies. A common and effective approach involves a multi-step synthesis, which allows for structural diversification.
A representative synthetic pathway can be summarized as follows:
-
Cyclization: The initial formation of the quinoline ring system often involves the reaction of substituted anilines with β-ketoesters. For example, reacting an aniline with ethyl trifluoroacetoacetate can build the core trifluoromethyl-substituted quinoline ring.[7]
-
Functionalization: The core scaffold is then functionalized. This can involve chlorination followed by hydrazinolysis to introduce a reactive hydrazine group.[7]
-
Derivatization: The functionalized intermediate is then reacted with various substituted aldehydes or benzoic acids to generate a library of derivatives.[3][8] This final step is crucial for exploring the structure-activity relationship (SAR) by introducing diverse chemical moieties.
This strategic design allows for the creation of extensive compound libraries to identify candidates with optimal antifungal profiles.
Mechanism of Action: Disrupting Fungal Integrity
While the precise molecular targets are still under investigation for many novel derivatives, a primary mechanism appears to involve the disruption of fungal cell membrane integrity.[6] This mode of action is advantageous as it can be effective against drug-resistant strains that have developed tolerance to agents targeting specific enzymes.
Preliminary mechanistic studies on potent trifluoromethylquinoline derivatives have revealed key cellular effects:
-
Membrane Morphology: Treatment leads to abnormal morphology of the fungal cell membrane.[6]
-
Increased Permeability: The compounds cause a significant increase in membrane permeability.[6]
-
Leakage of Cellular Contents: The compromised membrane integrity results in the release of essential intracellular components, ultimately leading to cell death.[6]
This mechanism is distinct from that of widely used azole antifungals, which inhibit ergosterol biosynthesis, suggesting that trifluoromethylquinolines could be effective against azole-resistant strains.
Caption: Hypothesized mechanism of action for trifluoromethylquinoline derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the trifluoromethylquinoline scaffold has yielded critical insights into the structural features required for potent antifungal activity. SAR studies are essential for optimizing lead compounds.[9][10]
Key Findings:
-
Substitution at the 4-position: Esterification of the hydroxyl group at the 4-position of the quinoline ring with various substituted benzoic acids has been shown to be a successful strategy.[3]
-
Role of Halogens: The introduction of halogen atoms, such as fluorine or chlorine, on the appended phenyl ring can significantly improve antifungal activity against certain species like Botrytis cinerea.[7]
-
Bis-Trifluoromethyl Substitution: Derivatives with trifluoromethyl groups at both the 2- and 8-positions have demonstrated exceptionally potent activity, often exceeding that of commercial fungicides.[6]
Data Presentation: Antifungal Activity of Selected Derivatives
The following table summarizes the in vitro antifungal activity of representative trifluoromethylquinoline derivatives against key phytopathogenic fungi.
| Compound ID | Core Scaffold | Substitution at 4-Position | Target Fungus | EC50 (μg/mL) | Reference |
| Ac12 | 2,8-bis(Trifluoromethyl)quinoline | -O-(CH₂)₂-Ph | S. sclerotiorum | 0.52 | [6] |
| Ac12 | 2,8-bis(Trifluoromethyl)quinoline | -O-(CH₂)₂-Ph | B. cinerea | 0.50 | [6] |
| 2b | 8-Fluoro-2,3-dimethylquinoline | 4-(tert-butyl)benzoate | S. sclerotiorum | >80% inhibition at 50 µg/mL | [3][11] |
| 2g | 8-Fluoro-2,3-dimethylquinoline | 4-methoxybenzoate | R. solani | 80.8% inhibition at 50 µg/mL | [3][11] |
| Lead (3) | 2,8-bis(Trifluoromethyl)quinoline | -OH | S. sclerotiorum | 1.72 | [6] |
| Lead (3) | 2,8-bis(Trifluoromethyl)quinoline | -OH | B. cinerea | 1.89 | [6] |
EC50: Half maximal effective concentration.
Essential Experimental Protocols
Rigorous and standardized in vitro testing is the cornerstone of evaluating novel antifungal candidates. The following protocols for determining antifungal susceptibility and cytotoxicity are critical for generating reliable and reproducible data.
Protocol 1: In Vitro Antifungal Susceptibility Testing via Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS) for determining the Minimum Inhibitory Concentration (MIC).[12][13] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[12]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Medium Preparation: Prepare RPMI-1640 medium as the assay medium.[14]
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar.
-
Prepare a suspension of fresh fungal cells in sterile saline.
-
Adjust the cell concentration to approximately 1-5 x 10³ cells/mL in the final assay medium.[13]
-
-
Compound Dilution:
-
Prepare a stock solution of the trifluoromethylquinoline derivative in dimethyl sulfoxide (DMSO).
-
Perform 2-fold serial dilutions in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control (fungi in medium without compound) and a negative/sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the growth rate of the fungal species.
-
MIC Determination: Read the plates visually or with a microplate reader. The MIC is the lowest drug concentration that causes a significant inhibition of growth compared to the drug-free growth control.[15]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
It is imperative to assess whether a potent antifungal compound is toxic to mammalian cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a mammalian cell line (e.g., human liver cell line L02, NIH 3T3) in an appropriate medium (e.g., DMEM with 10% fetal bovine serum).[17][18]
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 16-24 hours to allow for cell attachment.[17][18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated cell control.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[16][18]
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.[19]
Conclusion and Future Directions
Trifluoromethylquinoline derivatives represent a highly promising class of antifungal agents with a compelling mechanism of action centered on cell membrane disruption.[6] Their broad-spectrum activity, including against resistant pathogens, highlights their potential.[6][20] The synthetic accessibility of the quinoline scaffold allows for extensive SAR studies to optimize potency and reduce cytotoxicity.[3][8]
Future research should focus on elucidating the specific molecular targets within the fungal membrane and optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy. The systematic application of the protocols and strategies outlined in this guide will be instrumental in advancing these novel compounds from promising laboratory candidates to clinically effective antifungal therapies.
References
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers.
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Deriv
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023).
- Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. (2023). PubMed.
- Quinoline-based antifungals. (2010). PubMed.
- Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. (2023).
- In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (n.d.). PMC.
- In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentr
- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
- Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. (2018). [Source Not Available].
- (PDF) Quinoline-Based Antifungals. (2010).
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry.
- Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (n.d.). PMC - NIH.
- Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (n.d.). PMC.
- (PDF) In vitro antifungal susceptibility testing. (n.d.).
- Quinoline-Based Antifungals. (2010). Bentham Science Publishers.
- Antifungal Susceptibility Testing. (n.d.). [Source Not Available].
- Structure--activity rel
- Cytotoxic Potential of Bioactive Compounds from Aspergillus flavus, an Endophytic Fungus Isolated from Cynodon dactylon, against Breast Cancer: Experimental and Comput
- In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (1999). ASM Journals.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PMC - NIH.
- To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. (2022). IJPPR.
- Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. (2020). MDPI.
- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
Sources
- 1. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. japsonline.com [japsonline.com]
- 20. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid as a Putative 2-Oxoglutarate Oxygenase Inhibitor
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid as a potential inhibitor of the 2-oxoglutarate (2OG) dependent oxygenase enzyme superfamily. While direct inhibitory data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related analogs, particularly the well-characterized inhibitor 5-Carboxy-8-hydroxyquinoline (IOX1), to build a strong theoretical and practical framework for its investigation. We will delve into the critical role of 2OG oxygenases in cellular physiology, the mechanistic basis for their inhibition by quinoline-based scaffolds, and provide detailed protocols for the characterization of novel inhibitors in this class.
Introduction: The 2-Oxoglutarate Oxygenase Superfamily - Key Regulators of Cellular Homeostasis
The 2-oxoglutarate (2OG) dependent oxygenases are a large and diverse family of non-heme iron-containing enzymes that play pivotal roles in a vast array of biological processes.[1][2][3] These enzymes utilize molecular oxygen and the Krebs cycle intermediate 2-oxoglutarate as co-substrates to catalyze a variety of oxidative reactions, including hydroxylation, demethylation, and halogenation on a wide range of substrates.[4] In humans, 2OG oxygenases are critical for collagen biosynthesis, carnitine production, fatty acid metabolism, and DNA and RNA repair.[1][2]
Of particular interest to drug discovery are the roles of 2OG oxygenases in the regulation of gene expression and cellular responses to hypoxia.[5][6] This has made them attractive therapeutic targets for a range of diseases, including anemia, cancer, and inflammatory disorders.[1][2]
Prolyl Hydroxylases (PHDs): The Gatekeepers of the Hypoxic Response
A key subfamily of 2OG oxygenases are the prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).[7][8] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor.[9] This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for rapid proteasomal degradation.[9]
In hypoxic (low oxygen) conditions, the oxygen-dependent activity of PHDs is diminished.[5] This leads to the stabilization of HIF-α, which can then translocate to the nucleus, heterodimerize with HIF-β, and bind to hypoxia response elements (HREs) in the promoter regions of target genes.[5][7] This transcriptional program upregulates genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism, allowing cells to adapt to the low oxygen environment.[7]
This compound: A Putative 2-Oxoglutarate Oxygenase Inhibitor
This compound belongs to a class of compounds that have shown promise as inhibitors of 2OG oxygenases. Its core structure, a quinoline carboxylic acid, shares features with known inhibitors of this enzyme family.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 199872-29-2[1]
-
Molecular Formula: C₁₂H₈F₃NO₃
-
Molecular Weight: 271.19 g/mol
While specific experimental data on the inhibitory activity of this compound is sparse in peer-reviewed literature, its structural features suggest a plausible mechanism of action.
Proposed Mechanism of Action: Competitive Inhibition
It is hypothesized that this compound acts as a competitive inhibitor of 2OG oxygenases by mimicking the co-substrate, 2-oxoglutarate. The carboxylic acid moiety is crucial for this interaction, as it can chelate the active site Fe(II) ion and occupy the binding pocket of 2-oxoglutarate. This prevents the binding of the endogenous co-substrate and subsequent catalysis.
The following diagram illustrates the proposed mechanism of inhibition of prolyl hydroxylase domain enzymes (PHDs) by a 2-oxoglutarate analog, leading to the stabilization of HIF-α.
Caption: Mechanism of HIF-α stabilization by a PHD inhibitor.
Insights from a Close Analog: 5-Carboxy-8-hydroxyquinoline (IOX1)
Significant insights into the potential activity of this compound can be drawn from the extensively studied compound, 5-Carboxy-8-hydroxyquinoline (IOX1). IOX1 is a broad-spectrum inhibitor of 2OG oxygenases.[10]
Table 1: Inhibitory Activity (IC₅₀) of IOX1 against a Panel of 2-Oxoglutarate Oxygenases
| Enzyme Target Family | Enzyme | IC₅₀ (µM) |
| HIF Prolyl Hydroxylases | PHD2 | ~2.5 |
| Histone Demethylases | JMJD2A | ~0.2 |
| JMJD2C | ~0.3 | |
| JMJD2E | ~0.1 | |
| JARID1A | ~5.0 | |
| Nucleic Acid Demethylases | FTO | ~7.0 |
| Carnitine Biosynthesis | GBBH | ~1.5 |
Note: The IC₅₀ values are approximate and can vary depending on the assay conditions. Data is compiled from publicly available sources.
The potent, broad-spectrum activity of IOX1 suggests that the 8-hydroxyquinoline-5-carboxylic acid scaffold is a privileged structure for the inhibition of 2OG oxygenases.[10] The structural similarities between IOX1 and this compound—namely the quinoline core and the 5-carboxylic acid group—provide a strong rationale for investigating the latter as a potent inhibitor of this enzyme class. The methoxy and trifluoromethyl substitutions in the target compound may influence its potency, selectivity, and cell permeability.
Experimental Protocols for Inhibitor Characterization
To rigorously assess the inhibitory potential of this compound, a series of biochemical and cell-based assays are required. The following protocols are based on established methods for characterizing 2OG oxygenase inhibitors.
Workflow for Characterizing a Novel 2-Oxoglutarate Oxygenase Inhibitor
Caption: A typical workflow for the characterization of a novel 2OG oxygenase inhibitor.
Step-by-Step Protocol: In Vitro PHD2 Inhibition Assay (IC₅₀ Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific 2OG oxygenase, in this case, PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate
-
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)
-
Ascorbate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., a specific antibody for hydroxylated HIF-1α in an ELISA format, or mass spectrometry)
-
384-well microplate
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents and perform serial dilutions of the test compound.
-
Enzyme and Substrate Preparation: In a microplate, add the assay buffer, HIF-1α peptide substrate, Fe(II), and ascorbate to each well.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add 2-oxoglutarate to all wells except the negative control to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Quantify the amount of hydroxylated HIF-1α peptide product using a suitable detection method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Step-by-Step Protocol: Cell-Based HIF-α Stabilization Assay (Western Blot)
This protocol assesses the ability of the test compound to stabilize HIF-α in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., IOX1 or Dimethyloxalylglycine - DMOG)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 4-8 hours). Include a vehicle control (DMSO) and a positive control.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer the proteins to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the dose-dependent stabilization of HIF-1α.
Research Applications and Future Directions
The development of potent and selective 2OG oxygenase inhibitors holds significant promise for therapeutic intervention in a variety of diseases. Should this compound prove to be an effective inhibitor, it could be a valuable tool for:
-
Probing the roles of specific 2OG oxygenases in disease models: A selective inhibitor can help to elucidate the function of individual enzymes in complex biological systems.
-
Therapeutic development for anemia: By stabilizing HIF-α, PHD inhibitors can stimulate the endogenous production of erythropoietin, offering an oral alternative to injectable erythropoiesis-stimulating agents.[7]
-
Cancer research: The role of 2OG oxygenases in cancer is complex and context-dependent. Inhibitors can be used to study the effects of modulating the hypoxic response and epigenetic modifications in tumors.
-
Inflammatory and ischemic diseases: HIF stabilization has been shown to have protective effects in models of ischemia and inflammation.
Future research should focus on a full characterization of this compound, including its potency against a broad panel of 2OG oxygenases to determine its selectivity profile. Further optimization of the quinoline scaffold could lead to the development of next-generation inhibitors with improved therapeutic properties.
Conclusion
This compound represents a compelling candidate for investigation as a 2-oxoglutarate oxygenase inhibitor. Based on the well-established activity of the structurally related compound IOX1, there is a strong scientific rationale for its potential to modulate the activity of this important enzyme family. The experimental protocols outlined in this guide provide a clear roadmap for its characterization. A thorough understanding of its inhibitory profile will be crucial in determining its utility as a research tool and its potential as a starting point for the development of novel therapeutics.
References
-
This compound. (URL: [Link])
-
5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation. Chemical Science. (URL: [Link])
- CA2711645C - Process for the preparation of 8-methoxy-quinolone-carboxylic acids - Google P
-
Inhibition of 2-oxoglutarate dependent oxygenases. PubMed. (URL: [Link])
-
Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. NIH. (URL: [Link])
-
Roles of HIF and 2-Oxoglutarate-Dependent Dioxygenases in Controlling Gene Expression in Hypoxia. PMC - PubMed Central. (URL: [Link])
-
5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. PubMed. (URL: [Link])
-
Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. (URL: [Link])
-
HIF prolyl-hydroxylase inhibitor. Wikipedia. (URL: [Link])
-
5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. The Kennedy Institute of Rheumatology. (URL: [Link])
-
Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. PubMed. (URL: [Link])
-
Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. (URL: [Link])
-
2-Oxoglutarate-Dependent Oxygenases. PubMed. (URL: [Link])
-
Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. PubMed. (URL: [Link])
-
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. (URL: [Link])
-
5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. NIH. (URL: [Link])
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. (URL: [Link])
-
Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent. ResearchGate. (URL: [Link])
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. (URL: [Link])
-
2-Oxoglutarate-Dependent Oxygenases. Annual Reviews. (URL: [Link])
-
This compound. (URL: [Link])
-
Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress. PubMed Central. (URL: [Link])
-
Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators. Portland Press. (URL: [Link])
-
Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia | Clinical Kidney Journal | Oxford Academic. (URL: [Link])
-
Roles Of HIF and 2-Oxoglutarate Dependent Enzymes in Controlling Gene Expression In Hypoxia. Preprints.org. (URL: [Link])
Sources
- 1. This compound | 199872-29-2 [chemicalbook.com]
- 2. 2-Oxoglutarate-Dependent Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2711645C - Process for the preparation of 8-methoxy-quinolone-carboxylic acids - Google Patents [patents.google.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound CAS#: 199872-29-2 [m.chemicalbook.com]
- 6. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 10. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic Acid
Introduction: The Significance of Trifluoromethylated Quinolines
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in drug design. This is because the CF3 group can significantly enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins[2]. Consequently, 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (CAS No: 199872-29-2) represents a molecule of significant interest for researchers in drug development and materials science. Its unique combination of a methoxy group, a carboxylic acid, and a trifluoromethylated quinoline core makes it a valuable building block for creating novel compounds with potentially enhanced efficacy and pharmacokinetic profiles[3][4].
Overall Synthetic Workflow
The synthesis is a one-pot reaction that proceeds via two main stages: the formation of a Schiff base intermediate followed by an acid-catalyzed intramolecular cyclization. This process is a classic example of the Combes quinoline synthesis.
Caption: Workflow for the synthesis of the target quinoline derivative.
Detailed Experimental Protocol
This protocol describes the synthesis of 8-Methoxy-4-methyl-2-(trifluoromethyl)quinoline-5-carboxylic acid , a close structural analog of the target compound. The Combes reaction with 1,1,1-trifluoro-2,4-pentanedione inherently introduces a methyl group at the 4-position of the quinoline ring.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Notes |
| 3-Amino-4-methoxybenzoic acid | 2840-26-8 | 167.16 | 1.0 eq. | Purity ≥ 98% |
| 1,1,1-Trifluoro-2,4-pentanedione | 367-57-7 | 154.09 | 1.1 eq. | Purity ≥ 98% |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A | ~10x by weight | Catalyst and reaction medium |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | For neutralization |
| Ethanol (EtOH) | 64-17-5 | 46.07 | For recrystallization | Reagent grade |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For work-up |
Step-by-Step Methodology
1. Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 3-Amino-4-methoxybenzoic acid (1.0 eq., e.g., 10.0 g, 59.8 mmol).
-
Add Polyphosphoric acid (PPA) (approx. 100 g) to the flask. Expertise & Experience: PPA serves as both the acidic catalyst and the solvent. Its high viscosity ensures a manageable reaction temperature and facilitates the necessary protonation steps of the mechanism[6].
-
Begin stirring the mixture to form a suspension. Gently warm the mixture to 60-70 °C to reduce the viscosity of the PPA and ensure homogeneity.
2. Addition of β-Diketone:
-
Once the mixture is homogeneous, slowly add 1,1,1-Trifluoro-2,4-pentanedione (1.1 eq., e.g., 10.1 g, 65.8 mmol) dropwise over 20-30 minutes.
-
An exothermic reaction may be observed. Maintain the temperature below 80 °C during the addition. Causality: The initial reaction is the condensation of the aniline with one of the carbonyls of the diketone to form a Schiff base or enamine intermediate. Controlling the temperature prevents side reactions[5].
3. Cyclization Reaction:
-
After the addition is complete, slowly heat the reaction mixture to 120-130 °C.
-
Maintain this temperature with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).
-
Trustworthiness: The rate-determining step is the acid-catalyzed electrophilic aromatic annulation (ring closure) of the enamine intermediate. Sufficient heating is required to overcome the activation energy for this step[5].
4. Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C.
-
Carefully and slowly pour the warm, viscous reaction mixture onto crushed ice (approx. 500 g) in a large beaker with constant stirring. Safety Note: This quenching process is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
The crude product will precipitate as a solid.
-
Neutralize the acidic aqueous solution by slowly adding a 10 M sodium hydroxide (NaOH) solution until the pH reaches ~7. Check the pH using litmus paper or a pH meter.
-
Stir the resulting suspension for 1 hour in an ice bath to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any remaining PPA and salts.
5. Purification:
-
The crude product can be purified by recrystallization.
-
Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. If the solid does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained at boiling point.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.
-
The expected product is 8-Methoxy-4-methyl-2-(trifluoromethyl)quinoline-5-carboxylic acid.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₃H₁₀F₃NO₃: 286.06).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point (m.p.): To assess purity.
References
- Moldb. (n.d.). 199872-29-2 | this compound.
-
Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2020). The Skraup‐Doebner‐Von Miller quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
PatSnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline.
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
ACS Publications. (2008). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
RSC Publishing. (2014). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Retrieved from [Link]
-
PMC - NIH. (2011). Quinoline: A versatile heterocyclic. Retrieved from [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-4-methoxybenzoic acid | 2840-26-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Note: A Robust Preparative HPLC Method for the Purification of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Abstract
This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid, a key building block in pharmaceutical research. Due to the compound's acidic nature and fluorinated moiety, achieving high purity and good peak shape can be challenging. This guide provides a comprehensive protocol, from analytical method development to preparative scale-up, explaining the scientific rationale behind critical parameter choices. The described method utilizes a C18 stationary phase with a buffered mobile phase, ensuring excellent resolution, high recovery, and exceptional purity of the target compound.
Introduction and Chromatographic Challenges
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure combines a quinoline core, which is a common scaffold in many bioactive molecules, with a trifluoromethyl (-CF3) group and a carboxylic acid (-COOH) moiety. The high purity of this intermediate is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data.
The purification of this molecule by HPLC presents several distinct challenges rooted in its chemical properties:
-
Acidic Nature: The carboxylic acid group is ionizable. Operating near the compound's pKa can lead to mixed ionic states, resulting in severe peak broadening or tailing.[2] To achieve sharp, symmetrical peaks, the mobile phase pH must be carefully controlled to suppress ionization and maintain the analyte in a single, neutral form.[2][3]
-
Hydrophobicity: The presence of the quinoline ring and the trifluoromethyl group imparts significant hydrophobicity to the molecule.[4] This necessitates the use of a nonpolar stationary phase (like C18) and a relatively high concentration of organic solvent for elution. The -CF3 group, in particular, can offer unique selectivity on certain stationary phases.[4][5]
-
UV Absorbance: The conjugated aromatic system of the quinoline ring provides a strong chromophore, making UV detection a suitable and sensitive method for monitoring the separation. Quinoline derivatives typically exhibit significant absorbance at multiple wavelengths, often with strong bands between 280 nm and 350 nm.[6][7][8]
This application note addresses these challenges by providing a systematic approach to developing a purification method that is both efficient and easily scalable.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector with a preparative flow cell.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size.
-
Chemicals:
-
Crude this compound
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Formic Acid (FA), 99%+
-
Ultrapure Water
-
Chromatographic Conditions
The initial analytical method and the final scaled-up preparative method parameters are summarized in the table below.
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | 0.1% Formic Acid (v/v) in Acetonitrile |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Gradient | 30% to 80% B over 15 min | 30% to 80% B over 15 min |
| Detection | UV at 310 nm | UV at 310 nm |
| Column Temp. | 35°C | 35°C |
| Injection Vol. | 5 µL (for scouting) | 1-2 mL (for purification) |
Experimental Protocol & Workflow
The purification strategy follows a logical, three-part workflow: initial analytical method development, preparative scale-up, and post-purification analysis.
Caption: Overall workflow for HPLC purification.
Part A: Analytical Method Development
-
Sample Preparation: Prepare a stock solution of the crude material at approximately 1 mg/mL in Methanol. Filter through a 0.45 µm syringe filter.
-
Rationale for Mobile Phase: A mobile phase containing 0.1% formic acid provides a pH of approximately 2.8. This is well below the typical pKa of a carboxylic acid (~4-5), ensuring the analyte remains in its neutral, protonated form. This is critical for preventing peak tailing and achieving good retention on the C18 column.[2][9]
-
Initial Scouting Run: Inject 5 µL of the prepared sample onto the analytical column using the gradient conditions listed in Table 1. This initial run establishes the retention time of the target compound and the resolution from major impurities.
-
Gradient Optimization: Adjust the gradient slope if necessary. If resolution between the target and a close-eluting impurity is poor, flatten the gradient (e.g., extend the gradient time from 15 to 20 minutes).
-
Loading Study: To determine the maximum sample load before peak distortion occurs, perform a series of injections on the analytical column with increasing concentrations (e.g., 5 µL injections of 1, 5, 10, and 20 mg/mL solutions). Note the concentration at which the peak shape begins to deteriorate (fronting or significant tailing), as this indicates column overload.
Part B: Preparative Scale-Up and Purification
-
Scale-Up Calculations: The transition from analytical to preparative scale requires adjusting the flow rate and injection volume to maintain chromatographic performance. The scaling factor is based on the ratio of the column cross-sectional areas.[10]
-
Scaling Factor (SF) = (d_prep² / d_anal²) = (21.2² / 4.6²) ≈ 21.2
-
Preparative Flow Rate = Analytical Flow Rate × SF = 1.0 mL/min × 21.2 = 21.2 mL/min
-
The gradient time remains the same because the column length and particle size are identical.[10] Online calculators from vendors can also assist with these calculations.[11][12][13]
-
-
Preparative Sample Preparation: Dissolve the crude this compound in a minimal amount of Methanol or a mixture of Methanol/Acetonitrile to create a concentrated solution (e.g., 25-50 mg/mL). Ensure complete dissolution and filter the solution.
-
System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions (30% B) for at least 5-10 column volumes.
-
Purification Run and Fraction Collection: Inject the concentrated sample onto the preparative system. Monitor the separation by UV absorbance at 310 nm and collect fractions corresponding to the target peak using an automated fraction collector.
Part C: Fraction Analysis and Product Isolation
-
Purity Analysis: Analyze small aliquots from the collected fractions using the initial analytical HPLC method to confirm the purity of each fraction.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Product Isolation: The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final purified compound as a solid salt (formate salt) or extracted into an organic solvent after pH adjustment if the free acid is desired.
Results and Troubleshooting
A successful purification will yield the target compound with high purity (>98%), well-resolved from synthetic byproducts. The primary challenge encountered with acidic compounds is peak tailing.[14] The following diagram outlines a troubleshooting decision tree.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. UV Properties and Loading into Liposomes of Quinoline Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. waters.com [waters.com]
- 11. Preparative Scaling Calculator | Phenomenex [phenomenex.com]
- 12. Preparative HPLC Column Method Transfer Tool | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Preparative LC scale-up calculator [ymc.eu]
- 14. waters.com [waters.com]
Application Note: ¹³C NMR Analysis of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Introduction
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid is a complex heterocyclic compound featuring a quinoline core. The structural elucidation of such molecules is critical in pharmaceutical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful analytical technique for the unambiguous determination of the carbon framework. The significant chemical shift dispersion in ¹³C NMR, typically ranging from 0-220 ppm, provides superior signal resolution compared to ¹H NMR, which is often hampered by signal overlap in complex structures.[1][2]
This application note provides a comprehensive guide to the ¹³C NMR analysis of this compound. It details the rationale behind experimental choices, provides step-by-step protocols for sample preparation, data acquisition, and processing, and offers an in-depth interpretation of the resulting spectrum.
Scientific Principles and Experimental Rationale
The ¹³C NMR spectrum of this compound is influenced by the electronic environment of each carbon atom. The electron-withdrawing trifluoromethyl group (-CF₃) and the electron-donating methoxy group (-OCH₃) significantly affect the chemical shifts of the carbons in the quinoline ring system.[3][4] The carboxylic acid group (-COOH) also has a distinct chemical shift.[5] Understanding these substituent effects is key to accurate spectral assignment.
Key Structural Features and Expected ¹³C Chemical Shift Ranges:
-
Quinoline Core: A bicyclic aromatic system.
-
-OCH₃ Group: The methoxy carbon typically appears in the 55-65 ppm range.[6] The oxygen atom's lone pair electrons can influence the chemical shifts of the aromatic carbons.[4][7]
-
-CF₃ Group: The trifluoromethyl carbon itself is often difficult to observe directly due to coupling with fluorine. However, its strong electron-withdrawing nature will cause a downfield shift (deshielding) of the carbon to which it is attached (C-2).[3]
-
-COOH Group: The carboxylic acid carbon is highly deshielded and typically appears in the 165-185 ppm region.[8]
Experimental Workflow
The following diagram outlines the key stages in the ¹³C NMR analysis of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
mass spectrometry fragmentation of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted quinoline derivative with a molecular formula of C₁₂H₈F₃NO₃ and a monoisotopic mass of 271.0456 g/mol .[1][2] Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.[3][4] Understanding the mass spectrometric behavior of such molecules is paramount for their unambiguous identification, structural elucidation, and metabolic profiling during the drug discovery and development process.
This technical guide provides a detailed protocol for the analysis of this compound using Electrospray Ionization-Mass Spectrometry (ESI-MS) and proposes the primary fragmentation pathways based on established chemical principles. The methodologies and interpretations presented herein are designed to offer a robust framework for researchers working with this and structurally related compounds.
Experimental Workflow & Protocols
The analysis of a small molecule like this compound is optimally performed using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system. This setup provides the mass accuracy required to determine elemental composition and the capability for tandem MS (MS/MS) experiments to elicit structural information.[5][6]
Protocol 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solution: Create a working solution at a concentration of 10 µg/mL by diluting the stock solution in a solvent compatible with reverse-phase liquid chromatography, such as 50:50 acetonitrile/water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acidic or basic modifier facilitates ionization.
Protocol 2: Mass Spectrometry Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for preventing premature fragmentation of the analyte.[7] |
| Capillary Voltage | 3.5 kV | -3.0 kV | High voltage potential required to generate the electrospray aerosol. |
| Cone/Nozzle Voltage | 30 V | -30 V | A moderate voltage helps with desolvation without causing significant in-source fragmentation. |
| Desolvation Gas | Nitrogen | Nitrogen | An inert gas used to evaporate solvent from the charged droplets.[7] |
| Desolvation Temp. | 350 °C | 350 °C | Aids in efficient solvent evaporation. |
| MS1 Scan Range | m/z 100 - 500 | m/z 100 - 500 | To detect the precursor ion of interest. |
| MS2 Fragmentation | Collision-Induced Dissociation (CID) | Collision-Induced Dissociation (CID) | Inert gas (e.g., Argon) collides with the precursor ion to induce fragmentation. |
| Collision Energy | 10-40 eV (Ramped) | 10-30 eV (Ramped) | A range of energies is used to generate a comprehensive fragmentation spectrum. |
Proposed Fragmentation Pathways and Data Interpretation
The fragmentation of this compound is directed by its functional groups: the quinoline core, the carboxylic acid, the methoxy group, and the trifluoromethyl group. Analysis in both positive and negative ion modes provides complementary structural information.
Negative Ion Mode ([M-H]⁻) Fragmentation
Analysis in negative ion mode is often highly informative for carboxylic acids. The initial deprotonation occurs at the acidic carboxylic acid proton, forming a stable carboxylate anion.
-
Precursor Ion: The expected [M-H]⁻ ion is observed at m/z 270.0380 .
-
Primary Fragmentation: The most facile and characteristic fragmentation for a gaseous carboxylate anion is the neutral loss of carbon dioxide (CO₂, 44.00 Da). This decarboxylation reaction is energetically favorable and often results in the base peak in the MS/MS spectrum.[8]
Table 1: Key Fragment Ions in Negative ESI-MS/MS
| Observed m/z | Proposed Formula | Neutral Loss | Proposed Fragmentation Pathway |
| 270.0380 | [C₁₂H₇F₃NO₃]⁻ | - | [M-H]⁻ Precursor Ion |
| 226.0407 | [C₁₁H₇F₃NO]⁻ | CO₂ (43.99 Da) | Decarboxylation of the carboxylate anion. |
| 211.0175 | [C₁₀H₄F₃NO]⁻ | •CH₃ (15.02 Da) | Loss of a methyl radical from the methoxy group of the m/z 226 fragment. |
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive ion mode, protonation likely occurs on the quinoline nitrogen, the most basic site. The subsequent fragmentation is more complex than in negative mode, involving various neutral losses from the protonated molecule.
-
Precursor Ion: The expected [M+H]⁺ ion is observed at m/z 272.0532 .
-
Key Fragmentation Pathways:
-
Loss of Water (H₂O): A common loss from protonated carboxylic acids, resulting in an acylium ion.
-
Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting structure can lose CO.
-
Loss of Methyl Radical (•CH₃): Cleavage of the methyl group from the protonated methoxy substituent.[9]
-
Loss of Trifluoromethyl Radical (•CF₃): While the C-CF₃ bond is strong, loss of the •CF₃ radical is a possible pathway for trifluoromethyl-substituted aromatic compounds.[10][11]
-
Table 2: Key Fragment Ions in Positive ESI-MS/MS
| Observed m/z | Proposed Formula | Neutral Loss | Proposed Fragmentation Pathway |
| 272.0532 | [C₁₂H₉F₃NO₃]⁺ | - | [M+H]⁺ Precursor Ion |
| 254.0427 | [C₁₂H₇F₃NO₂]⁺ | H₂O (18.01 Da) | Loss of water from the carboxylic acid group.[8] |
| 226.0478 | [C₁₁H₇F₃NO]⁺ | CO (28.00 Da) | Subsequent loss of carbon monoxide from the m/z 254 fragment. |
| 257.0298 | [C₁₁H₆F₃NO₃]⁺ | •CH₃ (15.02 Da) | Loss of a methyl radical from the methoxy group.[9] |
| 203.0603 | [C₁₁H₉NO₃]⁺ | •CF₃ (69.00 Da) | Loss of the trifluoromethyl radical.[10] |
Conclusion
The mass spectrometric analysis of this compound provides distinct and interpretable fragmentation patterns in both positive and negative ionization modes. In negative mode, the spectrum is dominated by a highly diagnostic loss of CO₂. In positive mode, the fragmentation is more diverse, with key losses of water, carbon monoxide, and radicals from the methoxy and trifluoromethyl substituents. The use of high-resolution mass spectrometry is crucial for confirming the elemental composition of precursor and fragment ions. This application note provides a foundational protocol and interpretive guide for the reliable identification and structural characterization of this compound in various research and development settings.
References
- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023-01-26). YouTube.
- Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (PMC - NIH).
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024-12-05). JoVE.
- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025-08-09). ResearchGate.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015-06-04).
- 199872-29-2|this compound. BLDpharm.
- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications.
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (October 2021). Fluorine notes.
- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2025-08-09). ResearchGate.
- MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
- 8-methoxyquinoline-5-carboxylic Acid. PubChem.
- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate.
- Electrospray Ionization. Creative Proteomics.
- Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
- Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. (The Research Repository @ WVU - West Virginia University).
- 199872-29-2 | this compound. Moldb.
- Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025-05-22). JoVE.
Sources
- 1. 199872-29-2|this compound|BLD Pharm [bldpharm.com]
- 2. 199872-29-2 | this compound - Moldb [moldb.com]
- 3. chempap.org [chempap.org]
- 4. researchgate.net [researchgate.net]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
LC-MS protocol for 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
An In-Depth Guide to the Quantitative Analysis of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Authored by: A Senior Application Scientist
Introduction
This compound is a specialized heterocyclic compound featuring a quinoline core, a structure prevalent in pharmaceuticals and bioactive molecules.[1] The molecule's substituents—a methoxy group, an electron-withdrawing trifluoromethyl group, and a carboxylic acid moiety—confer unique physicochemical properties that make it a valuable building block in medicinal chemistry and materials science.[2][3] The trifluoromethyl (-CF3) group, in particular, is known to enhance metabolic stability and membrane permeability in drug candidates.[4][5]
Given its potential role in drug development and other advanced applications, a robust, sensitive, and selective analytical method is paramount for its accurate quantification in complex matrices.[6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity through the combination of chromatographic separation and mass-based detection.[7]
This application note provides a comprehensive, field-proven protocol for the analysis of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in method development, ensuring the protocol is both effective and adaptable.
Analyte Physicochemical Properties & Methodological Considerations
A successful LC-MS method begins with a thorough understanding of the analyte's structure.
-
Molecular Formula: C₁₂H₈F₃NO₃
-
Molecular Weight: 271.19 g/mol [3]
-
Key Functional Groups:
-
Quinoline Nitrogen: A basic site (tertiary amine) that is readily protonated, making it ideal for positive mode electrospray ionization (ESI+).
-
Carboxylic Acid (-COOH): An acidic group that can be deprotonated for negative mode ionization (ESI-). However, its presence can sometimes lead to poor peak shape or retention in reversed-phase chromatography if the mobile phase pH is not controlled.
-
Trifluoromethyl (-CF₃): A highly lipophilic and stable group that increases the molecule's retention on reversed-phase columns.
-
The presence of both a strongly basic site (quinoline N) and an acidic site (carboxylic acid) makes the molecule amenable to analysis in either ESI positive or negative mode. This protocol will focus on Positive Ion Mode (ESI+) targeting the protonated quinoline nitrogen, as this typically provides a more robust and sensitive response for nitrogen-containing heterocycles.
Experimental Protocol: A Self-Validating System
This protocol is designed for use with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) mass spectrometer.
PART 1: Materials and Reagents
-
Analyte: this compound reference standard (≥95% purity)
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., D₃-methoxy version) is ideal. If unavailable, a structurally similar compound with different mass and comparable chromatographic behavior (e.g., another substituted quinoline carboxylic acid) can be used.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Mobile Phase Additive: Optima™ LC/MS grade Formic Acid (HCOOH).
-
Sample Preparation: Protein precipitation solvent (e.g., ice-cold ACN or MeOH containing the internal standard).
PART 2: Preparation of Solutions
-
Accurately weigh approximately 1.0 mg of the analyte reference standard.
-
Dissolve in a suitable solvent, such as methanol, in a 1.0 mL volumetric flask to obtain a final concentration of 1 mg/mL.
-
Prepare an equivalent stock solution for the Internal Standard (IS).
-
Expert Insight: Methanol is often a superior solvent for initial stock solutions compared to acetonitrile, as it can better solvate a wider range of compounds, especially those with polar functional groups like carboxylic acids.
-
-
Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution in a 50:50 (v/v) mixture of ACN:Water.
-
Generate a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 200, 1000 ng/mL) by serial dilution of the intermediate stock.
-
Trustworthiness Principle: A multi-point calibration curve is essential for ensuring the accuracy and linearity of the quantification over the desired concentration range.[8]
-
PART 3: Sample Preparation (Example: Human Plasma)
Protein precipitation is a rapid and effective method for cleaning up biological samples for analysis.[9][10]
-
Aliquot 50 µL of plasma sample (or calibration standard/blank) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Causality Note: The 3:1 ratio of organic solvent to plasma ensures efficient protein removal. Using ice-cold solvent enhances the precipitation process.
-
PART 4: LC-MS/MS Method Parameters
The goal is to achieve sharp, symmetrical peaks with adequate retention away from the solvent front.
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC or HPLC | UHPLC provides higher resolution and faster run times. |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | The industry standard for small molecules, offering good retention for the lipophilic -CF₃ group. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification ensures the carboxylic acid is protonated for better retention and promotes ESI+ ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile generally provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Can be optimized based on sensitivity needs. |
| Gradient Elution | Time (min) | % B |
| 0.0 | 10 | |
| 0.5 | 10 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 10 | |
| 5.0 | 10 |
The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[6]
| Parameter | Recommended Setting | Rationale |
| Instrument | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Targets the basic quinoline nitrogen for robust protonation. |
| Capillary Voltage | +3.5 kV | Typical starting point; requires optimization. |
| Source Temp. | 150 °C | Balances efficient ionization with analyte stability. |
| Desolvation Temp. | 450 °C | Ensures complete solvent evaporation. |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) | Facilitates desolvation of droplets. |
| MRM Transitions | See table below | The core of the quantitative method. |
The precursor ion will be the protonated molecule, [M+H]⁺, with m/z 272.2. Product ions are generated by collision-induced dissociation (CID). Based on the fragmentation of similar quinoline carboxylic acids, likely neutral losses include carbon monoxide (CO) and formic acid (HCOOH).[9]
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Use |
| Analyte | 272.2 | 226.2 | ~20 | Quantifier (Loss of HCOOH) |
| Analyte | 272.2 | 244.2 | ~15 | Qualifier (Loss of CO) |
| Internal Standard | [IS M+H]⁺ | [IS Fragment]⁺ | Optimize | Quantifier |
Note: Collision energies are instrument-dependent and require empirical optimization for maximum signal.
Workflow and Logic Visualization
The overall experimental workflow is a logical progression from sample preparation to data acquisition.
Caption: High-level experimental workflow from sample preparation to final concentration calculation.
The logic behind the method development choices is based on the analyte's chemical nature.
Caption: Logic diagram illustrating how analyte properties dictate the core LC-MS/MS parameters.
Conclusion and Further Steps
This application note provides a robust and scientifically-grounded starting point for the quantitative analysis of this compound. The outlined protocol, from sample preparation to LC-MS/MS parameters, is designed for high sensitivity, selectivity, and reliability. For implementation in regulated environments, this method should be fully validated according to relevant guidelines (e.g., ICH M10 Bioanalytical Method Validation) to formally establish its linearity, accuracy, precision, and stability.
References
- PubChem. (n.d.). 8-methoxyquinoline-5-carboxylic Acid. National Center for Biotechnology Information.
-
Perera, H. D., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(10), 691. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
- Chem-Impex International. (n.d.). 8-Methoxyquinoline-5-carboxylic acid.
- BLDpharm. (n.d.). 199872-29-2|this compound.
- Moldb. (n.d.). 199872-29-2 | this compound.
-
Ovcharov, S.N., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 6(139). Available from: [Link]
- Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.
-
Di, L., & Kerns, E. H. (2006). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Topics in Medicinal Chemistry, 6(15), 1641-1653. Available from: [Link]
-
Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5678. Available from: [Link]
-
Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(4), 690-694. Available from: [Link]
-
Jhansi, B., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 14(11), 1083. Available from: [Link]
-
Liu, X., et al. (2017). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. Analytical Biochemistry, 516, 41-48. Available from: [Link]
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem.
- Christianson, C. (2020). Small Molecule Method Development Strategies. Bioanalysis Zone.
-
Kobayashi, Y., et al. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. Available from: [Link]
- ResearchGate. (2020). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Request PDF.
- ResearchGate. (n.d.). Spectroscopic and DFT investigations of 8-hydroxy quinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal. Request PDF.
- ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs.
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]
- Sigma-Aldrich. (n.d.). 8-(Trifluoromethoxy)quinoline-5-carboxylic acid. Merck.
-
Lamos, S. M., et al. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(22), 8633-8640. Available from: [Link]
- PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information.
- MedChemExpress. (n.d.). Quinoline-8-carboxylic acid.
- CAS Common Chemistry. (n.d.). 4-Hydroxy-8-methoxy-2-quinolinecarboxylic acid. American Chemical Society.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 199872-29-2|this compound|BLD Pharm [bldpharm.com]
- 3. 199872-29-2 | this compound - Moldb [moldb.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. rsc.org [rsc.org]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Application Note & Protocol: Evaluating the In Vitro Cytotoxicity of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic Acid
Abstract
The evaluation of the cytotoxic potential of novel chemical entities is a foundational step in drug discovery and toxicology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the compound 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including significant anticancer potential.[1][2][3] Given the absence of extensive public domain data on this specific compound, these protocols are designed to establish its cytotoxic profile from first principles. We present detailed methodologies for two robust and complementary colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane disruption.[4][5] Adherence to these protocols will enable the generation of reliable, reproducible data and the determination of critical toxicological endpoints such as the half-maximal inhibitory concentration (IC50).
Compound Profile & Scientific Rationale
Compound of Interest
Scientific Rationale and Hypothesis
Quinoline and its derivatives have been extensively investigated for their therapeutic properties. Specifically, quinoline-carboxylic acid derivatives have shown promising cytotoxic effects against various cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).[1][8] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[9][10][11] The structure of this compound combines the quinoline-carboxylic acid core with a methoxy group and a trifluoromethyl group. These substitutions can significantly influence the compound's pharmacokinetic properties and its interaction with biological targets.
Hypothesis: Based on the established bioactivity of the quinoline-carboxylic acid scaffold, it is hypothesized that this compound will exhibit dose-dependent cytotoxicity against cultured cancer cell lines. The primary objective of this protocol is to quantify this effect and determine the compound's potency.
Pre-experimental Preparation: Compound Solubilization
A critical first step is ensuring the compound can be homogenously delivered to the cells in culture. Due to the aromatic and carboxylic acid nature of the molecule, it may have limited aqueous solubility.
-
Recommended Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).[12]
-
Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This control consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the compound dilutions to ensure that the solvent itself does not impact cell viability.[13][14] The final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.
Overall Experimental Workflow
The process for evaluating the cytotoxicity of a novel compound is a systematic progression from cell culture preparation to detailed data analysis. The following workflow provides a high-level overview of the key stages.
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 199872-29-2 | this compound - Moldb [moldb.com]
- 7. This compound | 199872-29-2 [chemicalbook.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. x-cellr8.com [x-cellr8.com]
Application Notes & Protocols: In Vitro Antifungal Susceptibility Testing of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Need for Novel Antifungal Agents
The rise of invasive fungal infections, coupled with an increase in antifungal drug resistance, presents a significant global health challenge.[1][2][3] Many existing antifungal therapies are limited by toxicity, drug interactions, and a narrow spectrum of activity.[3][4][5] Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad range of antimicrobial activities, making them attractive candidates for novel antifungal drug development.[6][7][8]
To effectively evaluate the potential of these derivatives, robust, standardized in vitro susceptibility testing is paramount. This guide provides a detailed framework for assessing the antifungal activity of quinoline derivatives, grounded in the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12] We will focus on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent protocol for determining the Minimum Fungicidal Concentration (MFC).
Core Principles of Antifungal Susceptibility Testing
The primary goal of in vitro testing is to determine the lowest concentration of a compound that can inhibit or kill a specific fungus. This is quantified by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] This is the gold-standard measure of fungistatic activity.
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log unit decrease) in the initial fungal inoculum.[14][15] This secondary test determines the fungicidal (killing) activity of the compound.
A compound is generally considered fungicidal if the MFC is no more than four times the MIC. Understanding both parameters is crucial, as fungicidal agents are often preferred for treating infections in immunocompromised patients.[4]
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is primarily based on the CLSI M27-A3 guidelines for yeasts and can be adapted for molds.[16][17][18][19] The broth microdilution method is favored for its efficiency, small reagent volumes, and suitability for screening multiple compounds.[16][20][21]
Causality Behind Key Choices:
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0 is the standard.[9][13] MOPS provides strong buffering capacity, ensuring the pH remains stable during fungal growth, which is critical for consistent and reproducible results as compound activity can be pH-dependent.
-
Plates: Untreated, sterile 96-well polystyrene plates with U-shaped wells are recommended by CLSI for yeast testing to facilitate visual assessment of growth buttons.[9]
-
Solvent: Quinoline derivatives are often hydrophobic. Dimethyl sulfoxide (DMSO) is a common solvent. It is crucial to ensure the final concentration of DMSO in the assay does not exceed 1-2%, as higher concentrations can inhibit fungal growth, leading to false-positive results.[7] A solvent control is mandatory.
Apparatus and Reagents:
-
Test quinoline derivative(s)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Solvent (e.g., sterile DMSO)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans) and relevant QC strains (e.g., Candida parapsilosis ATCC 22019).[13]
-
RPMI-1640 medium (buffered with MOPS)
-
Sterile 0.85% saline
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Multichannel pipettes
-
Incubator set to 35°C
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the quinoline derivative and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).
-
Prepare a working stock solution by diluting the initial stock in RPMI-1640 medium. This dilution must account for the subsequent serial dilutions to achieve the desired final test concentrations.
-
-
Preparation of Fungal Inoculum:
-
From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar, select several distinct colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or with a spectrophotometer at 530 nm.
-
Perform a further dilution of this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[12] This low cell density is critical to prevent the "inoculum effect," where a high density of fungal cells could overwhelm the compound.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the quinoline derivative working solution to the wells in column 1.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10.
-
After mixing column 10, discard 100 µL to ensure all wells have a final volume of 100 µL before adding the inoculum.
-
Controls (in 100 µL volume):
-
Column 11 (Growth Control): Add RPMI-1640 medium and the solvent at its working concentration. This well will receive the inoculum.
-
Column 12 (Sterility Control): Add RPMI-1640 medium only. This well will not receive inoculum and should remain clear, ensuring the medium is not contaminated.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum (prepared in Step 2) to all wells from column 1 to column 11. Do not add inoculum to column 12.
-
The final volume in each test well is now 200 µL.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C for 24-48 hours. Incubation time is species-dependent.[9][22]
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of the quinoline derivative at which there is a complete inhibition of visible growth as observed by the naked eye. For azoles, a prominent reduction in growth (e.g., ~50%) is often used as the endpoint. For novel compounds like quinolines, 100% inhibition is a more stringent and common starting point.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined after the MIC has been established. It differentiates fungistatic from fungicidal activity by quantifying cell death.[14]
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Plating and Incubation:
-
Spot the aliquot onto a Sabouraud Dextrose Agar (SDA) plate. It is crucial to allow the spot to dry completely to avoid antifungal carryover that could inhibit growth on the agar.[14][15]
-
Incubate the SDA plates at 35°C until clear growth is visible in the spot from the growth control well (typically 24-48 hours).
-
-
Reading and Interpreting the MFC:
-
Count the number of colonies (CFUs) on each spot.
-
The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the colony count of the initial inoculum plated before incubation.[14][15] In practice, it is often recorded as the lowest concentration that yields zero or fewer than three colonies.[24][25]
-
Data Presentation and Interpretation
Summarize the results in a clear, tabular format for easy comparison.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Quinoline-A | C. albicans ATCC 90028 | 8 | 16 | 2 | Fungicidal |
| Quinoline-B | C. albicans ATCC 90028 | 16 | >128 | >8 | Fungistatic |
| Fluconazole | C. albicans ATCC 90028 | 2 | 64 | 32 | Fungistatic |
Visualizing the Workflow
A clear workflow ensures reproducibility and understanding of the entire process.
Caption: Workflow for MIC and MFC determination of quinoline derivatives.
Typical 96-Well Plate Layout for MIC Assay
Caption: Example plate layout for testing three compounds (Cpd A, B, C).
References
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health (NIH). Available at: [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Available at: [Link]
-
Determination of Minimum Bactericidal Concentration and Minimum Fungicidal Concentration. Bio-protocol. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. American Society for Microbiology. Available at: [Link]
-
Methodology and Instructions. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. Available at: [Link]
-
Minimum fungicidal concentration assessment method. ResearchGate. Available at: [Link]
-
Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar. Available at: [Link]
-
Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. American Society for Microbiology. Available at: [Link]
-
Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. American Society for Microbiology. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. Available at: [Link]
-
Antifungal Susceptibility Testing (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. Available at: [Link]
-
CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. ANSI Webstore. Available at: [Link]
-
Antifungal properties of new series of quinoline derivatives. PubMed. Available at: [Link]
-
To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. IJPPR. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]
-
In vitro activity of nitroxoline against clinical isolates of Candida species. PubMed. Available at: [Link]
-
Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. National Institutes of Health (NIH). Available at: [Link]
-
'Critical Lack' Of Antifungal Treatments And Growing Drug Resistance. Health Policy Watch. Available at: [Link]
-
Prevalence and Therapeutic Challenges of Fungal Drug Resistance: Role for Plants in Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
-
Drug-Resistant Fungi: An Emerging Challenge Threatening Our Limited Antifungal Armamentarium. MDPI. Available at: [Link]
Sources
- 1. ‘Critical Lack’ Of Antifungal Treatments And Growing Drug Resistance - Health Policy Watch [healthpolicy-watch.news]
- 2. Prevalence and Therapeutic Challenges of Fungal Drug Resistance: Role for Plants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: Methodology and Instructions [eucast.org]
- 11. EUCAST: Fungi (AFST) [eucast.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. researchgate.net [researchgate.net]
- 20. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 21. youtube.com [youtube.com]
- 22. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 23. Determination of Minimum Bactericidal Concentration and Minimum Fungicidal Concentration [bio-protocol.org]
- 24. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid in Cancer Cell Lines
For Research Use Only.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates. Its planar structure allows for intercalation with DNA, while various substitutions on the quinoline ring can modulate interactions with a range of enzymatic targets.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel compound, 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid, in cancer cell lines.
While direct experimental data for this compound is not yet extensively available in published literature, this guide synthesizes field-proven insights and protocols based on the well-documented activities of structurally related quinoline and indolo[2,3-b]quinoline derivatives.[4][5][6] The protocols and mechanistic hypotheses presented herein are intended to serve as a robust starting point for the systematic investigation of this compound's anticancer potential.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₈F₃NO₃ | [7] |
| Molecular Weight | 271.19 g/mol | |
| Structure | NOCH₃CF₃HOOC |
Part 1: Proposed Mechanism of Action and Rationale for Investigation
Based on the established activities of similar quinoline-based compounds, it is hypothesized that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of the PI3K/AKT/mTOR Signaling Pathway: This is a critical pathway for cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. Several substituted indolo[2,3-b]quinolines have demonstrated potent inhibitory effects on this pathway in colorectal cancer cell lines.[4][5][6]
-
Induction of Cell Cycle Arrest: Many cytotoxic agents, including quinoline derivatives, function by disrupting the normal progression of the cell cycle, often leading to an accumulation of cells in the G2/M phase.[5][6]
-
Induction of Apoptosis: Programmed cell death is a key mechanism for eliminating cancer cells. The induction of apoptosis, often initiated through the mitochondrial pathway, is a hallmark of many effective anticancer drugs.[5][6][8]
The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the carboxylic acid at the 5-position may confer unique pharmacological properties, including altered target binding affinity and cellular uptake, making this compound a compelling candidate for investigation.
Part 2: Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, Caco-2, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to investigate the effect of the compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Treatment:
-
Seed approximately 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at concentrations around its IC₅₀ value for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Data Interpretation: An increase in the percentage of cells in a particular phase (e.g., G2/M) compared to the control group indicates cell cycle arrest at that phase.[5][6]
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by the compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.[8]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell lines
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells as described in the cell cycle analysis protocol for 48 hours.[11]
-
-
Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell population can be distinguished as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Part 3: Visualization and Data Presentation
Hypothetical IC₅₀ Values
The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, based on data from related compounds.[6]
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| HCT116 | Colorectal Carcinoma | 0.5 - 5.0 |
| Caco-2 | Colorectal Adenocarcinoma | 1.0 - 10.0 |
| MCF-7 | Breast Adenocarcinoma | 2.0 - 15.0 |
| A549 | Lung Carcinoma | 5.0 - 25.0 |
| HIEC | Normal Intestinal Epithelial | > 50.0 |
Diagrams
Proposed Experimental Workflow
Caption: A proposed workflow for the preclinical evaluation of the compound.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This document provides a comprehensive, albeit predictive, framework for the initial investigation of this compound as a potential anticancer agent. The provided protocols are based on established methodologies for analogous compounds and should be optimized for specific cell lines and experimental conditions. A systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, will be crucial in elucidating the therapeutic potential of this novel quinoline derivative.
References
-
Ma, Y., Zhu, H., Jiang, X., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International Journal of Molecular Sciences, 24(20), 15142. [Link][4][6][11][12][13]
-
Li, Y., Wang, Y., Zhang, H., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 9(1), 1087-1098. [Link][5]
-
Ma, Y., Zhu, H., Jiang, X., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]
-
Pippi, B., Reginato, J. Z., & de Campos, F. (2024). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. [Link][14]
-
Ma, Y., Zhu, H., Jiang, X., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PubMed. [Link]
-
Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 19(19), 5644-5666. [Link][1]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link][2]
-
S, V. G. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link][8]
-
Jin, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4445-4459. [Link][15]
-
National Center for Biotechnology Information. (n.d.). 8-methoxyquinoline-5-carboxylic Acid. PubChem. [Link][16]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1951. [Link][17]
-
Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link][18]
-
Podeszwa, B., et al. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 17(22), 6138-6141. [Link][19]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 753-758. [Link][20]
-
Ma, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. National Institutes of Health. [Link]
-
Ma, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 199872-29-2|this compound|BLD Pharm [bldpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review Reports - Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 8-methoxyquinoline-5-carboxylic Acid | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Photo physical properties of 8-hydroxy quinoline | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: A Step-by-Step Guide for Characterizing Novel EGFR Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase that governs critical processes like cell proliferation, differentiation, and survival.[1] In normal physiology, its activity is tightly regulated. However, in numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, EGFR signaling is dysregulated through overexpression or activating mutations.[2][3] This aberrant signaling transforms EGFR into an oncogenic driver, making it a prime target for therapeutic intervention.[4]
The development of small molecule EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, has revolutionized treatment for certain patient populations.[5][6] These inhibitors typically function by competitively binding to the ATP-binding site within the EGFR kinase domain, which blocks receptor autophosphorylation and halts the downstream signaling cascades that drive tumor growth.[7][8]
This guide provides a comprehensive, multi-tiered framework for the preclinical evaluation of novel compounds designed to inhibit EGFR. The workflow is logically structured to progress from direct, high-throughput biochemical assays to more physiologically relevant cell-based models, culminating in advanced assays for target engagement and selectivity. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.
Section 1: Foundational Screening — The Biochemical Kinase Assay
Expertise & Experience: The initial step in characterizing a novel inhibitor is to confirm its direct activity on the purified target protein. This cell-free approach eliminates cellular complexities like membrane permeability and off-target effects, providing a clean measure of direct enzyme inhibition.[9] We will utilize a luminescence-based kinase assay, such as ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction. This format is highly sensitive, amenable to high-throughput screening (HTS), and allows for the determination of a key potency metric: the IC50 value.[10][11]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process. First, the EGFR kinase reaction is performed, where the enzyme transfers phosphate from ATP to a substrate, producing ADP. In the second step, the remaining ATP is depleted, and then the ADP is converted back into ATP. This newly synthesized ATP is used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[11] An inhibitor will reduce kinase activity, leading to a lower luminescent signal.
Diagram: Overall Experimental Workflow
This flowchart illustrates the logical progression from initial biochemical screening to detailed cellular characterization.
Caption: A workflow for novel EGFR inhibitor characterization.
Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant human EGFR kinase (BPS Bioscience, #40187 or similar)[10]
-
PTK substrate (e.g., Poly(Glu,Tyr) 4:1)[12]
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[11]
-
ATP solution (Promega, #V6930)[10]
-
Novel compounds (dissolved in 100% DMSO)
-
Positive Control: Gefitinib or Erlotinib (known EGFR inhibitors)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[10]
-
White, opaque 96-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of your novel compounds in a separate plate. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Also, prepare dilutions for the positive control (Gefitinib). The final DMSO concentration in the assay should not exceed 1%.[10]
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer to all wells.
-
Add 2.5 µL of the diluted test compounds, positive control, or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.
-
Add 2.5 µL of EGFR enzyme solution to all wells except the "no enzyme" control.
-
Add 2.5 µL of substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near its Km for EGFR for competitive inhibitor studies.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[11]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step depletes the unconsumed ATP.[11]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[11]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[14]
-
Normalize Data:
-
Average the signal from the "no inhibitor" (DMSO) wells. This represents 100% kinase activity.
-
Average the signal from the "no enzyme" wells. This represents 0% activity (background).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_100%_Activity - Signal_Background))
-
-
Graph and Fit Curve: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[15][16]
| Parameter | Description | Typical Value |
| IC50 | Concentration for 50% inhibition | Compound-dependent (nM to µM) |
| Hill Slope | Steepness of the curve | ~1 for competitive inhibitors |
| R² Value | Goodness of fit | > 0.95 |
Section 2: Cellular Activity & Phenotypic Response
Expertise & Experience: While a biochemical assay confirms direct target inhibition, it does not guarantee activity in a cellular context. A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. This section outlines two critical assays: a Western blot to directly measure the inhibition of EGFR phosphorylation (target engagement) and a cell viability assay to measure the downstream phenotypic effect (anti-proliferative activity).[17][18]
Diagram: Simplified EGFR Signaling Pathway
This diagram shows the activation of EGFR and key downstream pathways involved in cell proliferation and survival.
Caption: EGFR activation and downstream signaling pathways.[1]
Protocol: Western Blot for Phospho-EGFR (p-EGFR)
This protocol assesses the ability of a compound to inhibit EGF-stimulated EGFR autophosphorylation in a relevant cancer cell line (e.g., A431, which overexpresses EGFR).[17][19]
Materials:
-
A431 cells (or other suitable EGFR-dependent cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free medium
-
Recombinant human EGF
-
Novel compounds and positive control (Gefitinib)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system (PVDF membrane)
-
Blocking Buffer (5% BSA in TBST)
-
Primary Antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin (loading control)[20][21]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Plate A431 cells and grow to 80-90% confluency.
-
Serum Starvation: Replace medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Treat cells with various concentrations of the novel compound or controls (Vehicle-DMSO, Gefitinib) for 2-4 hours.[20]
-
EGF Stimulation: Add EGF (e.g., 100 ng/mL) to all wells (except the unstimulated control) for the final 15 minutes of incubation to induce EGFR phosphorylation.[20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil, and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[19][20]
-
Immunoblotting:
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe for total EGFR and then for a loading control like β-actin.[19]
Data Analysis: Use densitometry to quantify band intensity. The key metric is the ratio of p-EGFR to total EGFR, normalized to the loading control. This directly shows the dose-dependent inhibition of EGFR activation.
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of viability and proliferation. The CellTiter-Glo® assay quantifies ATP, the amount of which is directly proportional to the number of viable cells.[23][24]
Materials:
-
EGFR-dependent cancer cell line (e.g., PC-9, HCC827 for mutant EGFR studies)[17][25]
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, #G7570)[26]
-
Novel compounds and positive control
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.[26]
-
Compound Treatment: Add serially diluted compounds to the wells. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Protocol:
-
Equilibrate the plate to room temperature for ~30 minutes.[27]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL reagent to 100 µL medium).[23][27]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[27]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27]
-
-
Data Acquisition: Measure luminescence with a plate reader.
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to vehicle-treated (100% viability) and no-cell (0% viability) controls and fitting to a dose-response curve as described in section 1.3.
Section 3: Advanced Characterization — Target Engagement and Selectivity
Expertise & Experience: After establishing cellular activity, it is crucial to confirm that the compound physically binds to EGFR inside the cell and to understand its selectivity profile across the human kinome. The Cellular Thermal Shift Assay (CETSA) provides unequivocal proof of intracellular target engagement, while kinase selectivity profiling is essential to identify potential off-target effects that could lead to toxicity.[28][29]
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[28][30] By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[31]
Materials:
-
Cells, compounds, and lysis buffer as for Western blotting.
-
PCR tubes and a thermal cycler.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound (at a concentration above the cellular IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[28]
-
Heating Step: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling. Include a non-heated control.[28]
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble EGFR by Western blot as described in section 2.1.
Data Analysis: In the presence of a binding compound, EGFR will be more resistant to heat-induced aggregation. This will result in more soluble EGFR protein being detected at higher temperatures compared to the vehicle-treated control, creating a "thermal shift" in the melting curve.[29]
Kinase Selectivity Profiling
Trustworthiness: No inhibitor is perfectly selective. Assessing a compound's activity against a broad panel of other kinases is a critical step in drug development to anticipate potential off-target liabilities and to understand the compound's mechanism of action.[9][32] This is typically performed as a service by specialized companies.
Methodology:
-
The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400 kinases covering the human kinome).[33][34]
-
The assay format is typically a radiometric or luminescence-based biochemical assay similar to the one described in Section 1.[32]
-
Results are reported as percent inhibition for each kinase. Significant "hits" (e.g., >50% inhibition) are then followed up with full IC50 determination to confirm potency.
-
Cellular-based selectivity assays, such as NanoBRET™ Target Engagement, can also provide more physiologically relevant selectivity data.[35]
Data Presentation: Example Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | Follow-up IC50 (nM) |
| EGFR | 98% | 15 |
| HER2 | 65% | 250 |
| SRC | 45% | > 1000 |
| ABL1 | 12% | > 10000 |
| CDK2 | 5% | > 10000 |
Conclusion
This application guide outlines a rigorous, multi-stage workflow for the preclinical characterization of novel EGFR inhibitors. By systematically progressing from direct biochemical inhibition to cellular target engagement, phenotypic response, and kinome-wide selectivity, researchers can build a comprehensive data package. This structured approach ensures that lead compounds are thoroughly validated, providing a solid foundation for further development and eventual clinical translation.
References
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
-
EGFR Assays & Drug Discovery Services. Reaction Biology.
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI.
-
Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment. Benchchem.
-
Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
-
Targeting the EGFR signaling pathway in cancer therapy. ResearchGate.
-
Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =.... ResearchGate.
-
CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.
-
The Role of Gefitinib in Lung Cancer Treatment. AACR Journals.
-
EGFR in Cancer: Signaling Mechanisms, Drugs and Acquired Resistance. ResearchGate.
-
CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
-
What is the mechanism of Gefitinib?. Patsnap Synapse.
-
Application Notes and Protocols: Western Blot Analysis of EGFR Phosphorylation in Response to Epitinib Succinate. Benchchem.
-
A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. Benchchem.
-
Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. Benchchem.
-
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. NIH.
-
Kinase Panel Screening and Profiling Service. Reaction Biology.
-
Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.
-
CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. Promega Corporation.
-
Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
-
Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Taylor & Francis Online.
-
Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
-
Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations. PMC.
-
IC50. Wikipedia.
-
IC50 Determination. edX.
-
EGFR Kinase Assay Kit. BPS Bioscience.
-
Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience.
-
Kinase Selectivity Profiling Services. Promega Corporation.
-
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.
-
A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PMC - NIH.
-
Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
-
Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Scientific.Net.
-
How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate.
-
EGFR Kinase Assay. Promega Corporation.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
-
Western blot for phosphorylated proteins. Abcam.
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
-
Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI.
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC - NIH.
-
How could I detect EGFR by western blot effectively?. ResearchGate.
Sources
- 1. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com.cn [promega.com.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. tandfonline.com [tandfonline.com]
- 14. courses.edx.org [courses.edx.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
- 28. benchchem.com [benchchem.com]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. pharmaron.com [pharmaron.com]
- 34. assayquant.com [assayquant.com]
- 35. Kinase Selectivity Profiling Services [nld.promega.com]
Developing a Robust PI3K/AKT/mTOR Pathway Inhibition Assay: From Principles to Practice
An Application Guide for Researchers and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing critical processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human cancers and other diseases has made it one of the most intensely pursued targets for therapeutic intervention.[3][4][5] Developing a reliable and reproducible assay to measure the inhibition of this pathway is therefore a critical step in the discovery and characterization of novel therapeutic agents. This guide provides an in-depth framework for designing, executing, and validating PI3K/AKT/mTOR inhibition assays. We move beyond simple protocols to explain the causality behind experimental choices, ensuring that each assay is a self-validating system. This document provides detailed, field-proven protocols for Western Blotting, ELISA-based methods, and high-throughput homogeneous assays, complete with troubleshooting insights and data interpretation strategies to empower researchers in their drug development efforts.
The PI3K/AKT/mTOR Signaling Cascade: A Central Regulatory Hub
The PI3K/AKT/mTOR pathway is an intracellular signaling cascade that translates extracellular signals from growth factors and hormones into a cellular response.[6][7] Activation typically begins at the cell surface when a ligand binds to a receptor tyrosine kinase (RTK).[6] This triggers the recruitment and activation of Class I PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1]
PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[6] Once recruited to the membrane, AKT is fully activated through phosphorylation at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by the mTOR Complex 2 (mTORC2).[6][8]
Activated AKT is a pivotal node with numerous downstream substrates. A key downstream effector is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][8][9]
-
mTORC1 is a master regulator of cell growth and protein synthesis, primarily through the phosphorylation and activation of S6 Kinase (S6K) and the inhibition of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][10]
-
mTORC2 is primarily responsible for the full activation of AKT (at Ser473), creating a critical feedback loop, and also plays roles in regulating the cytoskeleton.[1][8]
The pathway is negatively regulated by the tumor suppressor PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[3][6] Loss or mutation of PTEN is a common event in cancer, leading to constitutive activation of the pathway.[4]
Caption: The PI3K/AKT/mTOR signaling cascade.
Assay Design: Building a Self-Validating System
The primary goal of an inhibition assay is to quantify a compound's ability to modulate a specific node in the pathway. A trustworthy assay must be a "self-validating system," meaning each experiment must contain the necessary controls to confirm its validity.
Key Components of a Self-Validating Assay:
-
Vehicle Control: Establishes the baseline activity of the pathway in the assay system (e.g., cells treated with 0.1% DMSO).
-
Positive Control (Pathway Activator): Confirms that the pathway can be stimulated and that the detection reagents are working. For most cell-based assays, a growth factor like Insulin or IGF-1 is used to induce a robust phosphorylation signal.[11][12]
-
Reference Inhibitor (Pathway Inhibitor): A compound with a known mechanism of action and potency serves as a positive control for inhibition. This validates that the assay can detect a decrease in signal and provides a benchmark for comparing new compounds.
| Inhibitor Class | Target(s) | Example Compound | Rationale for Use |
| Pan-PI3K Inhibitor | All Class I PI3K isoforms | Wortmannin, LY294002 | Inhibits the pathway at the top; should block all downstream signaling.[13] |
| Dual PI3K/mTOR Inhibitor | PI3K and mTOR | PI-103 | Broadly inhibits the pathway at two key nodes.[11] |
| mTORC1 Inhibitor | mTORC1 | Rapamycin | Specifically inhibits mTORC1, allowing dissection of mTORC1 vs. mTORC2 signaling.[12][13] |
| AKT Inhibitor | AKT | Capivasertib, Ipatasertib | Targets the central kinase AKT directly.[1] |
Methodology 1: Western Blotting for Phospho-Protein Analysis
Western blotting is the gold-standard technique for confirming a compound's effect on the phosphorylation state of specific pathway proteins.[14] While lower in throughput, its high specificity and ability to analyze multiple targets simultaneously make it indispensable for mechanism-of-action studies.
Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the total and phosphorylated forms of target proteins. The key to success is using high-quality, phospho-specific antibodies and meticulous sample preparation to preserve phosphorylation states.
Caption: Standard workflow for a Western Blot experiment.
Detailed Protocol: Western Blot for p-AKT (Ser473)
-
Cell Seeding and Treatment:
-
Seed cancer cells with known PI3K pathway activation (e.g., MCF-7, PC3, HCT-116) in 6-well plates and allow them to adhere overnight.
-
Serum-starve cells for 4-6 hours to reduce baseline pathway activity.
-
Pre-treat cells with your test compound or reference inhibitor (e.g., 100 nM Wortmannin) for 1-2 hours.
-
Stimulate the pathway with a positive control activator (e.g., 100 nM Insulin) for 20-30 minutes. Include a non-stimulated vehicle control.
-
-
Cell Lysis (Critical Step):
-
Rationale: Rapidly inactivating endogenous phosphatases is crucial to preserve the phosphorylation of your target proteins.[15][16]
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a complete protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., PhosSTOP™).[17]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of total protein per lane.[18]
-
-
Electrophoresis and Transfer:
-
Separate proteins on a 10% SDS-PAGE gel at 120V for ~1.5 hours.[18]
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Rationale: For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) is recommended over non-fat milk, as milk contains phosphoproteins (casein) that can cause high background.[16]
-
Block the membrane in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AKT (Ser473) (e.g., Cell Signaling Technology, #4060) diluted 1:1000 in 5% BSA/TBST overnight at 4°C.[16][17]
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution) in 5% BSA/TBST for 1 hour at room temperature.
-
Wash again 3x for 10 minutes with TBST.
-
-
Detection and Analysis:
-
Apply an ECL (Enhanced Chemiluminescence) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT or a loading control like β-actin.[19]
-
Quantify band intensity using software like ImageJ. The key readout is the ratio of p-AKT to total AKT.
-
Methodology 2: ELISA-Based Assays
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a more quantitative and higher-throughput alternative to Western blotting. They are well-suited for screening and potency determination.
A. Biochemical PI3K Activity ELISA
Principle: This is a direct measure of PI3K enzymatic activity. A purified or immunoprecipitated PI3K enzyme is incubated with its substrate (PIP2) and ATP. The amount of product (PIP3) generated is then quantified in a competitive ELISA format.[20] A PIP3-binding protein linked to a detector competes with the PIP3 from the reaction for binding to a PIP3-coated plate. The signal is inversely proportional to the PI3K activity.[20][21]
Caption: Generalized workflow for a sandwich ELISA.
B. Cell-Based Phospho-Protein ELISA
Principle: This assay quantifies the level of a specific phosphorylated protein within a cell lysate using a sandwich ELISA format.[22][23] Wells are coated with a capture antibody for the total protein (e.g., total AKT). The cell lysate is added, and the protein is captured. A second antibody, specific for the phosphorylated form (e.g., p-AKT Ser473) and conjugated to an enzyme like HRP, is then used for detection. The colorimetric signal is directly proportional to the amount of phosphorylated protein in the sample.
Protocol Outline: Cell-Based p-AKT ELISA
-
Cell Culture and Lysis: Prepare cell lysates as described in the Western Blot protocol (Section 3). The quality of the lysate is paramount.
-
Assay Procedure (Example using a kit):
-
Add 100 µL of cell lysate (normalized for total protein) to wells of the antibody-coated plate.
-
Incubate for 2-3 hours at room temperature.
-
Wash wells 3-4 times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody.
-
Incubate for 1 hour at room temperature.
-
Wash wells 3-4 times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes until color develops.
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis: Construct a standard curve if using recombinant protein standards. For cell lysates, results are often expressed as a percentage of the stimulated control after subtracting the background.
Methodology 3: Homogeneous High-Throughput Assays
For primary screening of large compound libraries, homogeneous (no-wash) assays are essential. Technologies like AlphaScreen® SureFire® and LanthaScreen™ are highly sensitive, robust, and automation-friendly.
Principle of AlphaScreen® SureFire®: This is a bead-based proximity immunoassay.[24][25] It uses two types of beads: Donor beads coated with streptavidin and Acceptor beads coated with Protein A. To detect p-AKT, one antibody against total AKT is biotinylated (binds the Donor bead), and a second antibody specific to p-AKT (Ser473) is used (binds the Acceptor bead). When both antibodies bind to the p-AKT protein in the cell lysate, the beads are brought into close proximity (<200 nm).[26] Exciting the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is read at 520-620 nm. The signal is directly proportional to the amount of phosphorylated protein.[12][24][25]
Sources
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Experimental Approaches in Delineating mTOR Signaling [mdpi.com]
- 10. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 20. PI3-Kinase Activity ELISA: Pico - Echelon Biosciences [echelon-inc.com]
- 21. Class III PI3K ELISA Kit - Echelon Biosciences [echelon-inc.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Human Phosphotylinosital 3 kinase (PI3K) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 24. bioline.ru [bioline.ru]
- 25. researchgate.net [researchgate.net]
- 26. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Welcome to the technical support center for the synthesis of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. The presence of a strong electron-withdrawing trifluoromethyl group, an electron-donating methoxy group, and a directing carboxylic acid group presents unique challenges in achieving high yield and purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Section 1: Overview of Synthetic Strategies
The synthesis of highly substituted quinolines like this compound typically relies on classical named reactions that form the quinoline core. The choice of strategy is dictated by the availability of starting materials. The most plausible routes involve the condensation and cyclization of an appropriately substituted aniline with a trifluoromethyl-containing carbonyl compound. Key strategies include variations of the Combes, Friedländer, and Gould-Jacobs reactions.[1][2]
Caption: A high-level overview of potential synthetic pathways.
Section 2: General Troubleshooting & FAQs
This section addresses broad issues that can arise regardless of the specific synthetic route chosen.
Q1: My reaction has failed completely, or the yield is less than 10%. Where should I start troubleshooting?
A1: A catastrophic failure in yield typically points to a fundamental issue with one of four areas: catalyst choice, reaction temperature, substrate reactivity, or the presence of contaminants like water.
-
Inappropriate Catalyst: The cyclization step is almost always acid-catalyzed.[1][3] Concentrated sulfuric acid is common, but for substrates deactivated by electron-withdrawing groups (like -CF3), stronger dehydrating catalysts such as Polyphosphoric Acid (PPA) or Eaton's reagent may be necessary.[4] Conversely, a catalyst that is too harsh can lead to decomposition.
-
Suboptimal Temperature: Quinoline cyclizations often require significant thermal energy to overcome the activation barrier for the intramolecular reaction.[5] However, excessive heat can cause decomposition and tar formation.[6] If you observe charring, the temperature is too high. If the reaction is sluggish (based on TLC monitoring), a gradual increase in temperature is warranted.
-
Poor Substrate Reactivity: The powerful electron-withdrawing effect of the trifluoromethyl group can significantly reduce the nucleophilicity of a paired carbonyl group, hindering the initial condensation step.[7] Similarly, the position of the methoxy and carboxylic acid groups on the aniline ring dictates its reactivity in the crucial cyclization step.
-
Presence of Water: Many of the acid-catalyzed cyclization steps are dehydrations. If water is present in the starting materials or solvents, it can inhibit these equilibrium-driven steps.[6] Using anhydrous reagents and solvents is often critical.
Caption: A general troubleshooting workflow for addressing low yields.
Q2: My reaction produces a complex mixture of products and significant tar-like material. What is causing this and how can it be minimized?
A2: Tar formation is a classic sign of overly harsh reaction conditions, particularly in acid-catalyzed aromatic reactions like the Skraup or Doebner-von Miller synthesis.[8] The combination of strong acid and high heat can cause polymerization of the starting materials and intermediates.
-
Moderation: For reactions known to be violently exothermic, such as the Skraup synthesis, the addition of a moderating agent like ferrous sulfate (FeSO₄) is essential to control the reaction rate and prevent charring.[8][9]
-
Controlled Addition: Add the strong acid catalyst slowly and with efficient cooling (e.g., in an ice bath) to manage the initial exotherm.[8]
-
Temperature Optimization: Avoid "hot spots" by ensuring vigorous stirring. Do not overheat the reaction; use the minimum temperature required for the reaction to proceed at a reasonable rate.
Section 3: Route-Specific Troubleshooting (Combes Synthesis)
A modified Combes synthesis is a strong candidate for this molecule, likely involving the reaction of 3-amino-4-methoxybenzoic acid with a trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione).
Q3: My Combes synthesis is giving a low yield. What specific factors are at play?
A3: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclization.[1][3] Low yields often stem from an incomplete cyclization step.
-
Catalyst Efficiency: The rate-determining step is the electrophilic aromatic annulation (the ring closure).[3] Standard sulfuric acid may not be sufficient to promote this step, especially with the deactivating effect the quinoline nitrogen will have on the ring once formed. Solution: Switch to a stronger dehydrating acid like Polyphosphoric Acid (PPA) or a Polyphosphoric Ester (PPE), which are known to be more efficient for this cyclization.[4]
-
Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the cyclization. While you cannot change the substrate, optimizing the catalyst and temperature can help overcome this barrier.[3]
-
Regioselectivity: While your starting aniline (3-amino-4-methoxybenzoic acid) should direct the cyclization to the desired position (C-5), it's crucial to confirm the structure of your product. An incorrect regioisomer could be forming. A study by Sloop on modified Combes syntheses noted that steric effects play a more significant role than electronic effects in the rate-determining annulation step.[3]
Q4: I am getting a mixture of regioisomers. How can I improve selectivity?
A4: With 3-amino-4-methoxybenzoic acid, the cyclization should strongly favor attack at the position ortho to the amino group and para to the activating methoxy group. However, if an unexpected isomer is observed, consider the following:
-
Kinetic vs. Thermodynamic Control: Lowering the reaction temperature might favor the kinetically preferred product, while higher temperatures could lead to the more stable thermodynamic product. Experiment with a range of cyclization temperatures.
-
Catalyst Influence: The size and nature of the acid catalyst can influence the transition state of the cyclization. Trying different Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH, HClO₄) could alter the isomeric ratio.[10][11]
Section 4: Work-up and Purification Challenges
Q5: How do I effectively purify the final product from the crude reaction mixture, especially from the acid catalyst?
A5: The product is an amphoteric compound (containing both a basic nitrogen and an acidic carboxylic acid), which complicates standard acid-base extractions.
-
Initial Quench: Carefully and slowly pour the viscous, acidic reaction mixture onto a large volume of crushed ice with vigorous stirring. This dilutes the acid and dissipates heat.
-
Neutralization and Precipitation: The key is to find the isoelectric point, where the molecule has a net-zero charge and minimum solubility. Slowly add a base (e.g., concentrated NaOH or NH₄OH solution) to the cold acidic solution. Monitor the pH closely. The product should precipitate out at a specific pH (likely between 3 and 6).
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent (like hexane or diethyl ether) to remove organic, non-polar impurities.
-
Recrystallization: The crude solid can be further purified by recrystallization. Given the structure, solvents like ethanol, acetic acid, or mixtures of DMF/water or DMSO/water could be effective.[12]
Q6: Column chromatography is failing to give a pure product. What should I try?
A6: The carboxylic acid moiety can cause streaking on silica gel.
-
Solvent Modification: Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your mobile phase (e.g., ethyl acetate/hexane). This keeps the carboxylic acid protonated and reduces its interaction with the stationary phase, resulting in better peak shape.
-
Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or reverse-phase (C18) chromatography.
Section 5: Protocols and Data
Table 1: Effect of Catalyst and Conditions on Quinoline Synthesis Yield
This table summarizes general findings from the literature on related quinoline syntheses to guide optimization.
| Reaction Type | Catalyst | Temperature (°C) | Typical Yield Range | Key Considerations & References |
| Friedländer | p-TsOH / Iodine | 80 - 120 | 60 - 90% | Can be performed under solvent-free conditions.[13][14] |
| Friedländer | Lewis Acids (e.g., Nd(NO₃)₃) | 25 - 80 | 75 - 95% | Milder conditions, but catalyst choice is substrate-dependent.[13] |
| Combes | Conc. H₂SO₄ | 100 - 150 | 40 - 70% | Prone to side reactions and charring with sensitive substrates.[1][15] |
| Combes | Polyphosphoric Acid (PPA) | 120 - 160 | 65 - 85% | More efficient dehydrating agent, often leading to cleaner reactions.[3] |
| Gould-Jacobs | Thermal (Dowtherm A) | > 250 | 50 - 95% | Requires very high temperatures which can degrade the product.[5][16] |
| Gould-Jacobs | Microwave Irradiation | 200 - 300 | 40 - 70% | Significantly reduces reaction time compared to conventional heating.[5] |
Protocol 2: Example Protocol for Combes-type Synthesis
This is a representative protocol based on established methodologies.[1][3] It must be adapted and optimized for the specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-amino-4-methoxybenzoic acid (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq).
-
Catalyst Addition: While stirring the mixture in an ice bath, slowly and carefully add Polyphosphoric Acid (PPA) (approx. 10x the weight of the aniline) in portions. Ensure the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, slowly heat the viscous mixture to 130-140 °C. Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing, extracting, and analyzing by TLC or LC-MS. The reaction may take several hours.
-
Work-up: After the reaction is complete (or has ceased to progress), allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the mixture into a large beaker containing vigorously stirred ice water (10x the volume of the PPA).
-
Isolation: Adjust the pH of the aqueous suspension to its isoelectric point (e.g., pH 4-5) using a concentrated NaOH solution to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified this compound.
References
-
Wikipedia. "Friedländer synthesis." Available at: [Link]
-
Wikipedia. "Combes quinoline synthesis." Available at: [Link]
-
Wikipedia. "Gould–Jacobs reaction." Available at: [Link]
-
IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." Available at: [Link]
-
Wikipedia. "Doebner–Miller reaction." Available at: [Link]
-
Organic Chemistry Portal. "Friedlaender Synthesis." Available at: [Link]
-
Slideshare. "synthesis of quinoline derivatives and its applications." Available at: [Link]
-
Semantic Scholar. "The Friedländer Synthesis of Quinolines." Available at: [Link]
-
MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Available at: [Link]
-
ResearchGate. "Friedlander synthesis of quinoline derivatives." Available at: [Link]
-
SynArchive. "Gould-Jacobs Reaction." Available at: [Link]
-
SynArchive. "Doebner-Miller Reaction." Available at: [Link]
-
YouTube. "Combes Quinoline Synthesis Mechanism | Organic Chemistry." Available at: [Link]
-
ACS Publications. "On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis." Available at: [Link]
-
ACS Publications. "Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters." Available at: [Link]
-
YouTube. "Combe's synthesis of quinoline || detailed mechanism." Available at: [Link]
-
Exploring Heterocyclic Chemistry. "Synthesis of Trifluoromethyl Quinolines." Available at: [Link]
-
HETEROCYCLES. "SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE." Available at: [Link]
- Google Patents. "WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
RSC Publishing. "Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes." Available at: [Link]
-
PubMed. "purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus." Available at: [Link]
-
Academia.edu. ") Synthesis of Quinoline and derivatives1)." Available at: [Link]
-
PubMed Central. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." Available at: [Link]
-
ResearchGate. "Direct trifluoromethylation of a quinoline." Available at: [Link]
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." Available at: [Link]
-
NIH. "Recent Advances in Metal-Free Quinoline Synthesis." Available at: [Link]
-
Organic Syntheses. "The 12-l. flask is then connected with the steam-distillation apparatus shown in." Available at: [Link]
-
Advanced Journal of Chemistry, Section A. "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation." Available at: [Link]
- Google Patents. "Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1.
-
ResearchGate. "24 questions with answers in QUINOLINES | Science topic." Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting HPLC Purification of Quinoline Carboxylic Acids
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification and analysis of this unique class of compounds. The inherent chemical properties of quinoline carboxylic acids—possessing both a basic nitrogen atom within the quinoline ring and an acidic carboxylic acid group—present specific chromatographic hurdles. This document provides in-depth, cause-and-effect troubleshooting advice and robust protocols to help you achieve clean, reproducible separations.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and challenging problems encountered during the HPLC purification of quinoline carboxylic acids in a direct question-and-answer format.
Issue 1: Asymmetrical Peaks (Peak Tailing)
Question: My quinoline carboxylic acid is producing a severely tailing peak. What is the most likely cause?
Answer: The primary cause of peak tailing for this class of compounds is secondary-site interactions between your analyte and the stationary phase.[1][2] Quinolines are basic, and at a typical acidic mobile phase pH, the quinoline nitrogen is protonated, carrying a positive charge. Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At pH values above approximately 3.5, these silanols can become deprotonated (Si-O-), creating localized negative charges. The strong ionic attraction between your positively charged analyte and these negative sites creates a secondary, non-hydrophobic retention mechanism, leading to a tailing peak shape.[3][4]
Question: How can I systematically eliminate peak tailing by modifying my mobile phase?
Answer: Mobile phase optimization is the most powerful tool to combat tailing. The goal is to minimize the ionic interactions causing the problem.
-
Lower the Mobile Phase pH: This is the most effective first step. By lowering the pH of your aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.0, you ensure the vast majority of surface silanol groups are fully protonated (neutral).[1][3] This eliminates the ionic interaction site.
-
Increase Buffer Concentration: If using a buffer (e.g., formate or acetate), increasing the concentration (from 10 mM up to 25-50 mM for non-MS applications) can help. The higher concentration of buffer ions can shield the charged silanol sites, reducing their interaction with the analyte.
-
Use a Sacrificial Base (Ion-Pairing Agent): For particularly stubborn tailing, adding a small, positively charged amine like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can be effective. The TEA will preferentially interact with the ionized silanols, effectively "masking" them from your quinoline analyte.[9] Note that this is generally not suitable for preparative chromatography or MS applications.
Experimental Protocol: Mobile Phase pH Optimization
-
Preparation: Prepare three separate aqueous mobile phases (Mobile Phase A):
-
A1: 0.1% Formic Acid in HPLC-grade water (pH ≈ 2.7)
-
A2: 20 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid
-
A3: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid
-
-
Mobile Phase B: Use 100% Acetonitrile.
-
Analysis: Using a C18 column, inject your sample using the same gradient program with each of the three Mobile Phase A options.
-
Evaluation: Compare the peak asymmetry factor (As) from each run. An ideal peak has an As of 1.0; values above 1.2 are considered tailing.[3] The lowest pH mobile phase will likely yield the most symmetrical peak.
`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} ` Caption: Analyte-silanol interaction causing peak tailing.
Issue 2: Poor Resolution and Co-Elution
Question: I cannot separate my target quinoline carboxylic acid from a closely related impurity. What chromatographic parameters should I adjust first?
Answer: To improve the separation of closely eluting peaks (increase resolution), you must alter the chromatographic selectivity. The most impactful changes involve the mobile phase composition and gradient profile.[10]
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analytes and the C18 stationary phase differently. If you are using acetonitrile (ACN), try switching to methanol (MeOH), or vice versa. This is one of the most powerful ways to change selectivity.
-
Adjust the Gradient Slope: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly over a longer time) provides more opportunity for the column to resolve closely eluting compounds. Try doubling your gradient time while keeping the start and end percentages the same.
-
Optimize Temperature: Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) reduces mobile phase viscosity, which can improve efficiency. It can also subtly change selectivity. However, ensure your compound is stable at elevated temperatures.
Question: When is it necessary to switch to a different type of HPLC column?
Answer: If extensive mobile phase optimization fails to provide the required resolution, the stationary phase chemistry is the next logical variable to change.
-
For Highly Aromatic Analytes: If your quinoline carboxylic acid and its impurities have significant aromatic character, a Phenyl-Hexyl column can offer enhanced selectivity. The phenyl groups on the stationary phase provide π-π interactions, an alternative retention mechanism to the hydrophobicity of a standard C18.
-
For Improved Peak Shape: If peak tailing persists even at low pH, consider a column with advanced end-capping or a lower density of surface silanols. Many modern columns are specifically designed for the analysis of basic compounds.[6]
-
For Polar Analytes: If your molecule is particularly polar, an embedded polar group (EPG) column may provide better retention and alternative selectivity.
Data Presentation: Starting Method Development Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose, robust starting point for reversed-phase.[5][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol ionization, good for MS compatibility.[7] |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower viscosity than methanol. |
| Gradient | 5% to 95% B over 15 minutes | A "scouting gradient" to determine the approximate elution conditions.[12] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temp. | 30 °C | Provides good efficiency and is readily achievable. |
| Detection | UV at 289 nm or 325 nm | Quinolines typically have strong UV absorbance in this range.[5][11] |
Frequently Asked Questions (FAQs)
Question: My quinoline carboxylic acid is barely soluble in my initial mobile phase conditions. How should I prepare my sample for injection to avoid precipitation and column blockage?
Answer: Solubility is a critical challenge, especially for preparative scale work.[13] The goal is to dissolve the sample in a solvent that is strong enough to solubilize it but weak enough not to compromise the chromatography upon injection.
-
Minimal Strong Organic Solvent: Dissolve your crude sample in a minimal amount of a strong organic solvent like Methanol, DMSO, or DMF. Methanol is often a good first choice.[11]
-
Dilution: If possible, dilute this stock solution with a solvent that mimics the initial mobile phase conditions (e.g., 50:50 water:acetonitrile).[11] This confirms its solubility under the loading conditions.
-
Sonication: Use an ultrasonic bath to aid dissolution, as it helps break up solid aggregates.[5][13]
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection.[5] This is non-negotiable, as it prevents particulates from blocking the column inlet frit, which is a common cause of sudden high backpressure.
`dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} ` Caption: A logical workflow for method development.
Question: I need to transfer my analytical method to a preparative scale and then analyze the fractions by LC-MS. What are the key considerations for mobile phase compatibility?
Answer: This is a common workflow requiring careful selection of mobile phase additives to ensure compatibility with both UV detection during purification and subsequent MS analysis.
-
Avoid Non-Volatile Buffers: The single most important rule for MS is to use volatile mobile phase components.[7] Never use phosphate buffers (e.g., sodium or potassium phosphate), as they will precipitate in the mass spectrometer source, causing severe contamination and instrument downtime.[14]
-
Preferred Volatile Additives:
-
Beware of TFA: While 0.1% Trifluoroacetic acid (TFA) provides excellent chromatography and sharp peaks, it is a strong ion-pairing agent that can cause significant signal suppression in the ESI source of a mass spectrometer.[7] If you must use it for purification, it is often necessary to perform a solvent exchange or solid-phase extraction on your collected fractions to remove the TFA before MS analysis. For this reason, developing the method with formic acid from the start is highly recommended if MS analysis is the endpoint.[11][16]
References
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central (PMC). Available from: [Link]
-
Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available from: [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. Available from: [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. Available from: [Link]
-
New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. Springer. Available from: [Link]
-
HPLC Column and Separation and Separation Troubleshooting. Agilent. Available from: [Link]
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available from: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available from: [Link]
-
Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. Available from: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available from: [Link]
-
Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. PubMed. Available from: [Link]
-
4 Reasons Your HPLC Isn't Working Properly. Conquer Scientific. Available from: [Link]
-
MS-friendly RP-HPLC buffers (pH 2-8)? Reddit. Available from: [Link]
-
Troubleshooting Common HPLC Issues. Labcompare. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies. Available from: [Link]
-
hplc mobile phase: Topics. Science.gov. Available from: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Solubility Enhancement for 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic Acid
Prepared by: Senior Application Scientist, Drug Discovery & Development Support
Welcome to the technical support guide for 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (CAS No. 199872-29-2). This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound during in vitro assay development. Our goal is to equip you with the scientific rationale and step-by-step protocols to achieve reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
FAQ 1: I've just received my vial of this compound. What is the best practice for preparing a high-concentration stock solution?
Answer:
Due to the compound's structural characteristics—specifically the hydrophobic quinoline core and the lipophilic trifluoromethyl group—it exhibits very low solubility in aqueous buffers.[1][2] Therefore, initial solubilization requires an organic solvent.
The industry-standard approach is to create a concentrated stock solution in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of organic molecules.[3][4] We recommend preparing a stock solution at a concentration of 10-50 mM.
Key Considerations:
-
Solvent Purity: Always use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly reduce its ability to solubilize hydrophobic compounds.[5]
-
Assisting Dissolution: If the compound does not dissolve readily with vortexing, you may use an ultrasonic bath or gentle warming (30-40°C) to facilitate the process.[5] However, avoid excessive heat to prevent potential compound degradation.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation from repeated freeze-thaw cycles.
FAQ 2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or assay buffer. Why is this happening and what can I do?
Answer:
This is a very common and critical issue known as "precipitation upon dilution." It occurs because adding a small volume of a concentrated DMSO stock to a large volume of an aqueous buffer creates a supersaturated solution that is thermodynamically unstable.[6] The compound, which was stable in the organic solvent, crashes out when the environment becomes predominantly aqueous. This distinction is often referred to as kinetic versus equilibrium solubility.[7]
Causality: The high concentration of DMSO in the stock solution keeps the compound solubilized. Upon dilution, the percentage of the organic co-solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The simplest first step is to determine the highest workable concentration that remains soluble in your final assay medium. This is the compound's "kinetic solubility" limit under your specific conditions.[8]
-
Increase Final DMSO Percentage (with caution): You can try increasing the final concentration of DMSO in your assay. However, for cell-based assays, DMSO concentrations above 0.5% (v/v) can induce cytotoxicity or other off-target biological effects, confounding your results.[9][10] Always run a solvent toxicity control corresponding to the highest DMSO concentration used.
-
Adopt a Systematic Solubilization Strategy: If the above steps are insufficient, you must move beyond simple DMSO dilution and employ a more robust solubilization method. The three primary strategies are pH adjustment , using alternative co-solvents , or employing complexation agents like cyclodextrins.
Troubleshooting Guide 1: pH-Mediated Solubilization
Scientific Principle: this compound is an ionizable molecule. Its carboxylic acid group can be deprotonated to form a highly polar (and thus more water-soluble) carboxylate salt.[11] This is achieved by raising the pH of the solution above the compound's acidic pKa. By converting the neutral, poorly soluble acid into its charged conjugate base, aqueous solubility can be increased by several orders of magnitude.[]
Experimental Protocol: Preparing a Basic Stock Solution
-
Reagent Preparation: Prepare a sterile-filtered 100 mM solution of Sodium Hydroxide (NaOH).
-
Stock Solution Preparation:
-
Weigh out the required amount of this compound.
-
Add a sufficient volume of 100 mM NaOH to achieve a stock concentration of 10-20 mM. For example, to make a 10 mM stock, add 100 µL of 100 mM NaOH for every 2.71 mg of compound.
-
Vortex thoroughly. The compound should dissolve as it is converted to its sodium salt. Gentle warming or sonication can be used if needed.
-
-
Dilution into Final Buffer:
-
Slowly add the basic stock solution to your final assay buffer (e.g., PBS, cell culture medium) while vortexing to prevent localized precipitation.
-
Crucially, ensure your final buffer has sufficient buffering capacity to maintain the desired pH after the addition of the basic stock. A final pH of 7.4 is typically sufficient to keep the carboxylate ionized.
-
Troubleshooting:
-
Precipitation in Final Buffer: If precipitation still occurs, it may indicate that the buffering capacity is insufficient. Consider using a buffer with a higher molarity or one whose buffering range is closer to your target pH.
-
Compound Instability: Extremely high pH values can cause hydrolysis or degradation of some compounds. It is generally not necessary to go above pH 9-10 for the stock solution.
Data Summary: Expected pH-Solubility Relationship
| pH Condition | Dominant Species | Expected Relative Aqueous Solubility |
| pH < pKa (e.g., < 4) | Carboxylic Acid (R-COOH) | Very Low |
| pH ≈ pKa | Mixture of R-COOH and R-COO⁻ | Moderate |
| pH > pKa (e.g., > 6) | Carboxylate (R-COO⁻) | High to Very High |
Troubleshooting Guide 2: Co-Solvent Systems
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This makes the environment more favorable for dissolving hydrophobic or lipophilic compounds. While DMSO is the most common, others can be effective and may be less toxic in certain cell systems.
Experimental Protocol: Screening Co-Solvents
-
Prepare 10 mM Stocks: Prepare 10 mM stock solutions of your compound in several pharmaceutically acceptable co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).[5]
-
Test Dilutions: Serially dilute each stock solution into your final assay buffer.
-
Observe Precipitation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature.
-
Determine Maximum Soluble Concentration: Identify the highest concentration that remains clear for each co-solvent system.
Data Summary: Comparison of Common Co-Solvents
| Co-Solvent | Typical Max % in Cell Assays | Advantages | Disadvantages |
| DMSO | 0.1% - 0.5%[9][10] | Excellent solubilizing power for many compounds. | Can be cytotoxic; may interfere with enzyme activity.[3] |
| Ethanol | 0.1% - 1.0% | Readily available, effective for many compounds. | Can have biological effects on cells; more volatile. |
| PEG 400 | 0.5% - 2.0% | Low toxicity, often used in in vivo formulations. | More viscous; may be less effective than DMSO. |
| Propylene Glycol | 0.5% - 2.0% | Low toxicity, common pharmaceutical excipient. | Can be viscous. |
Note: The maximum allowable percentage is highly dependent on the specific cell line and assay duration. Always perform a solvent toxicity control.
Troubleshooting Guide 3: Cyclodextrin-Mediated Solubilization
Scientific Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our quinoline compound, forming a water-soluble "host-guest" inclusion complex.[14][15] This method is particularly useful for sensitive assays where pH modification is not possible and co-solvent concentrations must be minimized.
Experimental Protocol: Formulation with HP-β-CD
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add Compound: Add the solid this compound directly to the cyclodextrin solution to achieve the desired final concentration.
-
Facilitate Complexation: Mix the solution overnight at room temperature on a shaker or rotator. Gentle heating (40-50°C) can accelerate complex formation.
-
Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Use Supernatant: The clear supernatant contains the soluble compound-cyclodextrin complex and can be used for your assays.
Visualized Workflows and Concepts
Decision-Making Workflow for Solubilization
Caption: Decision tree for selecting a solubility enhancement strategy.
pH-Dependent Solubility Equilibrium
Caption: Equilibrium between the insoluble acid and soluble carboxylate.
Cyclodextrin Inclusion Complex
Caption: Conceptual model of cyclodextrin encapsulation.
References
-
Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
IOPscience. (2025). PH adjustment: Significance and symbolism. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Galvão, J., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Labinsights. (2023). Techniques to Enhance Drug Solubility. Retrieved from [Link]
-
Moesby, L., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Molecules. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Retrieved from [Link]
-
Noberini, R., et al. (2013). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH. Retrieved from [Link]
-
Journal of Solution Chemistry. (2015). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. Retrieved from [Link]
-
Scientific Reports. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Retrieved from [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
-
Ingenta Connect. (n.d.). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 8-methoxyquinoline-5-carboxylic Acid. Retrieved from [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
- 1. Buy 3-(Trifluoromethyl)quinoline | 25199-76-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylated Quinolines
Introduction
The incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the very properties that make the CF₃ group so desirable also introduce a unique set of challenges into the synthesis of these valuable compounds.
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of trifluoromethylated quinolines. Here, we address common experimental hurdles with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, providing you with the tools to optimize your synthetic routes and overcome common obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when synthesizing trifluoromethylated quinolines using classical methods like the Friedländer or Doebner-von Miller reactions?
Low yields in these reactions when using trifluoromethylated precursors are often due to the strong electron-withdrawing nature of the CF₃ group. This can deactivate the aniline ring towards electrophilic substitution or alter the reactivity of carbonyl compounds, leading to incomplete reactions or the formation of stable intermediates that are resistant to cyclization.[2] Additionally, harsh reaction conditions, such as high temperatures and strong acids, can lead to the decomposition of starting materials and products.[3]
Q2: I'm observing significant tar and polymer formation in my Doebner-von Miller synthesis of a trifluoromethylated quinoline. What's the cause and how can I mitigate it?
Tar and polymer formation is a classic side reaction in the Doebner-von Miller synthesis, and it is often exacerbated by the presence of a trifluoromethyl group, which can increase the propensity for side reactions under strong acid catalysis. The primary cause is the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.
To minimize this, consider the following:
-
Use a biphasic reaction medium: This can sequester the carbonyl compound in an organic phase, reducing its polymerization in the acidic aqueous phase.
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help control its concentration and minimize self-condensation.
-
Optimize the acid catalyst: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted and Lewis acids to find a balance between reaction rate and side product formation.
Q3: How can I control the regioselectivity in the synthesis of trifluoromethylated quinolines, especially when using unsymmetrical starting materials?
Regioselectivity is a significant challenge, particularly in the Friedländer and Conrad-Limpach syntheses. The electron-withdrawing CF₃ group can strongly influence the direction of cyclization. For instance, in the synthesis of 4-CF₃ substituted quinolines from trifluoroacetyl acetylenes, the regioselectivity of the initial Michael addition of the aniline is a critical factor.[4]
Strategies to control regioselectivity include:
-
Careful selection of starting materials: The position of the CF₃ group on the aniline or the carbonyl-containing reactant will dictate the final substitution pattern.[5]
-
Catalyst choice: The use of specific acid or base catalysts can favor one regioisomer over another.[3]
-
Reaction conditions: Temperature and solvent can play a crucial role in directing the reaction towards the desired isomer.
Q4: What are the best practices for purifying trifluoromethylated quinolines, especially when dealing with isomeric mixtures?
The purification of trifluoromethylated quinolines can be challenging due to the similar polarities of regioisomers and byproducts. Standard column chromatography on silica gel is a common starting point, but it may not always provide adequate separation.
Consider these approaches:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior separation of isomers.
-
Recrystallization: If your product is a solid, careful solvent screening for recrystallization can be a highly effective method for purification.
-
Supercritical Fluid Chromatography (SFC): This technique can sometimes provide better resolution for challenging separations of fluorinated compounds.
-
Counter-current chromatography: This method can be effective for separating components with a large difference in their partition coefficients.[6]
Troubleshooting Guides
Issue 1: Low Yield in the Friedländer Synthesis of 2-Trifluoromethylquinolines
Symptoms: The reaction of a 2-aminoaryl ketone with a trifluoromethyl-containing α-methylene compound results in a low yield of the desired 2-CF₃-quinoline.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Reduced Nucleophilicity of the Amine | The electron-withdrawing CF₃ group on the aryl ring can decrease the nucleophilicity of the amino group, slowing down the initial condensation step. | * Use a more forcing catalyst: Stronger acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or Lewis acids can be employed to promote the reaction.[7] * Increase reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier. |
| Poor Reactivity of the Carbonyl Compound | The CF₃ group on the α-methylene compound can reduce the acidity of the α-protons, making enolate formation more difficult. | * Employ a stronger base: If using a base-catalyzed variant, consider stronger bases like potassium tert-butoxide. * Use pre-formed enolates or enol ethers: This can bypass the challenging enolization step. |
| Decomposition of Reactants or Products | The combination of a CF₃ group and harsh reaction conditions can lead to degradation. | * Screen milder catalysts: Some modern catalysts, including certain ionic liquids or metal triflates, can facilitate the reaction under milder conditions. * Optimize reaction time: Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the reaction is complete. |
Issue 2: Formation of Multiple Products in the Conrad-Limpach Synthesis with Ethyl Trifluoroacetoacetate
Symptoms: The reaction of an aniline with ethyl trifluoroacetoacetate yields a mixture of the desired 4-hydroxy-2-trifluoromethylquinoline and the isomeric 2-hydroxy-4-trifluoromethylquinoline.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Kinetic vs. Thermodynamic Control | The Conrad-Limpach reaction can proceed via two pathways. The kinetically favored pathway (lower temperature) typically leads to the 4-hydroxyquinoline, while the thermodynamically favored pathway (higher temperature) can produce the 2-hydroxyquinoline isomer (Knorr synthesis).[8] The trifluoromethyl group can influence the energy landscape of these pathways. | * Strict temperature control: For the 4-hydroxy isomer, maintain a lower reaction temperature during the initial condensation. For the 2-hydroxy isomer, higher temperatures are generally required for the cyclization of the intermediate anilide. * Solvent effects: The choice of solvent can influence the reaction outcome. High-boiling, inert solvents like mineral oil are often used for the high-temperature cyclization step.[8] |
| Ambident Reactivity of Ethyl Trifluoroacetoacetate | The aniline can attack either the ketone or the ester carbonyl of the β-ketoester. | * Isolate the intermediate: In some cases, it may be beneficial to isolate the intermediate enamine or anilide before proceeding to the cyclization step under optimized conditions for the desired isomer. |
Experimental Protocols
Protocol 1: Synthesis of 2-Trifluoromethyl-3-arylquinolines
This protocol is adapted from a method utilizing CF₃-enamines and subsequent cyclization.[9]
Step 1: Synthesis of the α-CF₃-enamine
-
To a solution of the corresponding haloalkene in a suitable solvent (e.g., THF), add pyrrolidine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Remove the solvent under reduced pressure to obtain the crude α-CF₃-enamine, which can often be used in the next step without further purification.
Step 2: Condensation with 2-Nitrobenzaldehyde
-
Dissolve the crude α-CF₃-enamine and a 2-nitrobenzaldehyde derivative in a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and isolate the ortho-nitro-substituted α,β-diaryl-CF₃-enone product, often by filtration.
Step 3: Reductive Cyclization
-
Suspend the enone product in a mixture of acetic acid and water.
-
Add iron powder portion-wise while stirring.
-
Heat the reaction mixture and monitor the disappearance of the starting material.
-
After completion, filter the hot reaction mixture to remove the iron salts.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to afford the 2-CF₃-3-arylquinoline.
Expected Yield: Up to 99% for the cyclization step.[9]
Protocol 2: Synthesis of 4-Trifluoromethylquinolines via Friedländer Annulation
This protocol utilizes a proline potassium salt catalyst for the synthesis of 4-trifluoromethyl-substituted quinolines.[10]
-
To a reaction vessel, add the substituted 2-trifluoroacetyl aniline (1.0 mmol), the carbonyl compound (1.2 mmol), and proline potassium salt (10 mol%).
-
Add a suitable solvent (e.g., ethanol).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-trifluoromethylquinoline.
Expected Yield: Good to excellent yields have been reported for this method.[10]
Visualization of Key Workflows
General Synthetic Workflow for Trifluoromethylated Quinolines
Caption: A generalized workflow for the synthesis of trifluoromethylated quinolines.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in synthesis.
References
- Linderman, R. J., & Kirollos, K. S. (1990). Regioselective Synthesis of Trifluoromethyl Substituted Quinolines from Trifluoroacetyl Acetylenes. Tetrahedron Letters, 31(19), 2689-2692.
- Fan, L., et al. (2023). Catalyst-Free, Heating-Induced Desulfurization Annulation of CF3-Imidoyl Sulfoxonium Ylides with Isothiocyanates for the Synthesis of 2-Trifluoromethyl-4-aminoquinolines.
- Li, J., et al. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates.
- Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-580.
- Muzalevskiy, V. M., et al. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19, 4303-4319.
- Exploring Heterocyclic Chemistry: Synthesis of Trifluoromethyl Quinolines. (n.d.). Tocris Bioscience.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025). BenchChem.
- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Doebner–Miller reaction. (n.d.). In Wikipedia.
- Radical Transformations towards the Synthesis of Quinoline: A Review. (n.d.).
- Du, X. L., et al. (2022).
- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2025).
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Bonacorso, H. G., et al. (2025). Simultaneous regioselective synthesis of trifluoromethyl-containing 1,7-phenanthrolines and quinolines from cyclocondensation reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines. Journal of the Brazilian Chemical Society.
- Pan, Q.-W., et al. (2020). Synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup-Doebner-Von Miller Synthesis. ChemistrySelect.
- Crousse, B., et al. (2025). Synthesis of 2-CF3-Tetrahydroquinoline and Quinoline Derivatives from CF3-N-Aryl-aldimine. The Journal of Organic Chemistry.
- Friedländer synthesis. (n.d.). In Wikipedia.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Sureshkumar, B., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Journal of Molecular Structure, 1149, 649-661.
- Gagan, V. (1966). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 31(5), 1615-1617.
- Pan, Q.-W., et al. (2020). Synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup-Doebner-Von Miller Synthesis. Semantic Scholar.
- Muzalevskiy, V. M., et al. (2021).
- Crousse, B., et al. (2001). Synthesis of 2-CF3-Tetrahydroquinoline and Quinoline Derivatives from CF3-N-Aryl-aldimine. The Journal of Organic Chemistry, 66(16), 5466-5471.
- Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. (2025). BenchChem.
- Conrad–Limpach synthesis. (n.d.). In Wikipedia.
- New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (n.d.). MDPI.
- Two fluorinated bioactive quinolines. (n.d.).
- Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2999-3013.
- The Friedländer Synthesis of Quinolines. (n.d.).
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). Georgia Southern University Digital Commons.
- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. (2025). BenchChem.
- α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. nbinno.com [nbinno.com]
- 6. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Welcome to the technical support center for the synthesis of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experiments. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the success of your synthetic endeavors.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic approach involves the construction of the quinoline core, followed by functional group manipulations. A plausible and widely applicable method for forming the substituted quinoline ring is the Combes synthesis . This would be followed by the hydrolysis of an ester precursor to yield the final carboxylic acid.
This guide will focus on a proposed synthetic pathway involving the Combes reaction, as it is well-suited for achieving the desired substitution pattern. We will address potential side reactions and challenges at each critical stage of this synthesis.
Proposed Synthetic Pathway
A likely synthetic route to this compound is a two-step process:
-
Step 1: Combes Quinoline Synthesis. The reaction of ethyl 3-amino-4-methoxybenzoate with 1,1,1-trifluoroacetylacetone in the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to form ethyl 8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylate.
-
Step 2: Ester Hydrolysis. The saponification of the resulting ethyl ester to the desired this compound.
Troubleshooting Guides and FAQs
Here we address common issues that may arise during the synthesis in a question-and-answer format.
Part 1: Combes Quinoline Synthesis of Ethyl 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylate
Question 1: I am getting a mixture of regioisomers during the Combes synthesis. How can I improve the selectivity for the desired 8-methoxy isomer?
Answer: The formation of regioisomers is a common challenge in the Combes synthesis when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions relative to the amino group. In the case of ethyl 3-amino-4-methoxybenzoate, cyclization can occur at the C2 or C6 position of the aniline ring.
-
Causality: The regioselectivity of the Combes reaction is influenced by both steric and electronic factors. The methoxy group at the 4-position is an electron-donating group, which activates the ortho-position (C3) and the para-position (C5) towards electrophilic substitution. The amino group directs the cyclization to its ortho positions. The interplay of these factors, along with the steric hindrance from the substituents, determines the final product ratio. Studies on modified Combes synthesis have shown that using methoxy-substituted anilines can favor the formation of 2-CF3-quinolines.[1]
-
Troubleshooting:
-
Choice of Acid Catalyst: The choice of the acid catalyst can influence the regioselectivity. Polyphosphoric acid (PPA) is often a good choice as it can promote the desired cyclization through a more controlled mechanism.
-
Reaction Temperature: Carefully controlling the reaction temperature is crucial. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the thermodynamically more stable product.
-
Slow Addition: Slow, controlled addition of the aniline derivative to the pre-heated acid and diketone mixture can sometimes improve selectivity by maintaining a low concentration of the aniline and minimizing side reactions.
-
Question 2: My reaction mixture is turning into a dark, tarry mess, making product isolation difficult and significantly reducing my yield. What is causing this and how can I prevent it?
Answer: Tar formation is a frequent issue in acid-catalyzed condensation and cyclization reactions like the Combes synthesis.
-
Causality: The primary cause is the acid-catalyzed polymerization of the β-diketone (1,1,1-trifluoroacetylacetone) and potentially the aniline starting material, especially at elevated temperatures. The strong acid and high temperatures required for cyclization can promote these unwanted side reactions.
-
Troubleshooting:
-
Optimize Reaction Temperature and Time: Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC or LC-MS). Avoid prolonged heating and excessively high temperatures.
-
Use a Milder Catalyst: While strong acids are often necessary, exploring slightly milder conditions or different Lewis acids might reduce charring.
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized overheating and promote a homogeneous reaction mixture.
-
Question 3: The cyclization reaction is not going to completion, and I am isolating a significant amount of the enamine intermediate. How can I drive the reaction forward?
Answer: Incomplete cyclization can be a result of insufficient activation or deactivation of the aromatic ring.
-
Causality: The final cyclization step is an intramolecular electrophilic aromatic substitution. If the aromatic ring is not sufficiently nucleophilic, or if the reaction conditions are not forcing enough, the reaction may stall at the enamine intermediate. The presence of an electron-withdrawing ester group on the aniline ring can slightly deactivate it, making the cyclization more challenging.
-
Troubleshooting:
-
Increase Reaction Temperature: A higher temperature can provide the necessary activation energy for the cyclization to occur. However, this must be balanced with the risk of increased tar formation.
-
Use a Stronger Acid Catalyst: Switching from sulfuric acid to polyphosphoric acid (PPA) or even Eaton's reagent (P₂O₅ in methanesulfonic acid) can provide a more effective medium for the cyclization.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can interfere with the acid catalyst and potentially hydrolyze intermediates.
-
Part 2: Hydrolysis of Ethyl 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylate
Question 4: The hydrolysis of the ethyl ester to the carboxylic acid is sluggish or incomplete. What are the optimal conditions?
Answer: The hydrolysis of the ester at the 5-position of the quinoline ring can be challenging due to steric hindrance and the electronic nature of the heterocyclic system.
-
Causality: The ester group is somewhat sterically hindered by the peri-hydrogen at the 4-position. Additionally, the electron-withdrawing nature of the trifluoromethyl group and the quinoline ring can affect the reactivity of the ester carbonyl.
-
Troubleshooting:
-
Choice of Base and Solvent: Standard conditions for saponification, such as using an excess of sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, are a good starting point.[2] If the reaction is slow, increasing the concentration of the base and the reaction temperature can be effective. A mixture of water, methanol, and THF can create a monophasic solution, which can improve reaction rates.[2]
-
Acid-Catalyzed Hydrolysis: If base-catalyzed hydrolysis is problematic, acid-catalyzed hydrolysis can be an alternative.[2] Refluxing the ester in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water can be effective.[3][4] However, this method is reversible, so a large excess of water is needed to drive the equilibrium towards the carboxylic acid.[2]
-
Question 5: I am observing some decarboxylation of my final product during the hydrolysis or work-up. How can I avoid this?
Answer: Decarboxylation of quinoline carboxylic acids can occur under harsh thermal or acidic/basic conditions.
-
Causality: Aromatic carboxylic acids can undergo decarboxylation, especially when heated in the presence of a catalyst or in a high-boiling solvent.[5] The stability of the resulting carbanion intermediate plays a role. While the 5-position is not as activated for decarboxylation as some other positions, it is still a potential side reaction under forcing conditions.
-
Troubleshooting:
-
Mild Hydrolysis Conditions: Use the mildest conditions possible for the hydrolysis. Avoid excessively high temperatures and prolonged reaction times.
-
Careful Work-up: During the acidic work-up to protonate the carboxylate, avoid excessive heating. It is best to perform the acidification at a low temperature (e.g., in an ice bath).
-
Avoid Copper Contamination: Copper salts can catalyze decarboxylation reactions.[6] Ensure that the reaction vessel is free from any copper contamination.
-
Data Presentation
| Parameter | Step 1: Combes Synthesis | Step 2: Ester Hydrolysis |
| Potential Side Products | Regioisomers, Polymeric tars, Unreacted enamine intermediate | Unreacted ester, Decarboxylation product |
| Key Reaction Conditions | Strong acid (PPA or H₂SO₄), High temperature (typically >100 °C), Anhydrous | NaOH or KOH in H₂O/alcohol, or HCl/H₂SO₄ in H₂O, Reflux |
| Troubleshooting Focus | Regioselectivity, Minimizing tar formation, Driving cyclization to completion | Achieving complete hydrolysis, Preventing decarboxylation |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylate
-
To a flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10 equivalents).
-
Heat the PPA to 120 °C with stirring.
-
In a separate flask, mix ethyl 3-amino-4-methoxybenzoate (1 equivalent) and 1,1,1-trifluoroacetylacetone (1.1 equivalents).
-
Add the mixture of the aniline and diketone dropwise to the hot PPA over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 120-130 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve the ethyl 8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (3-5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualization of Reaction Pathways
Main Reaction and Side Reaction in Combes Synthesis
Caption: Main and side reaction pathways in the Combes synthesis.
Hydrolysis and Decarboxylation Side Reaction
Caption: Hydrolysis of the ester and the potential decarboxylation side reaction.
References
- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer. (URL: [Link])
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. (URL: [Link])
-
Gould–Jacobs reaction - Wikipedia. (URL: [Link])
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (URL: [Link])
-
Copper-quinoline decarboxylation | Journal of the American Chemical Society. (URL: [Link])
- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P
-
Intramolecular Cyclization Side Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH. (URL: [Link])
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - NIH. (URL: [Link])
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (URL: [Link])
-
Purification of Quinoline-3,4-diones : r/Chempros - Reddit. (URL: [Link])
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (URL: [Link])
- CA2711645C - Process for the preparation of 8-methoxy-quinolone-carboxylic acids - Google P
-
Ester to Acid - Common Conditions. (URL: [Link])
-
Combes quinoline synthesis - Wikipedia. (URL: [Link])
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (URL: [Link])
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (URL: [Link])
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (URL: [Link])
-
Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (URL: [Link])
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (URL: [Link])
-
Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid - MDPI. (URL: [Link])
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC - NIH. (URL: [Link])
-
A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. (URL: [Link])
- A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google P
-
The Chemical Significance of 3-Fluoro-4-methoxybenzoic Acid in Research and Development. (URL: [Link])
-
3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem - NIH. (URL: [Link])
-
Cyclization reactions of alkynylamides of 9b-g - ResearchGate. (URL: [Link])
-
3-Fluoro-4-methoxybenzoic Acid: A Versatile Intermediate for Pharmaceuticals and Agrochemicals - NINGBO INNO PHARMCHEM CO.,LTD.. (URL: [Link])
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 4. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. lneya.com [lneya.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (CAS: 199872-29-2). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to ensure the integrity and reproducibility of their results. While this specific molecule is noted for good stability under standard conditions, understanding its chemical liabilities based on its quinoline carboxylic acid structure is critical for robust experimental design.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and storage of this compound solutions.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of quinoline compounds, including this one, is primarily influenced by a combination of chemical and environmental factors.[2][3] Key considerations are:
-
pH: The stability and solubility of quinoline derivatives are highly dependent on the pH of the solution.[2] Extreme acidic or basic conditions can accelerate degradation. Many pharmaceuticals exhibit optimal stability in the pH range of 4 to 8.[4]
-
Light: Many quinoline-based structures are sensitive to light and can undergo photodegradation.[2] It is crucial to protect solutions from UV and broad-spectrum light exposure.
-
Temperature: Elevated temperatures increase the rate of most chemical degradation reactions, including hydrolysis and oxidation.[2][4]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the molecule.[4][5]
-
Solvent: While solvents like DMSO are excellent for creating stock solutions, the compound's stability in aqueous buffers used for experiments is a more significant concern.
Q2: What is the recommended solvent for preparing high-concentration stock solutions?
For initial stock solutions, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is recommended. DMSO is a versatile solvent for many quinoline derivatives.[6][7][8][9] However, it is hygroscopic (absorbs water from the air), and the presence of water can facilitate hydrolysis over long-term storage.[5][10] Always use fresh, anhydrous DMSO and store the resulting stock solution under appropriate conditions.
Q3: How should I store my stock and working solutions to ensure maximum stability?
To maximize the shelf-life of your solutions and ensure experimental consistency, follow these storage guidelines:
-
Stock Solutions (in DMSO):
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or, for long-term storage (>6 months), at -80°C.
-
Use amber-colored or foil-wrapped vials to protect from light.[2]
-
-
Working Solutions (in Aqueous Buffer):
-
It is strongly recommended to prepare fresh working solutions from the stock solution for each experiment.
-
If temporary storage is necessary, keep the solution on ice and protected from light, and use it within the same day. Do not store aqueous solutions for extended periods unless you have performed a thorough stability validation.
-
Q4: My experiments are showing inconsistent results or a gradual loss of compound potency over time. Is this a stability issue?
Yes, inconsistent results and loss of potency are classic indicators of compound degradation.[2] The active concentration of the compound in your assay may be decreasing over the course of the experiment or during storage of the working solution. This highlights the importance of preparing fresh solutions and, if necessary, performing a stability assessment under your specific experimental conditions.[2]
Section 2: Troubleshooting Guide
This guide provides a problem-cause-solution framework for common issues encountered when working with this compound.
Problem: Precipitate Formation in Aqueous Buffers
-
Probable Cause: The compound's solubility is likely pH-dependent due to the carboxylic acid moiety. At a pH below its pKa, the carboxylic acid is protonated and less polar, potentially reducing its aqueous solubility. Conversely, at a pH above its pKa, it exists as a more soluble carboxylate salt. The transition from a high-concentration DMSO stock to an aqueous buffer can cause the compound to crash out if the final concentration exceeds its solubility limit in that specific buffer system.
-
Solution Strategy:
-
pH Adjustment: Ensure the pH of your final aqueous buffer is in a range where the compound is soluble. A pH between 6 and 8 is often a good starting point for carboxylic acids.
-
Lower Final Concentration: Reduce the final concentration of the compound in your working solution.
-
Use of Co-solvents: If compatible with your assay, consider adding a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or propylene glycol to the aqueous buffer to improve solubility.[4]
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolution, but be cautious of potential heating.
-
Problem: Gradual Color Change or Appearance of New Peaks in HPLC
-
Probable Cause: This indicates chemical degradation. A color change often points to the formation of conjugated, chromophoric degradation products, which can result from oxidation or photodegradation. The appearance of new, smaller peaks in an HPLC chromatogram is a direct sign that the parent compound is breaking down.
-
Solution Strategy:
-
Protect from Light: Immediately switch to using amber vials or wrap your containers in aluminum foil.[2] Minimize the exposure of the solution to ambient light during preparation and experimentation.
-
De-gas Solvents: For sensitive experiments, consider de-gassing your aqueous buffers to remove dissolved oxygen and minimize oxidative degradation.
-
Investigate Degradation: If the problem persists, a forced degradation study is the definitive way to identify the specific vulnerability (acid, base, light, heat, oxidation) of the molecule. See Protocol 3.2 for a detailed workflow.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Section 3: Protocols and Methodologies
These protocols provide step-by-step guidance for preparing solutions and assessing stability.
Protocol 3.1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot into single-use amber vials and store at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µM in PBS Buffer):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution. For example, dilute the stock 1:100 in PBS to get a 100 µM intermediate solution.
-
Further dilute the intermediate solution 1:10 in PBS to reach the final 10 µM concentration.
-
Vortex gently after each dilution step.
-
Crucially, prepare this solution immediately before use.
-
Protocol 3.2: Forced Degradation Study Workflow
A forced degradation study systematically exposes the compound to harsh conditions to rapidly identify potential degradation pathways.[4]
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot this solution into separate, clearly labeled amber vials.
-
Acid: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal: Place a vial in an oven set to 60°C.
-
Photolytic: Place a vial in a photostability chamber or expose it to direct laboratory light. Wrap a control vial in aluminum foil and place it alongside.[2]
-
Control: Keep one vial at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a set period (e.g., 24 hours).
-
Analysis: At the end of the incubation, neutralize the acid and base samples. Analyze all samples, including the T=0 starting material and the control, by a stability-indicating HPLC-UV method.
-
Interpretation: Compare the peak area of the parent compound in the stressed samples to the control. Significant loss of the parent peak area indicates degradation under that specific condition.
Section 4: Data Summary & Key Parameters
Table 1: Recommended Storage Conditions
| Solution Type | Solvent | Temperature | Light Condition | Recommended Max Duration |
| Stock Solution | Anhydrous DMSO | -20°C | Protected (Amber Vial) | 6 Months |
| -80°C | Protected (Amber Vial) | >12 Months | ||
| Working Solution | Aqueous Buffer | 2-8°C (On Ice) | Protected (Amber Vial) | < 8 Hours (Prepare Fresh) |
Table 2: Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Probable Cause | Mitigation Strategy |
| Hydrolysis | Exposure to water, especially at extreme pH.[4][5] | Use anhydrous DMSO for stock. Prepare aqueous solutions fresh. Buffer working solutions to a stable pH range (typically 4-8).[4] |
| Photodegradation | Exposure to UV or ambient light.[2] | Store and handle all solutions in amber vials or containers wrapped in aluminum foil. |
| Oxidation | Dissolved molecular oxygen in solvents.[4] | Use high-purity solvents. For highly sensitive assays, de-gas aqueous buffers before use. |
| Thermal Degradation | Exposure to elevated temperatures.[2][4] | Store solutions at recommended cold temperatures. Avoid heating solutions unless required for solubilization, and do so minimally. |
References
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents (WO2019206798A1).
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Semantic Scholar. Available at: [Link]
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. Available at: [Link]
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate. Available at: [Link]
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]
- Egis Gyogyszergyar Rt. (1994). Process for the preparation of quinoline carboxylic acids. Google Patents (US5294712A).
-
Mader, M. M., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Anonymous. (n.d.). Chemical Stability of Drugs. IIP Series. Available at: [Link]
-
LibreTexts Chemistry. (2020). Synthesis of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]
-
Beg, S., et al. (2022). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]
-
Autechem. (n.d.). Cas no 199872-29-2 (this compound). Autechem. Available at: [Link]
Sources
- 1. 199872-29-2(this compound) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. [PDF] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases | Semantic Scholar [semanticscholar.org]
- 7. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Beilstein Archives - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-archives.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Yield in the Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low product yields in their synthetic routes. Here, we will dissect common problems, explore their root causes, and provide validated, step-by-step protocols to optimize your reactions and enhance your success.
General Troubleshooting Workflow
Low yields in quinoline synthesis can be frustrating and time-consuming. Before diving into method-specific issues, it's beneficial to follow a systematic troubleshooting approach. The following workflow provides a logical sequence for identifying and resolving the most common culprits behind poor reaction outcomes.
Caption: A general troubleshooting workflow for addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.
General Issues
Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1]
-
Poor Quality of Starting Materials: Impurities in your reactants, such as anilines or carbonyl compounds, can lead to the formation of byproducts and a lower yield of the desired product.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. For instance, some reactions require heating to overcome the activation energy barrier, while others may lead to decomposition at elevated temperatures.[2][3]
-
Moisture Sensitivity: Some reagents and intermediates in quinoline synthesis are sensitive to moisture, which can quench reactants or catalyze unwanted side reactions.[2]
-
Product Loss During Workup and Purification: The choice of extraction solvent, pH adjustments, and purification method can lead to significant product loss if not optimized.[2][4]
Q2: I'm observing a significant amount of tar-like material in my reaction flask. What is causing this and how can I prevent it?
A2: Tar formation is a frequent issue, particularly in classical quinoline syntheses that employ harsh acidic conditions, such as the Skraup and Doebner-von Miller reactions.[5][6]
-
Root Cause: The primary cause is often the acid-catalyzed polymerization of starting materials or intermediates, especially α,β-unsaturated carbonyl compounds.[5][6]
-
Preventative Measures:
-
Use a Moderator: In the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help control the often violent exothermic reaction.[1]
-
Employ a Biphasic Solvent System: For the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[5][6]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[6]
-
Control Temperature: Maintain the lowest effective temperature to minimize polymerization.[6]
-
Method-Specific Troubleshooting
Q3: My Skraup reaction is extremely vigorous and difficult to control, leading to low and inconsistent yields. How can I improve this?
A3: The Skraup reaction is notoriously exothermic.[7] Controlling this is key to achieving good yields.
-
Slow and Controlled Addition: Add the concentrated sulfuric acid slowly and carefully while cooling the reaction mixture in an ice bath to manage the internal temperature.[1]
-
Use of a Moderator: As mentioned, ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and over a longer period.[1][8]
-
Microwave-Assisted Synthesis: Modern variations using microwave irradiation can offer better control over the reaction conditions and have been shown to improve yields and reduce reaction times.[5][9] Greener approaches using water as a solvent under microwave conditions have also been reported.[9][10]
Protocol 1: Moderated Skraup Synthesis of Quinoline [1]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the aniline derivative.
-
Addition of Reactants: To the flask, add ferrous sulfate heptahydrate, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.
-
Heating: Once the addition is complete, heat the mixture gently at first, then more strongly to reflux for the specified time.
-
Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water.[1]
-
Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.
Q4: I'm getting low yields in my Doebner-von Miller reaction due to a lot of polymer. What is the best way to avoid this?
A4: The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, is highly prone to the acid-catalyzed polymerization of this starting material.[5][6]
-
The most effective strategy to mitigate this is to use a two-phase (biphasic) reaction medium. This sequesters the carbonyl compound in an organic phase, drastically reducing polymerization.[5][6]
-
Steric Hindrance: This reaction is most suitable for sterically accessible α,β-unsaturated aldehydes. More substituted systems may lead to complex mixtures and only trace amounts of the desired quinoline.[11]
Q5: I am using a substituted aniline with an electron-withdrawing group and getting a very low yield. What is the issue?
A5: The electronic properties of the substituents on the aniline significantly impact the reaction. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[6] In such cases, a modified approach may be necessary. Conversely, anilines with strong electron-donating groups may be overly reactive and prone to other side reactions.[6]
Q6: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A6: Regioselectivity is a common challenge in the Friedländer synthesis with unsymmetrical ketones.[12][13] Here are some strategies to address this:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[12][13]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[12][13]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[12]
-
Greener Alternatives: For some substrates, the Friedländer synthesis can be performed under catalyst-free conditions in water, which can sometimes improve selectivity and yield.[10][14]
Protocol 2: Catalyst-Free Friedländer Synthesis in Water [10][14]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1 mmol) in water (5 mL).
-
Addition of Ketone: Add the ketone (1.2 mmol) to the solution.
-
Heating: Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Q7: My Combes synthesis is giving a low yield of the desired quinoline. What factors could be responsible?
A7: Low yields in the Combes synthesis can result from incomplete condensation or cyclization steps.[12]
-
Catalyst: The reaction is typically acid-catalyzed.[15] Using a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient than the commonly used sulfuric acid.[12][15]
-
Steric Hindrance: The steric effects of substituents on the aniline or the β-diketone can play a significant role in the rate-determining electrophilic aromatic annulation step.[12] Choosing less sterically hindered starting materials, if possible, can improve yields.
-
Substituent Effects: Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[16]
Caption: Key steps in the Combes quinoline synthesis.
Purification Challenges
Q8: I've managed to synthesize my quinoline derivative, but it's an oil and difficult to purify. What are my options?
A8: Purifying oily quinoline derivatives is a common hurdle.
-
Salt Formation: Quinoline derivatives are basic and can often be precipitated as crystalline salts.[4] This is a robust method for both purification and solidification.
-
Hydrochloride Salts: Dissolve the oily compound in a suitable solvent (e.g., isopropanol, ether) and add a solution of HCl.
-
Picrate Salts: Picric acid can form highly crystalline salts with quinolines. The free base can then be regenerated by treatment with a base.[4]
-
-
Chromatography: If crystallization fails, column chromatography is the next logical step. Even if the purified fractions yield an oil upon solvent removal, it will be of significantly higher purity.[4]
-
Distillation: For thermally stable, volatile quinolines, distillation under reduced pressure can be an effective purification method.[1]
Summary of Optimization Strategies
The following table summarizes key parameters that can be optimized for various classical quinoline syntheses to improve yields.
| Synthesis Method | Key Challenge(s) | Recommended Optimization Strategy |
| Skraup | Violent, exothermic reaction; tar formation | Use of moderators (e.g., FeSO₄); slow addition of acid with cooling; microwave-assisted synthesis.[1][5][8] |
| Doebner-von Miller | Polymerization of α,β-unsaturated carbonyls | Employ a biphasic solvent system; optimize acid catalyst and concentration.[5][6] |
| Friedländer | Regioselectivity with unsymmetrical ketones; harsh conditions | Use of specific amine or ionic liquid catalysts; substrate modification; catalyst-free synthesis in water.[12][13][14] |
| Combes | Incomplete cyclization; steric hindrance | Use of more effective dehydrating agents (e.g., PPE); consider steric effects of substituents.[12][15] |
References
-
Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Royal Society of Chemistry. [Link]
-
Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals. [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. [Link]
-
QUINOLINE. Organic Syntheses. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Center for Biotechnology Information. [Link]
-
Strategies for the synthesis of 11‐substituted quinoline derivatives. ResearchGate. [Link]
-
Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T. ResearchGate. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
The Friedländer Synthesis of Quinolines. ResearchGate. [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
Friedländer synthesis. Wikipedia. [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. ACS Publications. [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]
-
Combes synthesis of quinolines. Química Orgánica. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Skraup Synthesis of Quinoline - tips/pointers. Reddit. [Link]
-
Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Research Portal [research.usc.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Purification Strategies for Polar Quinoline Compounds
Welcome to the Technical Support Center dedicated to the purification of polar quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. As a Senior Application Scientist, I understand that theoretical knowledge must be paired with practical, field-tested insights. Therefore, this guide is structured to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of polar quinoline compounds.
Q1: Why are polar quinoline compounds so difficult to purify?
A: The difficulty arises from a combination of their inherent chemical properties. Their polarity makes them highly soluble in polar solvents, leading to poor retention on traditional reversed-phase (RP) columns.[1] Furthermore, the basicity of the quinoline nitrogen can lead to strong interactions with acidic silanol groups on standard silica gel, causing issues like peak tailing and even on-column degradation.[2][3]
Q2: My polar quinoline elutes in the void volume on my C18 column. What is the first thing I should try?
A: A common first step is to switch to a more suitable chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point as it is specifically designed for the retention of polar compounds.[1][4] HILIC utilizes a polar stationary phase with a mobile phase consisting of a high percentage of an organic solvent and a small amount of aqueous solvent, which is the inverse of reversed-phase chromatography.[5]
Q3: I see significant streaking or tailing of my quinoline peak on both normal and reversed-phase TLC plates. What does this indicate?
A: Streaking or tailing is often a sign of undesirable secondary interactions between your basic quinoline compound and acidic sites on the stationary phase (e.g., silanol groups on silica).[2] This can be mitigated by adding a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase to mask these active sites.[2][6]
Q4: Can I use normal-phase chromatography for my polar quinoline?
A: While it may seem counterintuitive, normal-phase chromatography can be challenging for highly polar quinolines. The strong interactions with the polar stationary phase can lead to very long retention times or even irreversible adsorption.[1] If you do opt for normal-phase, it is often necessary to use a highly polar mobile phase and potentially deactivate the silica gel with a base.[2][6]
Q5: My quinoline compound appears to be degrading on my silica flash column. What are my options?
A: The acidic nature of silica gel can catalyze the degradation of sensitive quinoline derivatives.[2] To circumvent this, you can either deactivate the silica gel by pre-treating it with a basic solution (e.g., 1-3% triethylamine in the eluent) or switch to a more inert stationary phase such as neutral or basic alumina, or even a bonded phase like diol or amine.[6]
Troubleshooting Guides: A Deeper Dive
This section provides detailed troubleshooting for specific issues you may encounter during your purification experiments.
Issue 1: Poor Retention in Reversed-Phase HPLC
Symptom: Your polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front.
Causality: This occurs because the polar analyte has a higher affinity for the polar mobile phase than for the nonpolar stationary phase.[6]
Solutions:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, you can try increasing the water content. However, be aware that some C18 columns can suffer from "phase collapse" in highly aqueous conditions, leading to irreproducible retention times.[7][8]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase. These can offer different selectivity for polar analytes.[6]
-
Utilize Ion-Pairing Chromatography: For ionizable quinolines, adding an ion-pairing reagent to the mobile phase can significantly enhance retention. These reagents form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[6]
-
Switch to HILIC: As mentioned in the FAQs, HILIC is a powerful alternative for retaining and separating highly polar compounds.[1][9]
Issue 2: Peak Tailing in HPLC
Symptom: You observe significant peak tailing for your polar quinoline compound.
Causality: Peak tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with acidic residual silanol groups on the surface of the silica-based stationary phase.[2][3]
Solutions:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[6] For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte. This can improve peak shape by ensuring a single ionic species is present and by suppressing the ionization of acidic silanol groups.[6][10]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[2][6]
-
Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[6]
-
Consider HILIC: In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[6]
Issue 3: Compound Instability on Silica Gel during Flash Chromatography
Symptom: Your polar quinoline compound appears to be degrading on the silica gel during flash chromatography.
Causality: Some quinoline derivatives are sensitive to the acidic nature of standard silica gel.[2]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[2][6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[6]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an excellent alternative to avoid decomposition on silica.[2]
Experimental Protocols
Protocol 1: General HILIC Method for Polar Quinoline Compounds
This protocol provides a starting point for developing a HILIC method for the purification of a polar quinoline compound.
1. Column Selection:
- Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[9]
2. Mobile Phase Preparation:
- Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
- Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
3. Gradient Elution:
- Start with a high percentage of Mobile Phase A (e.g., 95-100%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes.
4. Column Conditioning and Equilibration:
- Flush the column with 100% Mobile Phase B for 5 minutes.
- Flush with 100% Mobile Phase A for 10 minutes.
5. Optimization:
- Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol describes how to deactivate a silica gel column to prevent the degradation of acid-sensitive quinoline compounds.
1. Solvent System Selection:
- Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.
2. Column Packing:
- Dry pack the column with silica gel.
3. Deactivation:
- Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[2][6]
- Flush the column with 2-3 column volumes of this deactivating solvent.
- Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
4. Sample Loading:
- Dissolve your crude sample in a minimal amount of solvent and load it onto the column.
5. Elution:
- Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Data Presentation
Table 1: Chromatography Mode Selection Guide for Polar Quinolines
| Chromatography Mode | Stationary Phase | Mobile Phase | Best Suited For | Potential Issues |
| Reversed-Phase (RP) | C18, C8, Phenyl-Hexyl, Embedded Polar Group | High aqueous content, often with acidic modifiers | Quinolines with some hydrophobic character | Poor retention for highly polar compounds, peak tailing.[3][6] |
| Normal-Phase (NP) | Silica, Alumina, Diol, Amine | Non-polar organic solvents with polar modifiers | Less common for highly polar quinolines | Strong adsorption, peak tailing, compound degradation on silica.[1][2] |
| HILIC | Bare Silica, Amide, Zwitterionic | High organic content with a small amount of aqueous buffer | Highly polar and hydrophilic quinolines | Complex retention mechanisms.[5][9][11] |
| Ion-Exchange (IEX) | Anion or Cation Exchange Resins | Aqueous buffers with a salt gradient | Ionizable quinoline compounds | Can be complex to develop methods.[12][13] |
| Mixed-Mode | Combines RP and IEX or HILIC properties | Aqueous/organic mixtures, pH and salt concentration are key | Complex mixtures containing polar and non-polar compounds | Can be expensive.[14][15] |
| Supercritical Fluid (SFC) | Various, similar to HPLC | Supercritical CO2 with polar co-solvents (e.g., methanol) | Thermally labile and polar compounds | Requires specialized equipment.[16] |
Visualization of Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting workflow for peak tailing.
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
West, C. How Good is SFC for Polar Analytes?. Chromatography Today. [Link]
-
Chirita, R.-I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Serbian Chemical Society, 76(10), 1465-1488. [Link]
-
Phenomenex. HILIC HPLC Column. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
JoVE. Video: Supercritical Fluid Chromatography. [Link]
-
van Zelst, B., et al. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 220, 349-361. [Link]
-
El-Gindy, A., et al. (2003). Comparison of reversed-phase liquid chromatographic methods for the separation of new quinolones. Journal of AOAC International, 86(4), 669-676. [Link]
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]
-
Technology Networks. Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]
-
SIELC Technologies. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
Gampile, M., et al. (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Heliyon, 8(1), e08745. [Link]
-
Wikipedia. Ion chromatography. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
SIELC Technologies. Evolution of Mixed-Mode Chromatography. [Link]
-
Reddit. Purification of Quinoline-3,4-diones. [Link]
-
Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]
-
Chemistry LibreTexts. Ion-Exchange Chromatography. [Link]
-
Microbe Notes. Ion Exchange Chromatography: Principle, Parts, Steps, Uses. [Link]
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
ZeptoMetrix. Mobile Phase Modifiers. [Link]
-
LinkedIn. HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Biotage. How does an acid pH modifier impact flash chromatography?. [Link]
-
Wikipedia. Quinoline. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of reversed-phase liquid chromatographic methods for the separation of new quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. labex.hu [labex.hu]
- 8. hplc.eu [hplc.eu]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 13. Ion chromatography - Wikipedia [en.wikipedia.org]
- 14. helixchrom.com [helixchrom.com]
- 15. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to Quinoline-Based EGFR Inhibitors: Profiling 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid Against Established Therapeutics
Introduction: The Enduring Significance of EGFR in Oncology and the Rise of Quinoline-Based Inhibitors
The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone of targeted cancer therapy. As a receptor tyrosine kinase, its dysregulation through overexpression or mutation is a key driver in the proliferation and survival of various cancer cells, most notably in non-small cell lung cancer (NSCLC). The quinoline and its bioisosteric quinazoline scaffold have proven to be exceptionally effective frameworks for designing potent and selective EGFR inhibitors. These bicyclic systems mimic the adenine ring of ATP, enabling them to competitively bind to the ATP-binding pocket within the EGFR kinase domain, thereby blocking downstream signaling cascades.
First-generation inhibitors like Gefitinib and Erlotinib demonstrated the clinical potential of this strategy, particularly in patients with activating EGFR mutations. However, the emergence of resistance, often through the T790M "gatekeeper" mutation, necessitated the development of subsequent generations of inhibitors. This guide provides a comparative analysis of established quinoline-based EGFR inhibitors—Gefitinib, Erlotinib, Lapatinib, and Vandetanib—and offers a scientifically-grounded prospective on a novel, yet publicly under-characterized compound: 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid .
Due to the absence of direct published experimental data for this compound, this guide will leverage established principles of structure-activity relationships (SAR) within the quinoline class to project its potential efficacy, selectivity, and liabilities. This comparative analysis is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation kinase inhibitors.
The EGFR Signaling Pathway: A Target for Quinoline-Based Inhibition
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate critical cellular processes. The primary pathways implicated in cancer progression are the RAS-RAF-MEK-ERK (MAPK) pathway, which governs cell proliferation, and the PI3K-AKT-mTOR pathway, a central regulator of cell survival and growth. Quinoline-based inhibitors function by preventing the initial autophosphorylation step, effectively silencing these pro-tumorigenic signals.
Comparative Analysis of Established Quinoline-Based EGFR Inhibitors
The following section details the profiles of four clinically relevant quinoline/quinazoline-based inhibitors, providing a benchmark against which we can evaluate our target compound.
Gefitinib (Iressa®)
-
Core Structure: Quinazoline
-
Mechanism: Reversible, ATP-competitive inhibitor of EGFR.[1]
-
Selectivity: Highly selective for EGFR over other kinases. It shows significantly higher potency against activating mutant forms of EGFR (e.g., L858R, exon 19 deletions) compared to wild-type (WT) EGFR.[2][3]
-
Clinical Significance: A first-generation EGFR tyrosine kinase inhibitor (TKI) approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[4]
Erlotinib (Tarceva®)
-
Core Structure: Quinazoline
-
Mechanism: Reversible, ATP-competitive inhibitor of EGFR.[4]
-
Selectivity: Similar to Gefitinib, it is a selective EGFR inhibitor with greater potency for activating mutants over WT-EGFR.[5]
-
Clinical Significance: Another first-generation EGFR-TKI used for the treatment of NSCLC and in combination with gemcitabine for pancreatic cancer.[6]
Lapatinib (Tykerb®)
-
Core Structure: Quinazoline
-
Mechanism: Reversible, ATP-competitive dual inhibitor of both EGFR (ErbB1) and HER2 (ErbB2).[7][8]
-
Selectivity: Potently inhibits both EGFR and HER2, with IC50 values in the low nanomolar range for both kinases.[7][9] This dual-targeting can be advantageous in cancers where both receptors are overexpressed.
-
Clinical Significance: Approved for the treatment of HER2-positive breast cancer, often in combination with other therapies.[6]
Vandetanib (Caprelsa®)
-
Core Structure: Quinazoline
-
Mechanism: A multi-kinase inhibitor that targets VEGFR2, EGFR, and RET tyrosine kinases.[10][11]
-
Selectivity: While it inhibits EGFR, it is also a potent inhibitor of VEGFR2, a key mediator of angiogenesis. This multi-targeted approach can inhibit both tumor cell proliferation and the blood supply that sustains tumor growth.[10][12]
-
Clinical Significance: Approved for the treatment of symptomatic or progressive medullary thyroid cancer.[10]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for the comparator drugs against various kinases, illustrating their potency and selectivity profiles.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR (WT) | 21 - 84 | [2] |
| EGFR (L858R) | ~3 | [3] | |
| EGFR (exon 19 del) | ~13 | [3] | |
| Erlotinib | EGFR (WT) | ~14 | [13] |
| EGFR (L858R) | <1 | [5] | |
| EGFR (exon 19 del) | <1 | [5] | |
| HER2 | 1100 | [6] | |
| Lapatinib | EGFR (WT) | 3 - 10.8 | [7][14] |
| HER2 | 9.3 - 13 | [7][14] | |
| HER4 | 347 | [7] | |
| Vandetanib | EGFR (WT) | 500 | [10][11] |
| VEGFR2 | 40 | [10][11] | |
| VEGFR3 | 110 | [10][11] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
A Structure-Activity Relationship (SAR)-Based Profile of this compound
While direct experimental data is unavailable, we can construct a hypothetical profile for this compound by dissecting its structure and relating it to known SAR principles for quinoline-based kinase inhibitors.
-
The Quinoline Core: The fundamental quinoline scaffold is a well-established ATP mimetic, providing the necessary framework for binding to the hinge region of the EGFR kinase domain.
-
The 2-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its placement at the C2 position is less common in established EGFR inhibitors, which often feature a substituted aniline at the C4 position to occupy a hydrophobic pocket. The CF3 group's impact is likely to be significant:
-
Electronic Effects: It will lower the pKa of the quinoline nitrogen, potentially affecting the key hydrogen bond interaction with the hinge region of the kinase.
-
Steric and Lipophilic Effects: While relatively small, the CF3 group can influence the conformation of the molecule within the binding pocket. Some studies on quinazoline derivatives have explored trifluoromethyl substitutions, suggesting they can be tolerated and in some cases contribute to activity.[10]
-
-
The 5-Carboxylic Acid Group: The presence of a carboxylic acid at the C5 position is a notable feature.
-
Potential for New Interactions: This group could form additional hydrogen bonds with residues in the solvent-exposed region of the ATP binding site, potentially increasing potency.
-
Physicochemical Properties: However, a carboxylic acid group is typically ionized at physiological pH, which significantly increases the molecule's polarity. This could negatively impact cell permeability, reducing its effectiveness in cell-based assays and in vivo models, even if it shows high potency in a biochemical kinase assay. Many drug discovery programs aim to replace carboxylic acids with bioisosteres to improve pharmacokinetic properties.[15]
-
-
The 8-Methoxy Group: Substitutions at the C8 position can influence the orientation of the molecule in the binding pocket.
-
Steric and Electronic Influence: The methoxy group is an electron-donating group and has a moderate steric profile. In some kinase inhibitor series, a methoxy group at this position has been shown to be either beneficial or detrimental, depending on the specific topology of the target kinase's binding site. For instance, in some indoloquinoline derivatives, an 8-methoxy group was part of active compounds, though not for EGFR inhibition.[16][17] It could potentially lead to steric clashes or engage in favorable interactions with a nearby sub-pocket.
-
Hypothetical Performance Profile:
Based on this SAR analysis, we can hypothesize the following for this compound:
-
Biochemical Potency: The compound has the potential for potent EGFR inhibition in a cell-free enzymatic assay, provided the trifluoromethyl group does not disrupt the essential hinge-binding interaction and the carboxylic acid can form a favorable hydrogen bond.
-
Cellular Activity: Its cellular activity is likely to be limited by poor membrane permeability due to the presence of the carboxylic acid group. This is a common challenge for highly polar compounds.
-
Selectivity: The selectivity profile is difficult to predict without experimental data. The unique substitution pattern does not closely mimic any of the established inhibitors, so its off-target kinase profile could be novel.
Experimental Protocols for Comparative Evaluation
To empirically determine the activity of this compound and compare it to the established inhibitors, the following standard assays would be employed.
Experimental Workflow
Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human EGFR protein (wild-type and mutant forms)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer to each well (except "no enzyme" controls).
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (SRB or ATP-Based)
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on EGFR signaling.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A431 for WT, HCC827 for exon 19 del, H1975 for L858R/T790M)
-
Appropriate cell culture medium and serum
-
Test compounds (dissolved in DMSO)
-
96-well clear or white plates
-
Sulforhodamine B (SRB) solution or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the test compounds. Include a DMSO vehicle control.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
For SRB Assay: a. Fix the cells with trichloroacetic acid (TCA). b. Stain the fixed cells with SRB solution. c. Wash away the unbound dye and solubilize the bound dye. d. Measure the absorbance at 510 nm.
-
For CellTiter-Glo® Assay: a. Add CellTiter-Glo® reagent directly to the wells. b. Lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The established quinoline- and quinazoline-based EGFR inhibitors—Gefitinib, Erlotinib, Lapatinib, and Vandetanib—represent a spectrum of selectivity profiles, from highly EGFR-specific to dual- and multi-kinase inhibitors. Their clinical success has validated the therapeutic utility of targeting the EGFR pathway.
Based on a thorough structure-activity relationship analysis, This compound presents an intriguing, albeit challenging, profile. The presence of the carboxylic acid is a significant flag for potential issues with cell permeability and overall drug-like properties. However, the unique substitution pattern at the C2 and C8 positions could lead to a novel binding mode or selectivity profile.
The definitive characterization of this compound requires empirical testing. The protocols outlined in this guide provide a clear roadmap for such an investigation. A primary screen using a biochemical kinase assay would reveal its intrinsic potency against EGFR. If potent, subsequent cell-based assays would be crucial to assess its ability to engage the target in a cellular context. Should cellular activity be poor, a medicinal chemistry effort to replace the carboxylic acid with a suitable bioisostere could be a rational next step to improve its pharmacokinetic potential while retaining the core inhibitory scaffold. This systematic approach is fundamental to advancing promising chemical matter from a hypothetical profile to a viable therapeutic candidate.
References
-
National Center for Biotechnology Information. Methods EGFR Biochemical Assays. [Online]. Available: [Link]
- Konecny, G. E., Pegram, M. D., Venkatesan, N., Finn, R., Yang, G., Rahmeh, M., ... & Slamon, D. J. (2006). Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2–overexpressing and trastuzumab-treated breast cancer cells. Cancer research, 66(3), 1630-1639.
-
National Center for Biotechnology Information. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. [Online]. Available: [Link]
-
National Center for Biotechnology Information. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. [Online]. Available: [Link]
-
National Center for Biotechnology Information. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Online]. Available: [Link]
-
National Center for Biotechnology Information. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Online]. Available: [Link]
-
ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... [Online]. Available: [Link]
-
MDPI. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Online]. Available: [Link]
-
ResearchGate. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. [Online]. Available: [Link]
-
Wikipedia. Gefitinib. [Online]. Available: [Link]
-
PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Online]. Available: [Link]
-
MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Online]. Available: [Link]
-
RSC Publishing. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Online]. Available: [Link]
-
National Center for Biotechnology Information. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. [Online]. Available: [Link]
-
ResearchGate. Biological evaluation of substituted quinolines. [Online]. Available: [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Online]. Available: [Link]
-
University of California, Irvine. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Online]. Available: [Link]
-
Espace.net. Derivatives of quinoline as inhibitors for MEK. [Online]. Available: [Link]
-
PubMed. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Online]. Available: [Link]
-
MDPI. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. [Online]. Available: [Link]
Sources
- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of the Antifungal Efficacy of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
In the face of escalating fungal resistance to existing therapies, the scientific community is actively seeking novel chemical scaffolds with potent and selective antifungal properties.[1][2] Quinoline derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including antifungal action.[1][3] This guide provides a comprehensive comparative analysis of a specific novel quinoline derivative, 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid, against established antifungal agents to evaluate its potential as a new therapeutic candidate.
This technical guide is intended for researchers, scientists, and drug development professionals. It will detail the experimental design for a head-to-head comparison of antifungal activity and cytotoxicity, present the data in a clear, comparative format, and discuss the potential implications for future antifungal drug development.
Rationale for Investigation and Selection of Comparators
The quinoline nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][4] Its derivatives have been shown to be effective against a variety of fungal pathogens, including both yeasts and filamentous fungi.[1][5] The specific substitutions on the quinoline ring of this compound suggest the potential for a unique mechanism of action and a favorable safety profile.
To contextualize the antifungal potential of this novel compound, it is essential to compare its activity against well-characterized, clinically relevant antifungal drugs. For this guide, we have selected two gold-standard agents representing different classes:
-
Fluconazole: A widely used azole antifungal that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[6][7] It is generally well-tolerated but is fungistatic against many species and faces challenges from increasing resistance.[7]
-
Amphotericin B: A polyene antifungal that binds directly to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.[6][7] While highly effective and broad-spectrum, its use is often limited by significant toxicity.[7]
Experimental Design and Methodologies
A robust in vitro evaluation is the foundational step in characterizing a new antifungal candidate. The following experimental workflow is designed to determine the compound's antifungal potency, spectrum of activity, and selectivity.
Caption: Experimental workflow for the comparative evaluation of antifungal agents.
Antifungal Susceptibility Testing
The antifungal activity of this compound and the comparator drugs will be determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9] This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[8][10]
Experimental Protocol:
-
Preparation of Antifungal Agents: Stock solutions of each compound are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in 96-well microtiter plates using RPMI 1640 medium.[11]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.[12]
-
Inoculation and Incubation: Each well of the microtiter plates containing the serially diluted compounds is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.[8]
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the drug that inhibits fungal growth.[12]
Following the MIC determination, the Minimum Fungicidal Concentration (MFC) will be assessed by subculturing a small aliquot from each well showing no visible growth onto drug-free agar plates. The MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay
A crucial aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal effect on host cells.[13] An in vitro cytotoxicity assay will be performed to determine the 50% cytotoxic concentration (CC50) of the compounds against a human cell line, such as human embryonic kidney (HEK293) cells.[14][15]
Experimental Protocol:
-
Cell Culture: HEK293 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Viability Assessment: After a 24-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] The absorbance is measured using a microplate reader.
-
CC50 Determination: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Comparative Data Summary
The following table presents a hypothetical but realistic data set for the comparative antifungal activity and cytotoxicity of this compound.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | CC50 (µg/mL) on HEK293 cells | Selectivity Index (SI = CC50/MIC) |
| This compound | Candida albicans | 4 | 8 | >128 | >32 |
| Cryptococcus neoformans | 8 | 16 | >128 | >16 | |
| Aspergillus fumigatus | 16 | 32 | >128 | >8 | |
| Fluconazole | Candida albicans | 2 | >64 | >256 | >128 |
| Cryptococcus neoformans | 8 | >64 | >256 | >32 | |
| Aspergillus fumigatus | >64 | >64 | >256 | N/A | |
| Amphotericin B | Candida albicans | 0.5 | 1 | 5 | 10 |
| Cryptococcus neoformans | 0.25 | 0.5 | 5 | 20 | |
| Aspergillus fumigatus | 1 | 2 | 5 | 5 |
Interpretation and Potential Mechanism of Action
The hypothetical data suggests that this compound possesses broad-spectrum antifungal activity against the tested pathogens. The low MFC/MIC ratio indicates a potential fungicidal mechanism of action, which is a desirable attribute for an antifungal agent.
A key finding is the compound's favorable selectivity index. A higher SI value suggests greater selectivity for the fungal target over host cells, indicating a wider therapeutic window.[16] In our hypothetical data, this compound demonstrates a significantly better safety profile than Amphotericin B.
The mechanism of action for many quinoline-based antifungals involves the disruption of fungal cell integrity by targeting ergosterol production, similar to azoles, or by inhibiting DNA gyrase.[17] Given its distinct structure, this compound may act on a novel target within a critical fungal signaling pathway. Two-component signal transduction pathways, which are absent in mammals, represent attractive targets for novel antifungal drugs.[18][19]
Caption: Potential molecular targets of antifungal agents within a fungal cell.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the antifungal potential of this compound. The hypothetical data presented herein suggests that this novel quinoline derivative is a promising candidate for further development, exhibiting broad-spectrum fungicidal activity and a favorable in vitro safety profile.
Future studies should focus on elucidating the precise mechanism of action, which could involve targeting fungal-specific signaling pathways.[20][21] Additionally, in vivo efficacy studies in animal models of fungal infection are warranted to validate these encouraging in vitro findings. The continued exploration of novel chemical scaffolds like quinoline derivatives is crucial in the ongoing effort to combat the global health threat of fungal infections.[1]
References
-
Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. (2020-07-31). National Institutes of Health. Available at: [Link]
-
A Case for Two-Component Signaling Systems As Antifungal Drug Targets. (2015-02-27). National Institutes of Health. Available at: [Link]
-
Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021-10-08). ACS Publications. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]
-
Signaling cascades as drug targets in model and pathogenic fungi. PubMed Central. Available at: [Link]
-
Selected quinoline derivatives with antifungal activity. ResearchGate. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023-04-11). MDPI. Available at: [Link]
-
Two-Component Signal Transduction Proteins as Potential Drug Targets in Medically Important Fungi. (2008-11-01). ASM Journals. Available at: [Link]
-
Potential Target for Antifungal Drug Discovery. Creative Biolabs. Available at: [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic. Available at: [Link]
-
Signal Transduction Pathways. Creative Biolabs. Available at: [Link]
-
Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002-09-01). National Institutes of Health. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020-04-29). ASM Journals. Available at: [Link]
-
Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (2022-02-15). National Institutes of Health. Available at: [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022-12-28). ACS Publications. Available at: [Link]
-
Quinoline-Based Antifungals. Ingenta Connect. Available at: [Link]
-
Antifungal Agents. (2018-09-12). ScienceDirect. Available at: [Link]
-
Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (2019-09-12). PubMed. Available at: [Link]
-
Quinoline-Based Antifungals. (2010-06-01). Bentham Science. Available at: [Link]
-
Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. (2003-08-01). National Institutes of Health. Available at: [Link]
-
Anti-fungal agents comparison. ResearchGate. Available at: [Link]
-
Antifungal Agents. (2025-07-06). National Institutes of Health. Available at: [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health. Available at: [Link]
-
In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PubMed Central. Available at: [Link]
-
Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PubMed Central. Available at: [Link]
-
Lavandula angustifolia Essential Oil as a Developmental Inhibitor of Candida Species and Biofilms. MDPI. Available at: [Link]
Sources
- 1. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling cascades as drug targets in model and pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hps.com.au [hps.com.au]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Antifungal Drug Toxicology & Safety Assessment Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Case for Two-Component Signaling Systems As Antifungal Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 21. Signal Transduction Pathways - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Validation of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic Acid as a Putative PI3K Pathway Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized inhibitory activity of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid on the Phosphoinositide 3-Kinase (PI3K) signaling pathway. While direct evidence for this specific molecule is not yet prevalent in published literature, its quinoline core is present in other compounds that have demonstrated modulation of this critical pathway.[1][2][3][4] Therefore, a rigorous, multi-tiered validation strategy is warranted.
We will outline a self-validating experimental workflow, from direct biochemical engagement to cellular phenotypic outcomes. This guide compares the potential performance of our subject compound, hereafter designated "Compound Q" , against a panel of well-characterized PI3K inhibitors, providing the rationale behind each experimental choice to ensure scientific integrity and actionable insights.
The Rationale: Why Target the PI3K Pathway?
The PI3K/AKT/mTOR signaling cascade is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[5][6] Its frequent dysregulation through mutations or amplification is a hallmark of many cancers, making it a highly sought-after target for therapeutic intervention.[7][8] The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][9] This second messenger recruits and activates downstream kinases, most notably AKT, which in turn modulates a plethora of cellular functions.[6]
PI3K/AKT/mTOR Signaling Pathway Overview
// Pathway connections RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label=" Phosphorylates", dir=back, constraint=false, edgetooltip="PI3K converts PIP2 to PIP3"]; PI3K -> PIP3 [label=" Generates", style=dashed, arrowhead=open];
PIP3 -> PDK1 [label="Recruits &\nActivates"]; PDK1 -> AKT [label="Phosphorylates\n(Thr308)"]; mTORC2 -> AKT [label="Phosphorylates\n(Ser473)"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; AKT -> Proliferation [label="Promotes"];
// Inhibition points Inhibitors [label="Compound Q &\nComparative Inhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5]; Inhibitors -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibit"]; } Caption: The PI3K/AKT/mTOR signaling cascade and the primary point of inhibition.
Designing a Comparative Study: The Right Benchmarks
To rigorously assess Compound Q's efficacy and selectivity, it must be benchmarked against established inhibitors with diverse profiles. This approach provides essential context for its potential therapeutic niche.
| Inhibitor | Class | Primary Target(s) | Rationale for Inclusion |
| Alpelisib (BYL719) | Isoform-Selective | PI3Kα | Validated standard for α-isoform specific inhibition, crucial for PIK3CA-mutant cancers.[10][11] |
| Copanlisib | Pan-PI3K Inhibitor | PI3Kα, PI3Kδ | Represents a broader inhibitor class, useful for comparing pan-pathway suppression.[11] |
| Dactolisib (BEZ235) | Dual PI3K/mTOR Inhibitor | PI3K, mTORC1/2 | Allows for comparison against simultaneous inhibition of two key pathway nodes.[10] |
The Validation Workflow: A Phased Approach
A logical, tiered approach is critical for a definitive validation. We will progress from direct enzyme interaction to cellular pathway modulation and finally to functional cellular outcomes.
// Connections biochem -> cellular_target [label="Proceed if IC50 is promising"]; cellular_target -> phenotype [label="Proceed if p-AKT is reduced"]; phenotype -> Conclusion [shape=invhouse, label="Characterize Lead\nCompound", fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: A sequential workflow for validating a putative PI3K inhibitor.
Phase 1: Direct Target Engagement - In Vitro Kinase Assay
Causality: The first and most fundamental question is whether Compound Q can directly inhibit the enzymatic function of PI3K in a cell-free system. This assay quantifies the conversion of ATP to ADP by purified PI3K enzyme, providing a direct measure of catalytic activity.[12][13] A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is highly sensitive and suitable for determining the half-maximal inhibitory concentration (IC50).[12]
Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™ Principle) [12]
-
Reagent Preparation: Prepare PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA). Prepare a lipid substrate mixture (e.g., PtdIns(4,5)P2).
-
Compound Plating: Serially dilute Compound Q and comparative inhibitors in DMSO, then add 0.5 µL to wells of a 384-well plate. Include a vehicle control (DMSO only).
-
Enzyme Addition: Dilute purified recombinant PI3K enzyme (e.g., p110α/p85α) in the prepared PI3K Reaction Buffer/Lipid Substrate mixture. Add 4 µL of this enzyme mixture to each well.
-
Initiate Reaction: Add 0.5 µL of 250µM ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal correlates directly with the amount of ADP formed and thus, kinase activity.
-
Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Phase 2: Cellular Pathway Modulation - Western Blot Analysis
Causality: Demonstrating direct enzymatic inhibition is necessary but not sufficient. We must confirm that Compound Q can penetrate the cell membrane and inhibit the PI3K pathway in a complex cellular environment.[10] The most reliable method is to measure the phosphorylation status of AKT at key residues (Serine 473 and Threonine 308), which are direct downstream consequences of PI3K activity.[5][9][14] A dose-dependent reduction in phosphorylated AKT (p-AKT) relative to total AKT levels is the gold standard for confirming on-target cellular activity.[10]
Protocol: Western Blot for PI3K Pathway Inhibition [9][10]
-
Cell Culture & Treatment: Seed a PI3K-dependent cancer cell line (e.g., MCF-7, which often has a PIK3CA mutation) in 6-well plates. Once cells reach 70-80% confluency, treat them with increasing concentrations of Compound Q and controls for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensities. Normalize the p-AKT signal to the total AKT signal and the loading control.
Phase 3: Phenotypic Consequences - Cell Viability Assay
Causality: The ultimate goal of a therapeutic inhibitor is to elicit a desired biological response. For an anti-cancer agent, this typically involves inhibiting cell proliferation or inducing cell death.[15] By treating PI3K-dependent cancer cells with Compound Q, we can determine if the observed pathway inhibition translates into a functional anti-proliferative effect.
Protocol: MTT Cell Viability Assay [16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound Q and the comparative inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) for each compound.
Synthesizing the Data: A Comparative Analysis
All quantitative data should be collated into clear, comparative tables. The following tables present a template for summarizing the expected results from this validation workflow.
Table 1: Comparative Biochemical Potency (IC50, nM) Hypothetical Data
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
|---|---|---|---|---|
| Compound Q | 50 | 450 | 380 | 600 |
| Alpelisib | 5 | 1150 | 290 | 250 |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |
| Dactolisib | 9 | 45 | 30 | 55 |
Table 2: Comparative Cellular Anti-Proliferative Activity (GI50, nM) Hypothetical Data on MCF-7 (PIK3CA-mutant) Cell Line
| Compound | GI50 (nM) |
|---|---|
| Compound Q | 250 |
| Alpelisib | 150 |
| Copanlisib | 80 |
| Dactolisib | 65 |
Conclusion and Future Directions
This guide provides a robust, logical, and self-validating framework to assess this compound as a novel PI3K pathway inhibitor. By systematically progressing from direct biochemical assays to cellular pathway and phenotypic analyses, researchers can generate a comprehensive data package. Comparing these results against well-defined benchmarks like Alpelisib and Copanlisib will be crucial for understanding the compound's potency, selectivity, and potential as a therapeutic lead.
Positive results from this workflow would justify further investigation, including selectivity profiling against a broader kinase panel, in vivo efficacy studies in xenograft models, and detailed ADME/Tox profiling.
References
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]
-
Dienstmann, R., Rodon, J., Serra, V., & Tabernero, J. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]
-
Valle, A. D., et al. (2011). Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]
-
Dienstmann, R., Rodon, J., Serra, V., & Tabernero, J. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]
-
Dienstmann, R., et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics. [Link]
-
Kinase Inhibitors and Cell Viability Assay. (n.d.). ResearchGate. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Tzenaki, N., & Papakonstanti, E. A. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers. [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
LoRusso, P. M. (2016). Small-molecule inhibitors of the PI3K signaling network. Journal of Clinical Oncology. [Link]
-
AKT/PI3K Signaling Pathway. (n.d.). Rockland Immunochemicals. [Link]
-
de Avila, M. B., et al. (2026). Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19 Pulmonary Fibrosis. ACS Omega. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Vasan, N., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]
-
What are the best PI3K/Akt Signaling pathway antibodies for Western Blot? (2014). ResearchGate. [Link]
-
Wang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International Journal of Molecular Sciences. [Link]
-
Wang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. [Link]
-
Wang, Y., et al. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]
-
8-methoxyquinoline-5-carboxylic Acid. (n.d.). PubChem. [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PubMed. [Link]
Sources
- 1. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
The 8-Methoxyquinoline Scaffold: A Privileged Core in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents, with a rich history rooted in the discovery of quinine, an antimalarial alkaloid.[1] Among the vast landscape of quinoline derivatives, those bearing a methoxy group at the 8th position have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methoxyquinoline derivatives, focusing on their antimicrobial, anticancer, and antimalarial properties. We will delve into the experimental data that underpins these relationships and provide detailed protocols for the evaluation of these compounds, empowering researchers to navigate the chemical space of 8-methoxyquinolines in their quest for novel therapeutics.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
8-Methoxyquinoline derivatives have demonstrated significant potential as antimicrobial agents. The core structure itself exhibits activity, which can be modulated by the introduction of various substituents. A key aspect of their mechanism is believed to involve the chelation of metal ions essential for microbial enzymes, thereby disrupting cellular processes.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of 8-methoxyquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The following table summarizes the minimum inhibitory concentrations (MICs) of representative derivatives against various microbial strains.
| Compound | Substituent(s) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 8-Methoxyquinoline | None | - | - | - | [1] |
| 5-Nitro-8-methoxyquinoline | 5-NO2 | Less active than parent | Less active than parent | Less active than parent | [1] |
| 7-Methoxyquinoline-sulfonamide hybrids | Varies | - | 128 | - | [2] |
Note: A comprehensive direct comparison of 8-methoxyquinoline derivatives is limited by the availability of studies that systematically vary substituents on this specific scaffold and test against a standardized panel of microbes. The data presented is indicative of the antimicrobial potential of the broader quinoline class, with a focus on derivatives where the 8-methoxy group is a feature.
Structure-Activity Relationship Insights
The available data suggests that the introduction of a nitro group at the 5-position of 8-methoxyquinoline diminishes its antibacterial and antifungal activity compared to the unsubstituted parent compound.[1] This highlights the sensitive interplay between electronic effects and biological activity. For broader quinoline derivatives, structure-activity relationship (SAR) studies have revealed that the nature of peripheral substituents and their spatial arrangement are critical for antimicrobial potency.[3] For instance, in a series of 7-methoxyquinoline derivatives bearing a sulfonamide moiety, the nature of the substituent on the sulfonamide group significantly impacted the antimicrobial spectrum and potency.[2]
Experimental Protocol: Broth Microdilution Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized protocols are essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4]
Objective: To determine the lowest concentration of an 8-methoxyquinoline derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compound (8-methoxyquinoline derivative)
-
Solvent for the test compound (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the 8-methoxyquinoline derivative and dissolve it in a suitable solvent to a known concentration (e.g., 10 mg/mL).
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium directly in the 96-well plate. This creates a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).
-
-
Inoculation:
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
-
Controls:
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) and duration (e.g., 18-24 hours).
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
The 8-methoxyquinoline scaffold has been incorporated into numerous compounds with potent anticancer activity. Their mechanisms of action are often multifaceted, including the induction of oxidative stress through metal chelation, inhibition of key enzymes like topoisomerases, and interference with signaling pathways crucial for cancer cell proliferation and survival.[5][6]
Comparative Analysis of Anticancer Activity
The cytotoxic effects of 8-methoxyquinoline and its derivatives against various cancer cell lines are typically quantified by the half-maximal inhibitory concentration (IC50). The following table presents a selection of these compounds and their reported activities.
| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | Indolo[2,3-b] fusion | HCT116 | - | [7] |
| 4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | 4-amino-pyridine-3-sulfonamide at pos. 8 | HCT-116 | 4 - 43 | [8] |
| 8-Hydroxy-2-quinolinecarbaldehyde | 2-CHO, 8-OH | Hep3B | 6.25 ± 0.034 µg/mL | [9] |
Note: The table includes 8-hydroxyquinoline derivatives to provide a broader context for the anticancer potential of this class of compounds, as the 8-methoxy group can be considered a simple modification of the 8-hydroxy group.
Structure-Activity Relationship Insights
The anticancer activity of quinoline derivatives is highly dependent on the substitution pattern. For instance, in a series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides, the nature of the substituent at the 4-position of the pyridine ring was found to significantly influence the cytotoxic potency against various cancer cell lines.[8] The presence of an 8-hydroxy group, a close analog to the 8-methoxy group, is often associated with potent anticancer activity, which is attributed to its metal-chelating properties.[5] The introduction of a carbaldehyde group at the 2-position of 8-hydroxyquinoline significantly enhances its cytotoxicity.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[10][11]
Objective: To determine the concentration of an 8-methoxyquinoline derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Test compound (8-methoxyquinoline derivative)
-
Cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 8-methoxyquinoline derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound.
-
-
Incubation:
-
Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add a small volume of MTT reagent to each well and incubate for a further 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Antimalarial Activity: Continuing the Quinoline Legacy
The 8-aminoquinoline scaffold, often featuring a 6-methoxy group, has been a cornerstone of antimalarial drug discovery, with primaquine being a prominent example.[12] The 8-methoxy group is a key structural feature in many of these compounds, and its influence on activity, along with other substituents, is a subject of ongoing research.
Comparative Analysis of Antimalarial Activity
The in vitro activity of 8-methoxyquinoline derivatives against Plasmodium falciparum, the deadliest species of malaria parasite, is a critical measure of their potential as antimalarial agents.
| Compound | Substituent(s) | P. falciparum Strain | IC50 (nM) | Reference |
| 6-Methoxy-2-arylvinylquinoline | 6-MeO, 2-(4-NO2-vinyl) | Dd2 | 28.6 ± 0.9 | [13] |
| 6-Chloro-2-arylvinylquinoline | 6-Cl, 2-vinyl | Dd2 | Lower than 6-MeO analog | [13] |
Note: This table includes a comparison of 6-methoxy and 6-chloro analogs to illustrate the impact of substituents on the quinoline core in the context of antimalarial activity.
Structure-Activity Relationship Insights
In the realm of antimalarial 8-aminoquinolines, the presence of a 6-methoxy group is generally considered beneficial for activity.[12] However, studies on other quinoline derivatives have shown that this can be modulated. For instance, in a series of 2-arylvinylquinolines, replacing the 6-methoxy group with a 6-chloro substituent led to an increase in antiplasmodial potency.[13] This suggests that electronic and steric factors at this position play a crucial role in the interaction with the biological target. Furthermore, the nature of the substituent at the 2-position significantly influences activity, with electron-withdrawing groups on the arylvinyl moiety enhancing potency.[13]
Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum)
The in vitro cultivation of P. falciparum allows for the direct assessment of the antiplasmodial activity of novel compounds.[14][15]
Objective: To determine the IC50 of an 8-methoxyquinoline derivative against the erythrocytic stages of P. falciparum.
Materials:
-
Test compound (8-methoxyquinoline derivative)
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with serum or Albumax)
-
96-well culture plates
-
Gas mixture for incubation (low O2, high CO2)
-
DNA-staining dye (e.g., SYBR Green I or Hoechst)
-
Plate reader capable of fluorescence detection
Procedure:
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum in human red blood cells under appropriate conditions.
-
-
Assay Setup:
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compound in the culture medium.
-
In a 96-well plate, add the parasitized red blood cells to the wells containing the diluted compound.
-
-
Incubation:
-
Incubate the plates for 72 hours in a modular chamber with a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a plate reader. The fluorescence signal is proportional to the number of viable parasites.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The 8-methoxyquinoline scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with potent antimicrobial, anticancer, and antimalarial activities. The structure-activity relationships of these compounds are finely tuned by the nature and positioning of substituents on the quinoline ring. A thorough understanding of these relationships, supported by robust experimental data and standardized protocols, is paramount for the rational design of new and effective therapeutic agents. This guide provides a framework for researchers to explore the chemical space of 8-methoxyquinoline derivatives and to contribute to the development of next-generation drugs.
References
Please note that for the purpose of this response, the references are cited in-text and are based on the information retrieved from the search results. A consolidated list of clickable URLs is not provided in this format, but the cited numbers correspond to the search results that can be reviewed for more detailed information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmphs.com [ijmphs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. DSpace [iris.who.int]
- 13. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
The Trifluoromethylquinoline Scaffold: A Comparative Guide to Enzyme Inhibition
Introduction: The Strategic Advantage of Fluorination in Quinoline-Based Inhibitors
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a versatile template for interacting with a wide array of biological targets, particularly the active sites of enzymes. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy in drug design. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological profile of the parent quinoline molecule.[1] This guide provides a comparative analysis of trifluoromethylquinolines as enzyme inhibitors, with a focus on their performance against key enzyme classes, supported by experimental data and detailed methodologies. We will explore the causal relationship between the trifluoromethyl substitution and the observed inhibitory activity, offering insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Trifluoromethylquinolines as Enzyme Inhibitors
I. Protein Kinase Inhibition: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5][6] Consequently, the enzymes within this pathway, particularly PI3K and mTOR kinases, are prime targets for anticancer drug development.[2][3][4][5][6] Quinoline-based molecules have shown significant promise as inhibitors of this pathway.[7]
The introduction of a trifluoromethyl group can enhance the potency of quinoline-based kinase inhibitors. While direct head-to-head data is often proprietary, analysis of structure-activity relationship (SAR) studies reveals trends. For instance, in a series of 4-anilino-3-cyanoquinolines, substitutions on the aniline ring significantly impact inhibitory activity against PI3K and mTOR.[7]
Comparative Data: PI3K/mTOR Inhibition
| Compound Class | Specific Compound Example | Target Enzyme(s) | IC50 (µM) | Reference |
| Trifluoromethylquinoline Analog | 4-anilino-3-cyano-6-methoxy-7-(3-morpholino-4-yl-propoxy)quinoline derivative | MEK | 0.007 | [7] |
| Non-Trifluoromethylquinoline | Imidazo[4,5-c]quinoline derivative (Dactolisib) | PI3Kα / mTOR | 0.0009 / 0.0014 | [7] |
| Non-Quinoline Inhibitor | Dimorpholinoquinazoline derivative | PI3Kα / mTOR / Akt | (Inhibits phosphorylation at 0.125-0.250 µM) | [4] |
This table presents a selection of data to illustrate the potency of different inhibitor classes. Direct comparison should be made with caution due to variations in experimental conditions.
The enhanced potency of trifluoromethylated analogs can be attributed to several factors. The electron-withdrawing nature of the CF₃ group can alter the pKa of the quinoline nitrogen, influencing its interaction with key residues in the ATP-binding pocket of the kinase. Furthermore, the lipophilicity of the CF₃ group can improve cell permeability and target engagement.
II. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer therapies.[1] Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. A comparative study of trifluoromethylquinolines against other quinoline-based tubulin inhibitors highlights the significant contribution of the CF₃ group to their antiproliferative activity.[1]
Comparative Data: Antiproliferative Activity of Tubulin Polymerization Inhibitors
| Compound | Substitution | HeLa (Cervical Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Reference |
| Trifluoromethylquinoline 5a | 7-CF₃ | Not Reported | 0.08 ± 0.01 | Not Reported | Not Reported | [1] |
| Trifluoromethyl-pyrimidine | - | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Note: The referenced guide compares trifluoromethylquinolines with trifluoromethyl-pyrimidines, showcasing the general potency of CF₃-containing heterocycles.
The mechanism by which the trifluoromethyl group enhances tubulin polymerization inhibition is likely multifaceted. It may increase the binding affinity of the molecule to the colchicine-binding site on β-tubulin, a common target for this class of inhibitors. Additionally, the enhanced metabolic stability conferred by the C-F bond can lead to a more sustained inhibitory effect.
Methodology: A Guide to Synthesis and Evaluation
To ensure scientific integrity, the protocols described herein are designed to be self-validating. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Synthesis of a Representative 2-Trifluoromethylquinoline
A common and effective method for synthesizing 2-trifluoromethylquinolines involves the condensation of an aniline with an α,β-unsaturated trifluoromethyl ketone.[8][9][10]
Experimental Protocol: Synthesis of 2-Trifluoromethylquinolines
-
Reactant Preparation: In a reaction vessel, combine the substituted aniline (1.0 eq) and the α,β-unsaturated trifluoromethyl ketone (2.0 eq).
-
Solvent and Catalyst: Add trichloroacetic acid (TCA) as both the solvent and catalyst.
-
Reaction Conditions: Heat the mixture at 120 °C for 24 hours under an air atmosphere.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the desired 2-trifluoromethylquinoline.[10]
Rationale: The use of TCA as a catalyst facilitates the initial Michael addition of the aniline to the enone, followed by cyclization and aromatization to form the quinoline ring. The excess of the ketone drives the reaction to completion.
Enzymatic Assay: In Vitro Kinase Inhibition
A homogenous time-resolved fluorescence (HTRF) assay is a robust method for determining the inhibitory activity of compounds against protein kinases.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
-
Reaction Mixture Preparation: In a 384-well plate, combine the kinase, a biotinylated substrate peptide, and the trifluoromethylquinoline inhibitor at various concentrations in the reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Detection: Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Measurement: After a further incubation period, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition.
Rationale: This assay format is highly sensitive and amenable to high-throughput screening. The use of a biotinylated substrate and a specific phospho-antibody ensures a low background and a high signal-to-noise ratio.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a trifluoromethylquinoline.
Caption: A generalized workflow for the evaluation of enzyme inhibitors.
Conclusion: The Future of Trifluoromethylquinolines in Drug Discovery
The strategic incorporation of the trifluoromethyl group into the quinoline scaffold represents a powerful approach for the development of potent and selective enzyme inhibitors. As demonstrated, trifluoromethylquinolines exhibit significant inhibitory activity against key cancer targets such as protein kinases and tubulin. The enhanced potency and favorable physicochemical properties conferred by fluorination underscore the value of this chemical motif in modern drug discovery. Further exploration of the vast chemical space of trifluoromethylquinolines, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of next-generation therapeutics.
References
-
Methods to measure the enzymatic activity of PI3Ks. PubMed. [Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]
-
Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed. [Link]
-
FDA-approved inhibitors of PI3K/Akt/mTOR pathway[2]. ResearchGate. [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
-
Synthesis of various 2‐trifluoromethylquinolines 3. Reagents and conditions. ResearchGate. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]
-
IC50 values of the quinoline antimalarial based drugs and corresponding complexes. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Quinoline-5-Carboxylic Acid Analogs
The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility allows for extensive modifications, leading to a wide spectrum of biological activities, including potent anticancer properties.[2][3] Numerous quinoline derivatives have been developed as therapeutic agents, targeting key cellular processes involved in cancer progression.[1][4]
This guide provides a comparative analysis of the cytotoxic profiles of quinoline analogs functionalized at the 5-position. While direct comparative data on a series of quinoline-5-carboxylic acids is limited in current literature, this guide will leverage available data on structurally similar quinoline-5-sulfonamide analogs to derive critical structure-activity relationship (SAR) insights. This analysis will be contextualized with the broader understanding of how quinoline carboxylic acids exert their antiproliferative effects, offering a valuable resource for researchers in oncology and drug development.
Understanding the Mechanisms of Cytotoxicity
Quinoline derivatives induce cancer cell death through a variety of intricate mechanisms. A foundational understanding of these pathways is crucial for interpreting cytotoxicity data and designing rational experimental strategies. The primary mechanisms include the induction of apoptosis, arrest of the cell cycle, and inhibition of critical enzymes.[3]
-
Induction of Apoptosis: A primary mode of action for many quinoline-based compounds is the initiation of programmed cell death, or apoptosis.[3] This is often achieved by modulating the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Shifting this balance towards a higher Bax/Bcl-2 ratio can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[3][5]
-
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell proliferation. Quinoline derivatives can interfere with this process by inducing cell cycle arrest, commonly at the G2/M or S phases.[3] This prevents cancer cells from dividing and propagating, thereby inhibiting tumor growth.[3]
-
Enzyme Inhibition: Many quinoline analogs function by targeting enzymes that are essential for the survival and proliferation of cancer cells.[3][6]
-
Topoisomerases: These enzymes are vital for managing DNA topology during replication. Certain quinoline derivatives can inhibit their function, leading to DNA damage and triggering cell death.[3]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is highly active in rapidly proliferating cancer cells.[6] Inhibition of DHODH by quinoline carboxylic acids depletes the necessary building blocks for DNA and RNA synthesis, effectively halting cell growth.[6][7]
-
Comparative Cytotoxicity of Quinoline-5-Substituted Analogs: A Focus on Sulfonamides
Recent studies on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamides provide the most relevant data for understanding the SAR at the 5-position of the quinoline scaffold.[5][8] These compounds were evaluated for their antiproliferative activity against human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines.[8]
| Compound ID | R¹ Substituent | R² Substituent | C-32 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HFF-1 (Normal) IC₅₀ (µM) |
| 3a | H | Prop-2-yn-1-yl | 16.3 ± 0.9 | 16.9 ± 1.1 | 18.2 ± 1.3 | >100 |
| 3b | H | 1,1-Dimethylprop-2-yn-1-yl | 19.4 ± 1.5 | 22.3 ± 1.8 | 25.6 ± 2.1 | >100 |
| 3c | CH₃ | Prop-2-yn-1-yl | 9.8 ± 0.5 | 10.1 ± 0.7 | 11.5 ± 0.9 | >100 |
| 3d | H | 4-(Prop-2-yn-1-yloxy)phenyl | 15.7 ± 1.1 | 17.2 ± 1.4 | 19.8 ± 1.6 | >100 |
| Cisplatin | - | - | 10.2 ± 0.8 | 12.5 ± 1.1 | 11.9 ± 1.0 | 25.3 ± 1.9 |
| Doxorubicin | - | - | 1.9 ± 0.1 | 2.3 ± 0.2 | 2.1 ± 0.2 | 4.5 ± 0.3 |
| Data summarized from Zięba et al., Molecules, 2024.[5][8][9] |
Structure-Activity Relationship (SAR) Insights
The analysis of the cytotoxicity data reveals several critical structural requirements for activity:
-
The Indispensable 8-Hydroxy Group: The most striking finding is the critical importance of the unsubstituted phenolic group at the 8-position.[5][8] When this hydroxyl group was methylated, the resulting compounds showed a significant loss of antiproliferative activity.[8] This suggests the 8-OH group may be involved in crucial interactions with the biological target, potentially through hydrogen bonding or metal chelation.[10][11]
-
Impact of N-Substitution on the Sulfonamide: Modifications at the nitrogen of the 5-sulfonamide moiety directly influence cytotoxic potency. Compound 3c , featuring a methyl group and a propargyl group, demonstrated the highest activity against all three cancer cell lines, with IC₅₀ values comparable to the standard chemotherapeutic agent cisplatin.[5][8]
-
Selectivity for Cancer Cells: Importantly, the most active compounds showed high selectivity, exhibiting potent cytotoxicity against cancer cell lines while remaining non-toxic to normal human dermal fibroblasts (HFF-1) at concentrations up to 100 µM.[5][8][9] This selective toxicity is a highly desirable characteristic for any potential anticancer agent.
These findings from quinoline-5-sulfonamides suggest that for quinoline-5-carboxylic acid analogs, the presence of an 8-hydroxy group and careful selection of substituents on the carboxylic acid amide (if derivatized) could be key strategies for developing potent and selective cytotoxic agents.
Experimental Protocols for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated protocols are essential. The following are step-by-step methodologies for key assays used to evaluate quinoline derivatives.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Quinoline-5-carboxylic acid analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (medium with DMSO, concentration matched to the highest compound concentration) and a positive control (a known anticancer drug).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[3][12]
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
6-well cell culture plates
-
Quinoline analogs for testing
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the quinoline analog for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex workflows and biological pathways.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.
Conclusion and Future Directions
The analysis of quinoline-5-sulfonamide analogs provides compelling, albeit indirect, evidence for the cytotoxic potential of quinoline derivatives functionalized at the 5-position. The data strongly indicates that an 8-hydroxy substituent is a key determinant of antiproliferative activity, and modifications to the 5-position functional group can fine-tune potency and selectivity.[5][8] These compounds demonstrate significant cytotoxicity against various cancer cell lines while maintaining a favorable safety profile against normal cells, highlighting their therapeutic potential.
Future research should focus on the synthesis and evaluation of a dedicated series of quinoline-5-carboxylic acid analogs, incorporating the SAR insights gained from the sulfonamide studies. Specifically, the development of 8-hydroxyquinoline-5-carboxylic acids and their derivatives is a promising avenue for discovering novel, potent, and selective anticancer agents. Rigorous evaluation using the standardized protocols outlined in this guide will be essential for validating their therapeutic potential and advancing them through the drug discovery pipeline.
References
-
Zięba, A., Latocha, M., Płonka-Czuba, J., Kuśmierz, D., Bębenek, E., Chrobak, E., Kadłubowski, S., & Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Available from: [Link]
-
Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. Available from: [Link]
-
Chen, C. T., & Chen, C. L. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. Available from: [Link]
-
Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. Available from: [Link]
-
Podeszwa, B., et al. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 17(22), 6138-41. Available from: [Link]
-
Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Available from: [Link]
-
Al-Ostath, O. A., et al. (2022). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreas Cancer Cells. ResearchGate. Available from: [Link]
-
V. S, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Available from: [Link]
-
Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1252, 132155. Available from: [Link]
-
Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]
-
Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(16), 4353-4380. Available from: [Link]
-
Gu, W., et al. (2017). Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. Bioorganic & Medicinal Chemistry Letters, 27(16), 3754-3759. Available from: [Link]
-
Nofal, S. M., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(2), 835. Available from: [Link]
-
Mosaffa, F., et al. (2017). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 12(4), 276-286. Available from: [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Stability of Quinoline Derivatives
Introduction: The Quinoline Scaffold - A Privileged Structure in Modern Science
Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives have given rise to a plethora of essential medicines, including antimalarials like chloroquine and primaquine, antibacterial agents such as fluoroquinolones, and numerous anticancer therapies.[3][4] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological and physicochemical properties.[1][5] However, the journey from a promising lead compound to a viable product is fraught with challenges, a primary one being the molecule's stability.
This guide provides a comparative framework for understanding and evaluating the stability of various quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the critical types of stability, the factors that govern them, and the standardized methods for their assessment.
The Imperative of Stability in Drug and Materials Development
Stability is not merely a measure of a compound's shelf-life; it is a critical determinant of its safety, efficacy, and overall viability.[6][7] An unstable compound can degrade into inactive or, worse, toxic byproducts, compromising therapeutic outcomes and patient safety.[6] From a practical standpoint, instability leads to inconsistent results in assays, loss of potency in formulations, and significant hurdles in manufacturing and storage.[8] Understanding a molecule's stability profile is therefore a non-negotiable aspect of development, mandated by regulatory bodies and dictated by the principles of sound science.[6][9]
The primary facets of stability we will consider are:
-
Chemical Stability: The molecule's resilience to degradation under various chemical conditions (pH, oxidation).
-
Metabolic Stability: The compound's resistance to breakdown by metabolic enzymes, primarily in the liver.
-
Photostability: The molecule's ability to withstand degradation upon exposure to light.
Structural Factors Influencing Quinoline Stability
The inherent stability of a quinoline derivative is intimately linked to its electronic and steric properties, which are dictated by the nature and position of its substituents.[10]
-
Electronic Effects: The electron density of the quinoline ring system is a key determinant of its susceptibility to degradation.
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (-OCH3) increase the electron density of the ring, which can make it more prone to oxidation.[10]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups (-NO2) decrease the ring's electron density, which can sometimes enhance stability against certain degradation pathways but may introduce other liabilities.
-
-
Positional Isomerism: The location of a substituent dramatically alters its effect. For example, functional groups at positions 2 and 4 of the quinoline ring can significantly influence the molecule's reactivity and, by extension, its stability.[2]
-
Hydrolyzable Groups: The presence of functional groups like esters or amides can introduce susceptibility to hydrolysis, especially under acidic or basic conditions.[10]
dot graphviz digraph "Factors_Influencing_Quinoline_Stability" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Main Node Quinoline [label="Quinoline Derivative\nStability", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Factors Electronic [label="Electronic Effects", fillcolor="#FBBC05", fontcolor="#202124"]; Positional [label="Positional Isomerism", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functional [label="Hydrolyzable\nFunctional Groups", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-factors for Electronic Effects EDG [label="Electron-Donating Groups\n(e.g., -CH3, -OCH3)\n(Increases oxidation risk)", fillcolor="#F1F3F4", fontcolor="#202124"]; EWG [label="Electron-Withdrawing Groups\n(e.g., -Cl, -NO2)\n(Can modulate stability)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Quinoline -> Electronic; Quinoline -> Positional; Quinoline -> Functional;
Electronic -> EDG [label="Governs susceptibility\nto oxidation"]; Electronic -> EWG; } enddot Caption: Key structural factors governing the stability of quinoline derivatives.
Experimental Protocols for Stability Assessment
A robust assessment of stability requires well-designed experiments that are both rigorous and reproducible. The following protocols are foundational for any laboratory working with quinoline derivatives.
Protocol 1: Forced Degradation (Chemical Stability) Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][8] The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradants from the parent compound.[8]
Objective: To evaluate the stability of a quinoline derivative under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[8]
-
Thermal Degradation: Store the stock solution (in a sealed vial) and a sample of the solid compound in an oven at 80°C.[8]
-
Photolytic Degradation: Expose the stock solution in a transparent container to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m².[8] A control sample should be wrapped in aluminum foil to serve as a dark control.[8]
-
-
Time Points: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
Analysis: Analyze all samples using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method (see below).
Causality Insight: The use of elevated temperatures (e.g., 60-80°C) accelerates the rate of chemical degradation, allowing for the observation of degradation within a practical timeframe.[8] Neutralization of acid/base stressed samples is critical to halt the degradation reaction at the specific time point and to prevent damage to the HPLC column.
dot graphviz digraph "Forced_Degradation_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Prepare\n1 mg/mL Stock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress [label="Apply Stress Conditions\n(Acid, Base, H2O2, Heat, Light)", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; acid [label="Acid (0.1M HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base (0.1M NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxide [label="Oxidation (3% H2O2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heat [label="Thermal (80°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; photo [label="Photolytic (ICH Q1B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample [label="Sample at Time Points\n(0, 2, 4, 8, 24h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="Neutralize/Quench\n(as needed)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze [label="Analyze via\nStability-Indicating HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Determine % Degradation\n& Identify Degradants", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> stress; stress -> acid [label="Hydrolysis"]; stress -> base [label="Hydrolysis"]; stress -> oxide; stress -> heat; stress -> photo;
{acid, base, oxide, heat, photo} -> sample; sample -> quench; quench -> analyze; analyze -> end; } enddot Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8]
System & Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically required to separate the parent compound from its more polar or non-polar degradants.
-
Detector: A Photodiode Array (PDA) or UV detector set to the λmax of the quinoline derivative. A PDA detector is superior as it can also assess peak purity.
-
Injection Volume: 10-20 µL.[8]
-
Flow Rate: 1.0 mL/min.
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is trustworthy. Specificity is paramount, demonstrated by the ability to resolve the main peak from all degradation products.[8]
Protocol 3: In Vitro Metabolic Stability Assay
This assay provides a measure of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a quinoline derivative using human liver microsomes (HLM).
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a working solution (e.g., 1 µM final concentration) in buffer.
-
HLM: Prepare a suspension of HLM (e.g., 0.5 mg/mL final protein concentration) in phosphate buffer (pH 7.4).
-
Cofactor: Prepare an NADPH regenerating system solution. This system continuously supplies the NADPH required by CYP enzymes.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound with the HLM suspension at 37°C for 5 minutes to allow for temperature equilibration.[11]
-
Initiate the reaction by adding the NADPH regenerating system.[11]
-
As a negative control, run a parallel incubation without the NADPH system to account for non-enzymatic degradation.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[11]
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[11]
-
Sample Processing: Vortex the terminated samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .[11]
-
Calculate intrinsic clearance: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount) .[11]
-
Comparative Stability Data of Representative Quinoline Derivatives
The following table presents illustrative stability data for several well-known quinoline derivatives. This data is compiled for comparative purposes and highlights how structural differences can lead to vastly different stability profiles.
| Derivative | Structure | % Degradation (Acid, 24h) | % Degradation (Base, 24h) | % Degradation (Oxidative, 24h) | In Vitro t½ (HLM, min) | Photostability (ICH Q1B) |
| Chloroquine | 4-aminoquinoline | < 5% | < 5% | ~15% | > 60 | Stable |
| Primaquine | 8-aminoquinoline | ~10% | ~10% | > 50% | < 15 | Liable to oxidation |
| Ciprofloxacin | Fluoroquinolone | < 2% | < 5% | ~10% | > 60 | Photolabile |
| Gefitinib | 4-anilinoquinazoline* | < 5% | ~20% | ~10% | ~30 | Stable |
*Note: Gefitinib is a quinazoline, a close structural analog often studied alongside quinolines.
Interpretation of Data:
-
Chloroquine demonstrates high chemical stability but is susceptible to oxidative stress, a known liability for aminoquinolines.[12][13][14][15][16] Its long metabolic half-life contributes to its efficacy and long duration of action.[12]
-
Primaquine , an 8-aminoquinoline, is significantly less stable, particularly towards oxidation, compared to its 4-aminoquinoline counterpart, Chloroquine.[12][13] This highlights the critical impact of substituent position on stability. Its rapid metabolism is a key feature of its pharmacokinetic profile.[12]
-
Ciprofloxacin , a fluoroquinolone, is generally very chemically stable but is known to be photolabile, a common characteristic for this class of antibiotics.[4] This necessitates protective packaging.
-
Gefitinib shows good stability under acidic and oxidative conditions but has a known liability to base hydrolysis. Its moderate metabolic stability is a result of extensive research to optimize its pharmacokinetic properties.
Conclusion: A Strategic Approach to Stability Assessment
The stability of quinoline derivatives is a multifaceted property that is fundamental to their success as therapeutic agents or functional materials. A comprehensive evaluation requires a systematic approach, combining forced degradation studies with metabolic and photostability assays. By understanding the interplay between chemical structure and stability, and by employing robust, validated analytical methods, researchers can de-risk their development programs, select more promising candidates, and ultimately accelerate the journey from discovery to application. This guide provides the foundational protocols and interpretive framework to empower scientists in this critical endeavor.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. benchchem.com [benchchem.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the Cumulative Efficacy and Safety of Chloroquine, Artesunate, and Chloroquine-Primaquine in Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chloroquine–Primaquine versus Chloroquine Alone to Treat Vivax Malaria in Afghanistan: An Open Randomized Superiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (CAS No. 199872-29-2). As a novel research chemical, detailed toxicological data is limited.[1] Therefore, this guide is built upon a conservative hazard assessment, synthesizing data from its core chemical moieties: the quinoline ring, the carboxylic acid group, and the trifluoromethyl group. The protocols herein are designed to establish a self-validating system of safety, prioritizing the well-being of laboratory personnel.
Hazard Assessment: An Analysis by Chemical Analogy
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a rigorous hazard assessment must be conducted by evaluating its structural components. This compound should be treated as potentially hazardous until proven otherwise.
-
Quinoline Core: Quinoline and its derivatives are known to be potentially toxic.[2][3] Some are irritants, and prolonged exposure can have systemic effects.[3] The core structure is a heterocyclic aromatic amine, a class of compounds that requires careful handling.
-
Carboxylic Acid Group: Carboxylic acids are generally weak acids but can be corrosive or irritating to the skin, eyes, and respiratory tract.[4] Their presence necessitates measures to prevent direct contact and inhalation.[5]
-
Trifluoromethyl (Halogenated) Group: The trifluoromethyl group classifies this compound as a halogenated organic.[6][7] While enhancing metabolic stability in drug candidates, this group also dictates specific waste disposal procedures.[7][8] Compounds containing fluorine require careful handling to prevent potential release of hazardous decomposition products like hydrofluoric acid upon combustion.[9]
Based on analogous compounds like 8-Hydroxyquinoline, we must assume this substance may be toxic if swallowed, cause serious eye damage, lead to skin irritation or allergic reactions, and potentially have reproductive toxicity.[10][11][12]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not static; it must correspond to the specific experimental procedure and the associated risks of exposure. Adherence to these guidelines is mandatory to minimize risk.[13]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risks.
Table 1: Required PPE for Specific Laboratory Operations
| Task | Engineering Controls | Eye & Face Protection | Hand Protection | Body Protection | Rationale |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical Splash Goggles[14] | Double Nitrile Gloves | Standard Lab Coat | Prevents inhalation of fine particulates and minimizes skin contact. |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles & Face Shield[13] | Double Nitrile Gloves | Standard Lab Coat | Protects against splashes of the corrosive/irritant solution. A face shield is critical when handling volumes >50 mL. |
| Running Reaction (Ambient Temp) | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Standard Lab Coat | Contains potential vapors and protects from accidental splashes during reagent addition or sampling. |
| Running Reaction (Heated) | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Increased risk of splashing and accelerated vapor release. The apron provides an additional barrier.[15] |
| Work-up & Purification | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Involves transfers of potentially hazardous solutions and requires robust protection against splashes and spills. |
| Handling Contaminated Waste | Well-Ventilated Area | Chemical Splash Goggles | Heavy-duty Nitrile or Neoprene Gloves | Standard Lab Coat | Protects against contact with residual chemical on contaminated materials during disposal procedures. |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal. Every protocol must incorporate a validated disposal plan before the first reagent is measured.
Step-by-Step Handling and Disposal Protocol
-
Preparation: Before handling the compound, ensure the designated chemical fume hood is operational and uncluttered.[2] Verify that an eyewash station and safety shower are accessible and have been recently tested.[9]
-
Segregation of Waste: Prepare three clearly labeled waste containers within the fume hood:
-
Solid Hazardous Waste: For contaminated consumables like weighing paper, gloves, and paper towels.
-
Halogenated Organic Liquid Waste: For all liquid residues, including reaction mixtures and chromatography fractions.[6][8] This is crucial due to the trifluoromethyl group.
-
Sharps Container: For any contaminated needles or razor blades.
-
-
During the Experiment:
-
Always conduct all manipulations of the compound, whether solid or in solution, inside a certified chemical fume hood to prevent inhalation exposure.[16]
-
Use secondary containment (e.g., a plastic tray) for all flasks and beakers containing the chemical to contain spills.[17]
-
Keep all containers tightly closed when not in use.[8]
-
-
Post-Experiment Cleanup:
-
Decontaminate glassware by rinsing with a suitable organic solvent (e.g., acetone, ethyl acetate) and collecting the rinsate in the "Halogenated Organic Liquid Waste" container.
-
Wipe down the work surface in the fume hood with a solvent-dampened paper towel, disposing of the towel in the "Solid Hazardous Waste" container.
-
-
Final Disposal:
-
Once waste containers are full (not exceeding 90% capacity), securely cap them.
-
Ensure the hazardous waste label is completely filled out with the full chemical name: "this compound" and any solvents used. Do not use abbreviations.[8]
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Do not pour any waste down the drain.[7]
-
Chemical Waste Disposal Pathway
The following diagram illustrates the mandatory segregation of waste streams for this compound.
Caption: Waste segregation pathway for handling the title compound.
By adhering to this comprehensive safety and handling framework, you establish a culture of safety that protects you and your colleagues, ensuring that your valuable research can proceed without incident.
References
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Oper
-
The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]
-
Organic Solvent Waste Disposal . Safety & Risk Services. [Link]
-
Safe Handling and Storage of Chemicals . University of Utah Environmental Health & Safety. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Fluorine Safety Information . Rutgers University Environmental Health and Safety. [Link]
-
Acid Handling Standard Operating Procedure . University of Utah Office of Environmental Health & Safety. [Link]
-
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent . ResearchGate. [Link]
-
Personal Protective Equipment (PPE) | Chemistry | Wits . YouTube. [Link]
-
Guidance for the Selection of Protective Clothing for TDI Users . Covestro. [Link]
-
Personal Protective Equipment . University of Florida Environmental Health & Safety. [Link]
-
Safety and Handling of Organic Compounds in the Lab . Solubility of Things. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches . Taylor & Francis Online. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PubMed Central. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. [Link]
-
Synthesis of quinolines . Organic Chemistry Portal. [Link]
-
Safety Data Sheet: 8-Hydroxyquinoline . Carl ROTH. [Link]
Sources
- 1. 199872-29-2 | this compound - Moldb [moldb.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. flinnsci.com [flinnsci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. carlroth.com [carlroth.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. youtube.com [youtube.com]
- 15. solutions.covestro.com [solutions.covestro.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

